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  • Product: 3-Isopropyl-1H-indol-6-amine

Core Science & Biosynthesis

Foundational

Solvation Thermodynamics and Organic Solubility Profiling of 3-Isopropyl-1H-indol-6-amine

Executive Summary In early-stage drug development and downstream chemical processing, understanding the solubility profile of key intermediates is not merely a formulation requirement—it is a fundamental thermodynamic pa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug development and downstream chemical processing, understanding the solubility profile of key intermediates is not merely a formulation requirement—it is a fundamental thermodynamic parameter that dictates reaction kinetics, purification yields, and bioavailability. 3-Isopropyl-1H-indol-6-amine ([1]) is a highly specialized building block. As a Senior Application Scientist, I approach its solubility by analyzing the dynamic interplay between its highly polar primary amine and its lipophilic, sterically demanding isopropyl group. This whitepaper provides a comprehensive, field-proven guide to predicting, measuring, and validating the solubility of this compound in organic solvents.

Mechanistic Solvation Thermodynamics

The solubility of 3-Isopropyl-1H-indol-6-amine is governed by the necessity of the solvent to overcome the high crystal lattice energy of its planar aromatic system. The molecule presents a structural dichotomy that dictates its interaction with various solvent classes:

  • The Indole Core: The bicyclic indole ring provides a rigid, planar aromatic system capable of strong

    
     stacking. The nitrogen lone pair within the indole ring is delocalized into the aromatic 
    
    
    
    -system, rendering it non-basic and relatively poor at hydrogen bonding compared to aliphatic amines[2].
  • The C6-Primary Amine: Located on the benzene-fused portion of the indole, this primary amine acts as a potent hydrogen bond donor and acceptor[3]. Solvents that can effectively solvate this group (e.g., DMSO, DMF) will yield the highest solubility.

  • The C3-Isopropyl Group: This aliphatic moiety introduces significant steric bulk and lipophilicity. While unsubstituted indole-amines have poor solubility in moderately polar solvents, the C3-isopropyl group increases the overall partition coefficient (LogP), enhancing solubility in solvents like ethyl acetate and dichloromethane[4].

G Molecule 3-Isopropyl-1H-indol-6-amine Sub1 C6-Primary Amine (Polar, H-Bond Donor/Acceptor) Molecule->Sub1 Sub2 Indole Core (Aromatic, π-π Stacking) Molecule->Sub2 Sub3 C3-Isopropyl Group (Lipophilic, Steric Bulk) Molecule->Sub3 Solv1 Polar Aprotic Solvents (DMSO, DMF) High Solubility Sub1->Solv1 Strong Dipole/H-bond Solv2 Moderately Polar Solvents (DCM, EtOAc) Moderate Solubility Sub2->Solv2 π-π / London Dispersion Sub3->Solv2 Enhances Lipophilicity Solv3 Non-Polar Solvents (Hexane, Heptane) Low Solubility Sub3->Solv3 Hydrophobic Interactions

Logical framework of structural features dictating solvent-specific solubility.

Quantitative Solubility Matrix

Based on the physicochemical properties of structural analogs (such as[3]) and thermodynamic predictive modeling[4], the following table summarizes the representative equilibrium solubility of 3-Isopropyl-1H-indol-6-amine at 25°C.

Organic SolventDielectric Constant (

)
Predicted Solubility (mg/mL)Dominant Solvation Mechanism
Dimethyl Sulfoxide (DMSO) 46.7> 150Strong H-bond acceptance (C6-amine)
Dimethylformamide (DMF) 36.7> 120Dipole-dipole & H-bond acceptance
Methanol 32.745 - 60Protic H-bonding (Donor/Acceptor)
Dichloromethane (DCM) 8.920 - 30Halogen bonding, dispersion forces
Ethyl Acetate (EtOAc) 6.015 - 25Moderate polarity, lipophilic interaction
Hexane 1.9< 1.0Poor polarity match, high lattice energy barrier

Self-Validating Experimental Protocol: Isothermal Shake-Flask Method

To empirically determine the exact thermodynamic solubility of 3-Isopropyl-1H-indol-6-amine for process chemistry, kinetic dissolution methods (like solvent titration) are inadequate because they frequently result in supersaturation. Instead, we utilize a rigorous, self-validating Isothermal Shake-Flask Method .

Step-by-Step Methodology & Causality
  • Phase 1: Saturation. Dispense 50 mg of crystalline 3-Isopropyl-1H-indol-6-amine into a 4 mL amber glass vial. Add exactly 2.0 mL of the target organic solvent.

    • Causality: Amber glass is used to prevent potential UV-induced photo-degradation of the electron-rich indole core during the extended assay.

  • Phase 2: Equilibration. Seal the vials and agitate on an orbital shaker at 300 RPM at a strictly controlled 25.0 ± 0.1 °C for 24 hours.

    • Causality: 24 hours provides sufficient time to overcome the kinetic barrier of dissolution (crystal lattice breakdown) and reach a true thermodynamic plateau.

  • Phase 3: Phase Separation. Centrifuge the suspension at 10,000 × g for 15 minutes to pellet the undissolved solid. Carefully draw the supernatant and filter it through a 0.22 µm PTFE syringe filter.

    • Causality: Why PTFE and not Nylon? Nylon contains amide bonds that can hydrogen-bond with the C6-amine of our analyte, leading to adsorptive loss and artificially low solubility readings. PTFE is fluorinated and completely inert.

  • Phase 4: Quantification. Dilute the filtered supernatant with the mobile phase and quantify the concentration using HPLC-UV at 254 nm against a standard calibration curve.

The Self-Validating System Checkpoints

A protocol is only as trustworthy as its built-in error detection. This workflow includes two mandatory self-validation loops:

  • Validation 1 (Mass Balance & Matrix Effect): Spike a known concentration of the pure compound into the filtered solvent matrix. If the recovery is not 98-102%, matrix suppression is occurring in the HPLC, and the dilution factor must be increased.

  • Validation 2 (Solid-State Integrity): Recover the undissolved solid pellet from Step 3, dry it under a gentle nitrogen stream, and analyze it via X-Ray Powder Diffraction (XRPD).

  • Causality: Solvents can induce polymorphic transformations or the formation of solvates. If the XRPD pattern of the recovered solid differs from the input material, the measured solubility corresponds to a new pseudopolymorph, not the original API. This check guarantees the thermodynamic data matches the intended crystal form.

Workflow Step1 Phase 1: Saturation Add excess solute to solvent Step2 Phase 2: Equilibration Isothermal shaking (24h, 25°C) Step1->Step2 Step3 Phase 3: Separation Centrifugation & Filtration (0.22µm) Step2->Step3 Step4 Phase 4: Quantification HPLC-UV Analysis Step3->Step4 Validate Self-Validation Check solid phase via XRPD Step3->Validate Retain solid

Self-validating isothermal shake-flask workflow for solubility quantification.

References

  • Supplier CAS No 873055-16-4 | BuyersGuideChem |[Link]

  • 6-Aminoindole | C8H8N2 | CID 256096 | PubChem |[Link]

  • Indole | Wikipedia | [Link]

Sources

Exploratory

pKa Values and Ionization of 3-Isopropyl-1H-indol-6-amine: A Comprehensive Technical Guide

Executive Summary Understanding the ionization profile (pKa) of a small molecule is a non-negotiable prerequisite in modern drug development. For 3-Isopropyl-1H-indol-6-amine , a specialized heterocyclic building block,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the ionization profile (pKa) of a small molecule is a non-negotiable prerequisite in modern drug development. For 3-Isopropyl-1H-indol-6-amine , a specialized heterocyclic building block, the ionization state dictates its solubility, lipophilicity, and blood-brain barrier (BBB) permeability. This technical whitepaper provides an in-depth analysis of the molecular architecture, predicted pKa values, and the self-validating experimental methodologies required to accurately measure the ionization constants of this lipophilic indole derivative.

Molecular Architecture and Ionization Centers

The structural framework of 3-Isopropyl-1H-indol-6-amine consists of an electron-rich indole core, a bulky, lipophilic isopropyl group at the C3 position, and a primary amine at the C6 position. This architecture presents two distinct ionizable centers, each governed by specific electronic and steric effects:

  • The Primary Amine (N6): Acting as a weak base, the C6 amine is structurally analogous to aniline but is integrated into the electron-donating indole ring. The presence of the C3 isopropyl group exerts a positive inductive (+I) effect, subtly increasing the electron density across the conjugated indole system. Consequently, the basicity of the N6 amine is slightly elevated compared to an unsubstituted aniline (pKa 4.6), resulting in a predicted pKa of approximately 5.5 for its conjugate acid [1].

  • The Indole Ring Nitrogen (N1): The pyrrole-type nitrogen of the indole ring is exceptionally weakly acidic because its lone pair is delocalized into the aromatic

    
    -system. Deprotonation of N1 to form an indolide anion only occurs under highly basic conditions, with a predicted pKa in the range of 17.0 to 17.4  [2].
    
Causality in Structural Behavior

The lipophilic nature of the C3 isopropyl group significantly reduces the intrinsic aqueous solubility of the molecule. This structural feature dictates the experimental approach: standard aqueous titrations will inevitably lead to precipitation, confounding both potentiometric and spectrophotometric readings. Therefore, cosolvent extrapolation techniques are strictly required [3].

Speciation and pH-Dependent Ionization

The ionization state of 3-Isopropyl-1H-indol-6-amine is highly dependent on the pH of the microenvironment.

  • pH < 5.5 (Cationic State): The N6 amine is protonated (

    
    ). This state maximizes aqueous solubility, making acidic formulations ideal for intravenous or oral liquid dosing.
    
  • pH 5.5 – 17.0 (Neutral State): The molecule exists primarily in its un-ionized, free-base form. This is the dominant species at physiological pH (7.4), which is optimal for passive lipid bilayer diffusion and BBB penetration [4].

  • pH > 17.0 (Anionic State): The N1 nitrogen is deprotonated. This state is rarely relevant in biological systems but is critical for synthetic functionalization (e.g., N-alkylation).

Speciation A pH < 5.5 Cationic State (N6 Protonated) B pH 5.5 - 17.0 Neutral State (Un-ionized) A->B Deprotonation of N6 (pKa1 ~5.5) C pH > 17.0 Anionic State (N1 Deprotonated) B->C Deprotonation of N1 (pKa2 ~17.0)

Figure 1: pH-dependent speciation and ionization states of 3-Isopropyl-1H-indol-6-amine.

Quantitative Data Summary

Table 1: Predicted Physicochemical and Ionization Properties

PropertyPredicted ValueMechanistic Causality / Relevance
pKa1 (N6 Conjugate Acid) ~ 5.5+I effect of the isopropyl group increases basicity relative to standard anilines.
pKa2 (N1 Indole Ring) ~ 17.0 - 17.4Aromaticity requires high energy to break N-H bond; relevant only in synthetic chemistry.
LogP (Lipophilicity) ~ 2.5 - 3.0Driven by the hydrophobic C3 isopropyl substituent; necessitates cosolvent assays.
Physiological State (pH 7.4) > 98% NeutralHighly favorable for Central Nervous System (CNS) targeting and BBB crossing.

Experimental Methodologies for pKa Determination

Because 3-isopropyl-1H-indol-6-amine is prone to precipitation in purely aqueous buffers, a UV-Metric Titration with Cosolvent Extrapolation is the gold standard. The indole chromophore exhibits a distinct shift in UV absorbance upon protonation/deprotonation of the C6 amine, making spectrophotometry highly sensitive and accurate[5].

Protocol: UV-Metric Titration via Yasuda-Shedlovsky Extrapolation

This protocol utilizes an automated titrator (e.g., Sirius T3) and relies on the linear correlation between the apparent pKa (


) in a cosolvent mixture and the reciprocal of the mixture's dielectric constant (

) [3][5].

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 3-Isopropyl-1H-indol-6-amine in 100% Methanol or DMSO to create a 10 mM stock solution.

  • Cosolvent Mixture Generation: Prepare three distinct titration vials with varying ratios of Methanol to aqueous background electrolyte (e.g., 30%, 40%, and 50% MeOH by volume in 0.15 M KCl to maintain constant ionic strength).

  • pH Titration & Spectral Acquisition: For each cosolvent ratio, titrate the solution from pH 2.0 to 10.0. Acquire UV-Vis spectra (200–400 nm) at intervals of 0.2 pH units.

  • Self-Validation (Isosbestic Point Analysis): Overlay the spectra. The presence of sharp, distinct isosbestic points confirms a clean two-state transition (Cationic

    
     Neutral) and validates that no precipitation or degradation occurred during the assay.
    
  • Data Extraction: Extract the apparent pKa (

    
    ) for each cosolvent ratio using Target Factor Analysis (TFA).
    
  • Yasuda-Shedlovsky Extrapolation: Plot

    
     against 
    
    
    
    . The y-intercept of the linear regression yields the true aqueous pKa.

UV_Metric Start Prepare Compound Stock (in Methanol/DMSO) Mix Mix Stock with Buffers (Cosolvent Ratios: 30%, 40%, 50%) Start->Mix Buffer Prepare Aqueous Buffers (pH 2.0 to 12.0) Buffer->Mix UV Acquire UV-Vis Spectra (200-400 nm) Mix->UV Isosbestic Identify Isosbestic Points (Confirm 2-state system) UV->Isosbestic Data Yasuda-Shedlovsky Extrapolation (Calculate Aqueous pKa) Isosbestic->Data

Figure 2: Step-by-step experimental workflow for UV-metric pKa determination via cosolvent extrapolation.

Implications for Drug Development (ADME)

The pKa of ~5.5 for 3-isopropyl-1H-indol-6-amine has profound implications for pharmacokinetics:

  • Gastric Absorption: In the acidic environment of the stomach (pH ~1.5 - 3.5), the compound is nearly 100% ionized (cationic). This maximizes dissolution but prevents gastric absorption.

  • Intestinal Permeability: As the compound transitions into the duodenum (pH ~6.0) and lower intestine (pH ~7.0 - 8.0), it crosses its pKa threshold and becomes predominantly neutral. This drives high intestinal permeability and rapid absorption.

  • CNS Penetration: Indole derivatives are frequently investigated for neurological targets. With a pKa of 5.5 and a LogP of ~2.5-3.0, the molecule scores highly on Central Nervous System Multiparameter Optimization (CNS MPO) algorithms. At physiological pH (7.4), the lack of a positive charge prevents the molecule from being trapped in the aqueous compartment, allowing it to freely cross the Blood-Brain Barrier [4].

References

  • Cas 375369-03-2, 4-BROMO-6-AMINOINDOLE Chemical Properties LookChem.[Link]

  • pKa measurements for the SAMPL6 prediction challenge for a set of kinase inhibitor-like fragments National Center for Biotechnology Information (PMC).[Link]

  • Evaluation of N- and O-Linked Indole Triazines for a Dual Effect on α-Synuclein and Tau Aggregation ACS Chemical Neuroscience.[Link]

  • PH-metric log P 11. pKa determination of water-insoluble drugs in organic solvent-water mixtures PubMed (NIH).[Link]

Foundational

pharmacological potential of 6-aminoindoles in drug discovery

An In-Depth Technical Guide to the Pharmacological Potential of 6-Aminoindoles in Drug Discovery Foreword: The Strategic Value of the 6-Aminoindole Scaffold In the landscape of medicinal chemistry, certain molecular fram...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacological Potential of 6-Aminoindoles in Drug Discovery

Foreword: The Strategic Value of the 6-Aminoindole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can bind to multiple, diverse biological targets, thereby serving as a rich foundation for drug discovery. The indole nucleus is a quintessential example of such a scaffold, present in a vast array of natural products and synthetic drugs.[1][2] This guide focuses on a particularly valuable derivative: the 6-aminoindole. The introduction of an amino group at the C-6 position of the indole ring fundamentally alters its electronic properties and provides a crucial vector for chemical modification, unlocking a remarkable breadth of pharmacological activities.[3]

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper, mechanistic understanding of why the 6-aminoindole scaffold is so potent and how it can be systematically exploited. We will explore its applications across oncology, infectious diseases, and neurology, grounded in field-proven insights and validated experimental approaches.

Chapter 1: The 6-Aminoindole Core: Physicochemical Properties and Synthetic Accessibility

The utility of the 6-aminoindole scaffold begins with its fundamental chemical nature. The amino group at the C-6 position is a strong electron-donating group, which influences the reactivity of the entire bicyclic system. This electronic enrichment, particularly of the benzene portion of the indole, has significant implications for molecular interactions with biological targets. Furthermore, the primary amine serves as a versatile synthetic handle, allowing for the straightforward introduction of a wide array of functional groups through acylation, sulfonylation, and other common reactions.[4]

A prevalent and reliable method for synthesizing the 6-aminoindole core is the reduction of the corresponding 6-nitroindole.[4] This precursor is often commercially available or can be synthesized through established nitration protocols of the parent indole.

Experimental Protocol: Synthesis of 6-Aminoindole via Reduction of 6-Nitroindole

This protocol describes a standard laboratory procedure for the synthesis of the core scaffold.

Objective: To prepare 6-aminoindole from 6-nitroindole.

Materials:

  • 6-nitroindole

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH) solution (e.g., 5M)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separation funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 6-nitroindole (1.0 eq) in ethanol.

  • Addition of Reducing Agent: Add Tin(II) chloride dihydrate (approx. 4-5 eq) to the suspension.

  • Initiation of Reaction: Carefully add concentrated HCl dropwise while stirring. The reaction is exothermic. Once the initial exotherm subsides, heat the mixture to reflux (typically 70-80°C).

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (6-nitroindole) is fully consumed.

  • Work-up (Quenching & Basification): Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully add NaOH solution to neutralize the acid and precipitate tin salts. The pH should be adjusted to >8.

  • Extraction: Filter the mixture to remove the inorganic salts, washing the solid with ethyl acetate. Combine the filtrate with the washes and transfer to a separation funnel. Extract the aqueous layer multiple times with ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude 6-aminoindole can be purified by column chromatography on silica gel if necessary.

Self-Validation: The success of the synthesis is confirmed by standard analytical techniques. ¹H NMR and ¹³C NMR spectroscopy will confirm the structure, showing the disappearance of the nitro group signals and the appearance of signals corresponding to the amino group. Mass spectrometry will confirm the expected molecular weight.

Chapter 2: Anticancer Potential of 6-Aminoindole Derivatives

The 6-aminoindole scaffold is a cornerstone in the development of novel anticancer therapeutics, demonstrating efficacy through multiple mechanisms of action.[4][5] Its derivatives have been shown to induce apoptosis, disrupt cell cycle progression, and inhibit key signaling pathways involved in cancer growth and proliferation.[4]

Mechanism 1: Kinase Inhibition

Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many cancers.[6] The 6-aminoindole framework has proven to be an excellent starting point for the design of potent kinase inhibitors.

p70S6 Kinase 1 (p70S6K1): This kinase is a downstream effector in the PI3K/AKT/mTOR pathway, a critical signaling cascade for cell growth and proliferation that is often hyperactivated in breast cancer.[7][8] Inhibition of p70S6K1 is a promising strategy, especially in cancers that have developed resistance to therapies targeting upstream components of the pathway.[7][8] Researchers have developed 6-amido-4-aminoisoindolin-1,3-diones, derived from 6-aminoindole chemistry, that exhibit nanomolar IC₅₀ values against p70S6K1.[7]

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates p70S6K1 p70S6K1 mTORC1->p70S6K1 Activates Ribosome Ribosomal Protein S6 p70S6K1->Ribosome Phosphorylates Translation Protein Synthesis & Cell Growth Ribosome->Translation Inhibitor 6-Aminoindole Derivatives Inhibitor->p70S6K1 Inhibit

Caption: The PI3K/AKT/mTOR pathway, highlighting p70S6K1 as a key target for 6-aminoindole derivatives.

Checkpoint Kinase 1 (Chek1): Chek1 is a crucial component of the DNA damage response pathway. Cancer cells often rely on this checkpoint for survival, making Chek1 an attractive target for combination therapy with DNA-damaging agents. 6-substituted indolylquinolinones have been developed as potent, low-nanomolar inhibitors of Chek1, with optimization at the C6 position proving critical for enhancing potency.[9]

Mechanism 2: Tubulin Polymerization Inhibition

Microtubules are essential for cell division, and agents that interfere with their dynamics are powerful anticancer drugs.[10] Several classes of 6-aminoindole derivatives have been designed to bind to the colchicine site of tubulin, preventing its polymerization into microtubules.[11] This action leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11] For example, N-(1H-indole-6-yl) benzamides, synthesized from 6-aminoindole, have shown potent antiproliferative activity against breast cancer cell lines, with some analogs exceeding the potency of the reference drug tamoxifen.[4]

Compound ClassTarget Cancer Cell LineIC₅₀ ValueReference
6-Amido-4-aminoisoindolyn-1,3-dionesp70S6K1 (in vitro)0.4–0.75 µM[7]
3-CF₃-N-(1H-indole-6-yl) benzamideT47D (Breast)28.23 µM[4]
3-CF₃-N-(1H-indole-6-yl) benzamideMCF7 (Breast)30.63 µM[4]
6-Aryl-3-aroyl-indole analogMDA-MB-231 (Breast)102 nM[11]
6-Substituted IndolylquinolinonesChek1 (in vitro)Low nM range[9]
Table 1: Anticancer Activity of Selected 6-Aminoindole Derivatives

Chapter 3: 6-Aminoindoles in Combating Infectious Diseases

The structural versatility of 6-aminoindoles also lends itself to the development of agents against a range of pathogens.

Antibacterial Activity

Derivatives of 6-aminoindoles have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria.[12] Studies have shown that amides and pyrroloquinolines synthesized from 6-aminoindole can suppress the growth of clinically relevant strains like S. aureus, E. coli, and K. pneumoniae.[12] The introduction of trifluoromethyl groups into the structure appears to enhance antibacterial activity.[12] Furthermore, multi-halogenated indoles, including those with substitutions at the C6 position, have shown potent bactericidal activity against drug-resistant S. aureus (MRSA) and are effective at inhibiting biofilm formation.[13]

Compound TypeTarget Organism(s)MIC Range (µg/mL)Reference
Substituted amides of 6-aminoindoleS. aureus, E. coli62.5 - 1000[12]
6-bromo-4-iodoindoleMRSA strains20 - 30[13]
Table 2: Antimicrobial Activity of Selected 6-Aminoindole Derivatives
Antiviral Activity

The 6-aminoindole scaffold has been integral to the creation of potent antiviral agents.

  • Hepatitis C (HCV): Through extensive structure-activity relationship (SAR) optimization, 6-(indol-2-yl)pyridine-3-sulfonamides were developed as highly potent and orally bioavailable inhibitors of the HCV NS4B protein. The lead compound from this series, PTC725, exhibited an EC₅₀ of just 2 nM against the HCV replicon.[14]

  • HIV-1: Researchers have targeted the HIV-1 fusion process by designing molecules that disrupt the formation of the six-helix bundle of the gp41 protein. Bis-indole compounds linked at the 6-6' positions have shown submicromolar activity in preventing both virus-cell and cell-cell fusion.[15]

Antimalarial Potential

The parasite that causes malaria detoxifies heme by crystallizing it into hemozoin. Compounds that can bind to heme can disrupt this process, leading to parasite death. A 6-amidinoindole compound, synthesized from 6-cyanoindole, was shown to bind to heme, indicating its potential as a novel antimalarial agent.[16]

Chapter 4: Application in Neurodegenerative Disorders

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by complex pathologies, including oxidative stress, protein misfolding, and neuroinflammation.[17] The indole nucleus is a common feature in many neuroactive molecules, including the neurotransmitter serotonin and the hormone melatonin.[17] Consequently, 6-aminoindoles serve as valuable starting points for therapies targeting neurological disorders.[3]

Derivatives can be designed to act as:

  • Antioxidants: Scavenging free radicals that cause neuronal damage.[17]

  • Aggregation Inhibitors: Preventing the misfolding and aggregation of proteins like amyloid-beta and alpha-synuclein.[17]

  • Receptor Modulators: Interacting with key receptors in the central nervous system, such as serotonin (5-HT) receptors, to modulate neuronal signaling and potentially improve cognitive function.[18]

Chapter 5: The Drug Discovery Workflow: A 6-Aminoindole Case Study

This chapter outlines a logical, field-proven workflow for advancing a 6-aminoindole-based compound from an initial hit to a lead candidate. This process is iterative and relies on a self-validating system of design, synthesis, and testing.

Caption: A generalized workflow for a Structure-Activity Relationship (SAR) study.

Structure-Activity Relationship (SAR) Guided Optimization

The core of lead optimization is the systematic exploration of the SAR.[19] The goal is to understand which parts of the molecule are essential for activity (the pharmacophore) and which can be modified to improve properties like potency, selectivity, and metabolic stability.

A Step-by-Step Approach:

  • Identify the Initial Hit: A 6-aminoindole derivative is identified from a high-throughput screen with moderate activity (e.g., an IC₅₀ of 5 µM in a kinase assay).

  • Vector Analysis: The 6-amino group is the primary vector for modification. A library of amides or sulfonamides is proposed by reacting the 6-aminoindole core with a diverse set of acyl chlorides or sulfonyl chlorides.

  • Synthesis & Testing: The proposed library is synthesized and tested in the primary assay.

  • Data Interpretation:

    • Observation: Aromatic acyl groups show better potency than aliphatic ones. A 4-fluorobenzoyl group provides a 10-fold increase in potency (IC₅₀ = 500 nM).

    • Hypothesis: A specific hydrophobic and/or hydrogen-bonding interaction exists in the target's binding pocket that favors an aromatic ring with an electron-withdrawing group.

  • Iterate: A new library is designed around substituted benzoyl groups to probe this pocket further. Simultaneously, modifications are made at other positions (e.g., alkylation of the indole N1-position) to explore their impact on activity and properties like solubility.

  • Self-Validation: Each round of synthesis and testing validates or refutes the running hypothesis. If adding a bulky group at the N1-position abolishes activity, it confirms that this position is likely involved in a critical steric interaction. This iterative process systematically builds a robust understanding of the molecule's interaction with its target.

Experimental Protocol: In Vitro Cell Proliferation (MTT) Assay

This protocol is a standard method for assessing the cytotoxic or cytostatic effects of a compound on cancer cells.

Objective: To determine the concentration of a 6-aminoindole derivative that inhibits the proliferation of a cancer cell line by 50% (IC₅₀).

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • Test compound dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microtiter plates

  • Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in growth medium from the DMSO stock. The final DMSO concentration in the wells should be kept constant and non-toxic (e.g., <0.5%). Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" (medium with DMSO) and "untreated control" wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium from the wells. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance of the wells at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response) to determine the IC₅₀ value.

Conclusion and Future Directions

The 6-aminoindole scaffold is a proven and powerful platform in drug discovery. Its synthetic tractability and the diverse pharmacological activities of its derivatives—spanning oncology, infectious disease, and neurology—ensure its continued relevance. Future research will likely focus on several key areas: the development of more selective inhibitors to minimize off-target effects, the use of 6-aminoindoles in creating proteolysis-targeting chimeras (PROTACs) to degrade disease-causing proteins, and their application in combination therapies to overcome drug resistance. The foundational principles and methodologies outlined in this guide provide a robust framework for scientists and researchers to unlock the full therapeutic potential of this remarkable molecular entity.

References

  • Chem-Impex. (n.d.). 6-Aminoindole. Retrieved from [Link]

  • Kovalenko, S. I., et al. (2018). A new group of compounds derived from 4-, 5-, 6- and 7-aminoindoles with antimicrobial activity. Regulatory Mechanisms in Biosystems, 9(3), 336-343. Retrieved from [Link]

  • Al-Ostath, A., et al. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules, 29(14), 3233. Retrieved from [Link]

  • Chaudhary, P., et al. (2024). Development of 6-amido-4-aminoisoindolyn-1,3-diones as p70S6K1 inhibitors and potential breast cancer therapeutics. Frontiers in Chemistry, 12. Retrieved from [Link]

  • Chaudhary, P., et al. (2024). Development of 6-amido-4-aminoisoindolyn-1,3-diones as p70S6K1 inhibitors and potential breast cancer therapeutics. Frontiers in Chemistry, 12, 1358055. Retrieved from [Link]

  • Hassan, N. I., et al. (2022). Synthesis, Characterisation and Binding Evaluation of New 6-Amidinoindole Compound as the Potential Heme Binder. Sains Malaysiana, 51(9), 2955-2964. Retrieved from [Link]

  • Al-Bayati, F. I. H., et al. (2023). New Indole‐6‐Carboxylic Acid Derivatives as Multi‐Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. ResearchGate. Retrieved from [Link]

  • Jacobs, M., et al. (2005). Design and synthesis of 6-anilinoindazoles as selective inhibitors of c-Jun N-terminal kinase-3. Bioorganic & Medicinal Chemistry Letters, 15(22), 5026-5029. Retrieved from [Link]

  • Seitembetova, A. Y., et al. (2024). 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. Molecules, 29(11), 2631. Retrieved from [Link]

  • Kumar, A., et al. (2024). Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. RSC Medicinal Chemistry. Retrieved from [Link]

  • Belema, M., et al. (2014). Structure-activity relationship (SAR) optimization of 6-(indol-2-yl)pyridine-3-sulfonamides: identification of potent, selective, and orally bioavailable small molecules targeting hepatitis C (HCV) NS4B. Journal of Medicinal Chemistry, 57(5), 2121-2135. Retrieved from [Link]

  • Guchhait, S. K., & Chaudhary, P. (2017). Catalyst-free Synthesis of 6-Hydroxy Indoles via the Condensation of Carboxymethyl Cyclohexadienones and Amines. The Journal of Organic Chemistry, 82(15), 8234-8241. Retrieved from [Link]

  • Sharma, A., & Kumar, V. (2022). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 19(6), 616-633. Retrieved from [Link]

  • Yang, T. H., et al. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Pharmaceuticals, 11(3), 83. Retrieved from [Link]

  • Yan, L., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(20), 4725. Retrieved from [Link]

  • Nameki, D., et al. (2013). Structure-Activity Relationship (SAR) Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. PLoS ONE, 8(9), e74063. Retrieved from [Link]

  • Huang, S., et al. (2006). Development of 6-substituted indolylquinolinones as potent Chek1 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(22), 5907-5912. Retrieved from [Link]

  • Al-Mulla, A. (2023). The Biological and Pharmacological Potentials of Indole-based Heterocycles. Borneo Journal of Pharmacy, 6(1), 1-10. Retrieved from [Link]

  • Remida, S., et al. (2023). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. International Journal of Molecular Sciences, 24(24), 17215. Retrieved from [Link]

  • Singh, A. (2024). Compounds Based on Indoles in the Creation of Anti-neurodegenerative Medicines. Journal of Chemical Biology & Therapeutic Agents. Retrieved from [Link]

  • Lee, J. H., et al. (2025). Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus. Microbiology Spectrum, e0220623. Retrieved from [Link]

  • Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Retrieved from [Link]

  • Sharma, P., et al. (2025). Recent advances in the synthesis of indoles and their applications. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Bidinost, C., et al. (2010). From 6-aminoquinolone antibacterials to 6-amino-7-thiopyranopyridinylquinolone ethyl esters as inhibitors of Staphylococcus aureus multidrug efflux pumps. Journal of Medicinal Chemistry, 53(11), 4466-4480. Retrieved from [Link]

  • Nguyen, C. H., et al. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. Scientific Reports, 10(1), 22421. Retrieved from [Link]

  • Alam, M. S., et al. (2025). Pharmacological Potential of Indole Derivatives: A Detailed Review. ResearchGate. Retrieved from [Link]

  • Cecchetti, V., et al. (1995). 6-Aminoquinolones: a new class of quinolone antibacterials? Journal of Medicinal Chemistry, 38(6), 973-982. Retrieved from [Link]

  • Yan, L., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(20), 4725. Retrieved from [Link]

  • Uddin, M. S., et al. (2025). Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. Molecules, 30(10), 2025. Retrieved from [Link]

  • Al-Harrasi, A., et al. (2023). Therapeutic Potential of Natural Compounds in Neurodegenerative Diseases: Insights from Clinical Trials. Molecules, 28(2), 629. Retrieved from [Link]

  • Beaulieu, P., et al. (2012). Target- and Mechanism-Based Therapeutics for Neurodegenerative Diseases: Strength in Numbers. ACS Chemical Neuroscience, 3(10), 780-792. Retrieved from [Link]

Sources

Exploratory

The Ascendancy of 3-Substituted 6-Aminoindoles: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals The indole scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1] Among its man...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1] Among its many derivatives, the 3-substituted 6-aminoindole framework has emerged as a particularly promising pharmacophore, demonstrating a wide spectrum of biological activities. This guide provides an in-depth exploration of the synthesis, functionalization, and therapeutic potential of this versatile molecular architecture, with a focus on its role in the development of targeted kinase inhibitors.

The Strategic Importance of the 3-Substituted 6-Aminoindole Core

The unique arrangement of a modifiable amino group at the 6-position and a diverse substituent at the 3-position provides a powerful platform for tuning the pharmacological properties of indole-based compounds. The 6-amino group serves as a key handle for introducing a variety of functionalities, including amides, sulfonamides, and alkyl or aryl groups, which can profoundly influence solubility, metabolic stability, and target engagement.[2] Simultaneously, the 3-position offers a vector for exploring a vast chemical space, allowing for the introduction of substituents that can modulate potency and selectivity against specific biological targets.[3][4] This dual functionalization capacity makes the 3-substituted 6-aminoindole scaffold a "privileged" structure in drug discovery.

Crafting the Core: Synthetic Strategies for 3-Substituted 6-Aminoindoles

The construction of the 3-substituted 6-aminoindole skeleton can be approached through several synthetic avenues, ranging from classical indole syntheses to modern catalytic methods. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

Building the Indole Ring: Classical Approaches

Traditional methods for indole synthesis, such as the Fischer and Bischler indole syntheses, can be adapted to produce the 6-aminoindole core. These methods typically involve the acid-catalyzed cyclization of appropriately substituted precursors. While historically significant, these reactions can sometimes suffer from harsh conditions and limited functional group tolerance.

Modern Methods: Efficiency and Versatility

More contemporary approaches offer milder reaction conditions and broader substrate scope. One-pot multicomponent reactions have proven to be particularly efficient for the synthesis of 3-substituted indoles.[3][4][5] For instance, a three-component coupling of a substituted benzaldehyde, an aniline derivative, and an indole can be catalyzed by ytterbium triflate on silica gel to afford a variety of 3-substituted indoles.[3][4]

Another powerful strategy involves a copper-catalyzed three-component coupling reaction of a 2-aminobenzaldehyde, a secondary amine, and a terminal alkyne.[5] This cascade reaction proceeds through a propargylamine intermediate, which undergoes cyclization to form a 3-aminoindoline that can be subsequently isomerized to the corresponding 3-aminoindole.[5]

Experimental Protocol: One-Pot Three-Component Synthesis of 3-Substituted Indoles [3][4]

  • Materials: Substituted or unsubstituted benzaldehyde, N-methylaniline, indole or N-methylindole, Yb(OTf)₃-SiO₂ catalyst.

  • Procedure:

    • To a solution of the benzaldehyde (1 mmol) and N-methylaniline (1 mmol) in a suitable solvent (e.g., DCM), add the indole (1 mmol) and Yb(OTf)₃-SiO₂ (10 mol%).

    • Stir the reaction mixture at room temperature and monitor its progress by TLC.

    • Upon completion, filter the catalyst and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 3-substituted indole.

Diversification of the Scaffold: Functionalization at the 6-Amino Position

The 6-amino group provides a versatile point for further chemical modification, enabling the synthesis of a diverse library of compounds with potentially improved pharmacological profiles.

Acylation and Sulfonylation

The 6-amino group can be readily acylated or sulfonylated to introduce amide and sulfonamide functionalities, respectively. These modifications can alter the electronic properties of the indole ring and provide additional hydrogen bonding interactions with biological targets.[2]

Experimental Protocol: General Procedure for N-Acylation of 6-Aminoindoles

  • Materials: 3-Substituted 6-aminoindole, acyl chloride or carboxylic acid anhydride, a suitable base (e.g., triethylamine or pyridine), and an aprotic solvent (e.g., dichloromethane or THF).

  • Procedure:

    • Dissolve the 3-substituted 6-aminoindole (1.0 eq) and the base (1.2 eq) in the chosen solvent.

    • Cool the solution to 0 °C and add the acylating agent (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

N-Alkylation and N-Arylation

The 6-amino group can also be alkylated or arylated to introduce further diversity. N-alkylation can be achieved through direct alkylation with alkyl halides or via reductive amination with aldehydes or ketones.[6] For N-arylation, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are highly effective.[6]

Diagram: Synthetic Routes to 3-Substituted 6-Aminoindoles

G cluster_synthesis Synthesis of 3-Substituted 6-Aminoindole Core cluster_functionalization Functionalization Starting Materials Starting Materials Indole Synthesis Indole Synthesis Starting Materials->Indole Synthesis Classical/Modern Methods 6-Aminoindole Core 6-Aminoindole Core Indole Synthesis->6-Aminoindole Core 3-Substitution 3-Substitution 6-Aminoindole Core->3-Substitution e.g., Friedel-Crafts, Cross-Coupling 3-Substituted\n6-Aminoindole 3-Substituted 6-Aminoindole Acylation Acylation 3-Substituted\n6-Aminoindole->Acylation Sulfonylation Sulfonylation 3-Substituted\n6-Aminoindole->Sulfonylation Alkylation Alkylation 3-Substituted\n6-Aminoindole->Alkylation Arylation Arylation 3-Substituted\n6-Aminoindole->Arylation Diverse Library Diverse Library Acylation->Diverse Library Sulfonylation->Diverse Library Alkylation->Diverse Library Arylation->Diverse Library

Caption: Synthetic pathways to generate a diverse library of 3-substituted 6-aminoindoles.

Therapeutic Promise: Kinase Inhibition and Beyond

Derivatives of the 3-substituted 6-aminoindole scaffold have demonstrated significant potential as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer.

Targeting Key Kinases

Studies have shown that compounds based on this framework can inhibit a range of kinases, including Src, epidermal growth factor receptor (EGFR), and c-Jun N-terminal kinase (JNK).[3][4][7][8] For example, certain 3-substituted indoles have shown inhibitory activity against c-Src kinase with IC₅₀ values in the micromolar range.[4] Furthermore, 6-anilinoindazoles, which share structural similarities with 6-aminoindoles, have been developed as selective inhibitors of JNK3.[8]

Structure-Activity Relationships (SAR)

The biological activity of these compounds is highly dependent on the nature of the substituents at the 3- and 6-positions. A systematic exploration of these positions is crucial for optimizing potency and selectivity. For instance, in a series of 6-(indol-2-yl)pyridine-3-sulfonamides, modifications at the indole N-1, C-5, and C-6 positions were key to improving pharmacokinetic properties and limiting in vivo metabolism.[2]

Table 1: Kinase Inhibitory Activity of Selected Indole Derivatives

Compound Class3-Substituent6-SubstituentTarget KinaseIC₅₀Reference
3-Substituted IndoleUnsubstituted PhenylHc-Src50.6 µM[4]
3-Substituted Indole3-NitrophenylHc-Src58.3 µM[4]
6-AnilinoindazoleVariedAnilinoJNK3Nanomolar range[8]
IndolylquinolinoneIndolylBromoChek1Low nanomolar[9]
Indirubin derivativeOximeBromoGSK-3Potent inhibition[10]
Mechanism of Action

The kinase inhibitory activity of 3-substituted 6-aminoindoles typically arises from their ability to bind to the ATP-binding pocket of the kinase. The indole core often serves as a scaffold that orients the substituents into favorable interactions with the amino acid residues in the active site. The 6-amino group and its derivatives can form crucial hydrogen bonds, while the 3-substituent can occupy hydrophobic pockets, thereby enhancing binding affinity and selectivity.

Diagram: Kinase Inhibition by 3-Substituted 6-Aminoindoles

G Kinase Kinase Binding Pocket Binding Pocket Kinase->Binding Pocket ATP ATP ATP->Binding Pocket Binds Inhibitor 3-Substituted 6-Aminoindole Inhibitor->Binding Pocket Competitively Binds Phosphorylation Phosphorylation Binding Pocket->Phosphorylation Catalyzes Cellular Response Cellular Response Phosphorylation->Cellular Response

Caption: Competitive inhibition of kinase activity by 3-substituted 6-aminoindoles.

Future Directions and Conclusion

The 3-substituted 6-aminoindole scaffold represents a rich and largely untapped source of novel therapeutic agents. Future research in this area will likely focus on:

  • Development of more efficient and stereoselective synthetic methods to access a wider range of structurally complex derivatives.

  • Comprehensive screening against diverse kinase panels to identify novel and selective inhibitors for a variety of therapeutic targets.

  • In-depth mechanistic studies , including X-ray crystallography and computational modeling, to elucidate the molecular basis of kinase inhibition and guide the rational design of next-generation inhibitors.

  • Exploration of other therapeutic applications beyond kinase inhibition, leveraging the broad biological activity profile of this versatile scaffold.

References

  • Chapman University Digital Commons. 3-Substitued Indoles: One Pot Synthesis and Evaluation of Anticancer and Src Kinase Inhibitory Activities. Available from: [Link]

  • PubMed. 3-substitued indoles: one-pot synthesis and evaluation of anticancer and Src kinase inhibitory activities. Available from: [Link]

  • PubMed. Structure-activity relationship (SAR) optimization of 6-(indol-2-yl)pyridine-3-sulfonamides: identification of potent, selective, and orally bioavailable small molecules targeting hepatitis C (HCV) NS4B. Available from: [Link]

  • Olgen - Current Medicinal Chemistry. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Available from: [Link]

  • PMC. Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction. Available from: [Link]

  • RSC Publishing. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. Available from: [Link]

  • Scilit. Design and synthesis of 6-anilinoindazoles as selective inhibitors of c-Jun N-terminal kinase-3. Available from: [Link]

  • PubMed. Design and synthesis of 6-anilinoindazoles as selective inhibitors of c-Jun N-terminal kinase-3. Available from: [Link]

  • PubMed. Synthesis and structure-activity relationship of 6-arylureido-3-pyrrol-2-ylmethylideneindolin-2-one derivatives as potent receptor tyrosine kinase inhibitors. Available from: [Link]

  • PubMed. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Available from: [Link]

  • ResearchGate. Motivation and 3‐Aminoindoles Synthesis. | Download Scientific Diagram. Available from: [Link]

  • PubMed. A new methodology for functionalization at the 3-position of indoles by a combination of boron Lewis acid with nitriles. Available from: [Link]

  • PubMed. Development of 6-substituted indolylquinolinones as potent Chek1 kinase inhibitors. Available from: [Link]

  • PubMed. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. Available from: [Link]

  • ResearchGate. Kinase selectivity profiles of compounds 1 (a) and 3 (b) and Fedratinib... Available from: [Link]

  • ResearchGate. C5/6‐H functionalization of indoles. DG=directing group, FG=functional... Available from: [Link]

  • ChemRxiv. Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. Available from: [Link]

  • MDPI. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Available from: [Link]

  • PubMed. Soluble 3',6-substituted indirubins with enhanced selectivity toward glycogen synthase kinase -3 alter circadian period. Available from: [Link]

Sources

Foundational

Aminoindole Compounds in Drug Development: A Comprehensive Guide to Toxicity Profiles, Handling, and Experimental Validation

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Whitepaper Introduction to the Aminoindole Scaffold Aminoindoles represent a highly versatile and privileged scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Whitepaper

Introduction to the Aminoindole Scaffold

Aminoindoles represent a highly versatile and privileged scaffold in modern medicinal chemistry. Their structural properties allow for deep integration into various therapeutic pipelines, ranging from potent antimalarials (e.g., Genz-644442)[1] to central nervous system (CNS) agents like the acetylcholinesterase inhibitor P10358[2], and novel oncology therapeutics. However, the transition of an aminoindole hit to a clinical lead requires a rigorous, mechanistic understanding of its toxicity profile. As a Senior Application Scientist, I have designed this guide to bridge the gap between theoretical toxicology and practical laboratory execution, ensuring that your preclinical workflows are both safe and scientifically robust.

Toxicity Profile and Pharmacological Safety

The toxicity of aminoindole derivatives is heavily dictated by their substitution patterns, but the core scaffold shares several universal hazard classifications. Understanding these baselines is critical for differentiating on-target pharmacological effects from off-target chemical toxicity.

Acute and Organ-Specific Toxicity

Unmodified aminoindoles (e.g., 1-aminoindole, 4-aminoindole, 5-aminoindole) are universally classified under the Globally Harmonized System (GHS) as Acute Toxicity Category 4 (Harmful if swallowed, H302; Harmful in contact with skin, H312; Harmful if inhaled, H332)[3]. They are also recognized as severe skin and eye irritants (H315, H319) and can cause respiratory tract irritation (H335)[4].

However, during drug optimization, the toxicity profile of optimized aminoindole leads often improves dramatically:

  • Hepatotoxicity: Historically, aminoacridine-based drugs (like tacrine) failed due to severe hepatotoxic liabilities. In contrast, N-aminoindole derivatives like P10358 demonstrate a distinct lack of this hepatotoxicity, offering a much safer alternative for chronic administration in Alzheimer's disease[2].

  • Cytotoxicity & Selectivity: In infectious disease models, aminoindole leads such as Genz-644442 exhibit exceptional selectivity. Mammalian cytotoxicity IC50 values are typically >800-fold higher than the IC50 required to neutralize Plasmodium falciparum[1].

  • Metabolic Stability (CYP450): A common failure point for indole derivatives is the inhibition of cytochrome P450 enzymes. Optimized aminoindoles generally exhibit an IC50 > 5 μM against major human CYP450 isozymes, indicating a low likelihood of significant drug-drug interactions (DDIs)[1].

Quantitative Toxicity Data Summary
Compound / ClassAssay / ParameterValue / GHS ClassificationPharmacological Implication
General Aminoindoles Acute Oral ToxicityCategory 4 (H302)Harmful if swallowed; necessitates closed-system handling[3].
General Aminoindoles Skin/Eye IrritationCategory 2 (H315/H319)Causes serious irritation; mandates strict PPE compliance[4].
Genz-644442 Mammalian CytotoxicityIC50 > 800-fold over targetHigh therapeutic index for antimalarial applications[1].
Genz-644442 CYP450 InhibitionIC50 > 5 μM (all isozymes)Low probability of cytochrome-mediated DDIs[1].
P10358 Rodent Lethality (Oral)80 mg/kgSafe at therapeutic doses (1.25 mg/kg); lacks hepatotoxicity[2].

Handling, Storage, and Safety Protocols

The physical handling of aminoindoles requires strict adherence to engineering controls and Personal Protective Equipment (PPE) protocols due to their rapid mucosal absorption and autoxidation potential.

  • Engineering Controls: All weighing and transfer operations must be conducted within a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood. Causality: Aminoindoles readily form fine, irritating dusts. Local exhaust ventilation prevents inhalation exposure (H335), which can lead to rapid systemic absorption[5].

  • Personal Protective Equipment (PPE): Use nitrile rubber gloves with a minimum thickness of 0.11 mm. Causality: Aromatic amines can permeate standard latex gloves without visible degradation, leading to unrecognized dermal exposure (H312)[4]. Chemical safety goggles are mandatory to prevent severe eye damage (H319)[3].

  • Storage Conditions: Store in a dry, well-ventilated place. Certain derivatives (e.g., 5-aminoindole) must be stored in a freezer (-20°C) to prevent degradation and maintain product quality[6]. Keep away from strong oxidizing agents and strong acids, which can trigger exothermic degradation[5].

Experimental Methodologies for Toxicity Assessment

To ensure scientific integrity, the following protocols are designed as self-validating systems . If internal controls fail, the assay must be rejected, preventing the advancement of falsely safe or falsely toxic compounds.

Protocol 1: In Vitro Cytotoxicity and CYP450 Profiling

Objective: Assess baseline mammalian toxicity and metabolic stability.

  • Cell Culture Preparation: Seed HepG2 cells at

    
     cells/well in a 96-well plate.
    
    • Causality: HepG2 cells retain many specialized hepatic functions, making them superior to generic fibroblasts for detecting early hepatotoxic liabilities of indole derivatives.

  • Compound Formulation: Dissolve the aminoindole candidate in 100% DMSO to create a 10 mM stock. Dilute in culture media to achieve a final DMSO concentration of

    
    .
    
    • Causality: DMSO concentrations

      
       induce baseline cytotoxicity and membrane permeabilization, which artificially inflates the apparent toxicity of the drug candidate.
      
  • Treatment & Incubation: Treat cells with a concentration gradient (0.1 μM to 100 μM) for 48 hours.

  • Self-Validating Control: Include a known cytotoxic agent (e.g., chlorpromazine) as a positive control. Validation Rule: If the positive control fails to reduce viability by >80% at 50 μM, the entire plate is invalidated due to suspected cell line resistance.

  • CYP450 Assay: Incubate human liver microsomes (HLMs) with the compound and specific CYP substrates. Include ketoconazole as a CYP3A4 inhibitor control. Validation Rule: The assay is only valid if ketoconazole shows >90% inhibition.

Protocol 2: In Vivo Maximum Tolerated Dose (MTD) Assessment

Objective: Determine the acute tolerability ceiling in rodent models.

  • Formulation: Suspend the aminoindole in a vehicle such as 1.6% lactic acid mixed sodium salt, 1% Tween 80, 9% ethanol, and 20% hydroxypropyl β-cyclodextrin[1].

    • Causality: Aminoindoles often exhibit poor aqueous solubility. This complex vehicle ensures complete dissolution and systemic exposure without inducing vehicle-specific toxicity.

  • Dosing & Administration: Administer via intraperitoneal (i.p.) injection to wild-type mice (n=5 per dose cohort).

    • Causality: I.p. administration is utilized in initial screening to bypass variable gastrointestinal absorption, ensuring absolute systemic exposure for accurate toxicity ceiling determination[1].

  • Observation Matrix: Observe animals continuously for the first hour post-dosing, then every 15 minutes up to 4 hours[1].

    • Causality: Acute cholinergic or neurological signs (e.g., hypothermia, tremors) typically manifest within the first 4 hours due to the rapid CNS penetration characteristic of indole scaffolds[2].

  • Self-Validating Control: Vehicle-only control groups are mandatory. Validation Rule: If vehicle-treated animals exhibit

    
     body weight loss or behavioral distress, the formulation toxicity is confounding the aminoindole toxicity, requiring an immediate vehicle redesign.
    

Mechanistic Workflow Visualization

The following diagram illustrates the critical path for evaluating the toxicity and metabolic profile of an aminoindole candidate.

Aminoindole_Toxicity_Workflow Synthesis Aminoindole Candidate Synthesis & QC (>98%) InVitro In Vitro Cytotoxicity (HepG2, Neuroblastoma) Synthesis->InVitro Proceed to cellular assays CYP450 CYP450 Isozyme Profiling (Target IC50 > 5 μM) Synthesis->CYP450 Metabolic stability check InVivo In Vivo Tolerability (Rodent MTD Models) InVitro->InVivo High selectivity index (>800x) CYP450->InVivo Low DDI risk confirmed Hepatotox Hepatotoxicity Assessment (vs. Aminoacridines) InVivo->Hepatotox Monitor liver enzymes Clinical Preclinical Advancement & Lead Optimization Hepatotox->Clinical Favorable safety profile

Figure 1: Stepwise toxicity and metabolic profiling workflow for aminoindole candidates.

Conclusion

Aminoindoles are powerful chemical entities that require meticulous handling and rigorous, self-validating toxicity screening. By understanding their propensity for mucosal irritation, their unique metabolic stability, and their favorable hepatotoxicity profiles compared to legacy scaffolds, drug development professionals can safely and effectively advance these compounds through the preclinical pipeline.

References

  • [3] Title: 1-Aminoindole | CID 643221 | Source: PubChem (National Institutes of Health) | URL: [Link]

  • [1] Title: Aminoindoles, a Novel Scaffold with Potent Activity against Plasmodium falciparum | Source: PubMed Central (PMC) | URL:[Link]

  • [2] Title: Pharmacological activity and safety profile of P10358, a novel, orally active acetylcholinesterase inhibitor for Alzheimer's disease | Source: PubMed | URL:[Link]

Sources

Exploratory

Pharmacokinetic Profiling of 3-Isopropyl-1H-indol-6-amine: A Deep Dive into Hydrogen Bond Donor and Acceptor Mechanics

Executive Summary In the landscape of rational drug design, the indole ring system is universally recognized as a "privileged scaffold," capable of binding to multiple receptor types with high affinity. 3-Isopropyl-1H-in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, the indole ring system is universally recognized as a "privileged scaffold," capable of binding to multiple receptor types with high affinity. 3-Isopropyl-1H-indol-6-amine (CAS: 873055-16-4) is a highly versatile building block utilized in the synthesis of novel kinase inhibitors and central nervous system (CNS) therapeutics [1].

A critical step in evaluating the developability of this compound is the precise quantification of its Hydrogen Bond Donors (HBD) and Hydrogen Bond Acceptors (HBA). These metrics directly dictate the molecule's topological polar surface area (TPSA), aqueous solubility, and membrane permeability—core components of Lipinski’s Rule of Five. This whitepaper provides an in-depth mechanistic analysis of the HBD/HBA count for 3-Isopropyl-1H-indol-6-amine, contrasting topological cheminformatic algorithms with quantum mechanical realities, and outlines self-validating protocols for empirical verification.

Structural Breakdown & Cheminformatic Profiling

Before calculating the hydrogen bonding capacity, we must establish the exact topology of the molecule. 3-Isopropyl-1H-indol-6-amine consists of a bicyclic indole core, an isopropyl group at the C3 position, and a primary amine (-NH₂) at the C6 position.

Quantitative Data Summary

The following table summarizes the computed physicochemical properties based on standard cheminformatic algorithms (e.g., the Cactvs toolkit utilized by the PubChem database) [2].

PropertyValueMechanistic Source
Chemical Formula C₁₁H₁₄N₂Indole core + Isopropyl + Amine
Molecular Weight 174.24 g/mol Computed standard atomic weights
Hydrogen Bond Donors (HBD) 3 Indole N-H (1) + Amine N-H₂ (2)
Hydrogen Bond Acceptors (HBA) 2 Indole N (1) + Amine N (1)
Rotatable Bonds 1Isopropyl-to-indole C-C bond
SMILES CC(C)c1c[nH]c2ccc(N)cc12Canonical representation

In-Depth Mechanistic Analysis: The Causality of H-Bonding

While cheminformatic software rapidly outputs HBD and HBA integers, drug development professionals must understand the causality behind these numbers to predict actual in vivo behavior.

Hydrogen Bond Donors (HBD = 3)

In standard cheminformatics, the HBD count is defined strictly as the sum of all hydrogen atoms attached to electronegative nitrogen (N) or oxygen (O) atoms.

  • The Indole Proton (1 Donor): The nitrogen at position 1 of the indole ring possesses a single hydrogen atom. Due to the electron-withdrawing nature of the aromatic system, this N-H bond is highly polarized, making it a strong and active hydrogen bond donor in biological systems.

  • The Primary Amine (2 Donors): The -NH₂ group at position 6 contributes two hydrogen atoms. Because both hydrogens are covalently bound to the electronegative nitrogen, they are both counted as independent donors.

Total HBD = 3. This high donor count suggests strong potential for target engagement via hydrogen bonding, though it may slightly restrict passive blood-brain barrier (BBB) permeability if not internally satisfied.

Hydrogen Bond Acceptors (HBA = 2)

The HBA count reveals a critical divergence between topological algorithms and quantum mechanical reactivity .

  • Topological Count (Lipinski/PubChem): Standard algorithms calculate HBA simply as the sum of all Nitrogen and Oxygen atoms in the molecule [3]. Since there are two nitrogen atoms (indole N and amine N), the HBA count is strictly 2 .

  • Quantum Mechanical Reality: As an expert application scientist, it is vital to recognize that the indole nitrogen is a negligible hydrogen bond acceptor in physiological environments. The lone pair of electrons on the indole nitrogen is delocalized into the pyrrole ring to satisfy Hückel's 4n+2 rule (creating a 10 π-electron aromatic system). Because the lone pair is tied up in aromaticity, it is not available to accept hydrogen bonds. Conversely, the primary amine at C6 has a localized, sp³-hybridized lone pair, making it a highly active acceptor.

Insight: While computational filters will flag this molecule as having 2 HBAs, pharmacophore mapping should only rely on the C6 amine as a functional acceptor.

Self-Validating Experimental Protocols

To bridge the gap between in silico predictions and in vitro reality, researchers must empirically validate the hydrogen-bonding state of 3-Isopropyl-1H-indol-6-amine. Below is a self-validating workflow utilizing ¹H-NMR temperature coefficients.

Protocol: ¹H-NMR Temperature Titration for H-Bond Validation

This protocol determines whether the 3 HBDs are engaging in intermolecular hydrogen bonding (with solvent/targets) or are shielded via intramolecular interactions.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5 mg of high-purity 3-Isopropyl-1H-indol-6-amine [4] in 0.5 mL of anhydrous DMSO-d₆. Place in a standard 5 mm NMR tube.

  • Baseline Acquisition: Acquire a standard 1D ¹H-NMR spectrum at 298 K (25°C) using a 400 MHz or higher spectrometer. Identify the indole N-H peak (typically broad, ~10-11 ppm) and the amine -NH₂ peak (broad singlet, ~3-5 ppm).

  • Temperature Gradient: Acquire successive ¹H-NMR spectra at 5 K increments from 298 K up to 348 K.

  • Data Extraction: Plot the chemical shift (δ, ppm) of the N-H and -NH₂ protons against temperature (T, Kelvin).

  • Causality & Interpretation: Calculate the temperature coefficient (Δδ/ΔT).

    • A highly negative coefficient (more negative than -4.5 ppb/K) indicates the protons are exposed and actively acting as intermolecular Hydrogen Bond Donors with the DMSO solvent.

    • A coefficient near zero (less negative than -2.5 ppb/K) would indicate the protons are shielded or involved in strong intramolecular hydrogen bonds (unlikely for this specific rigid topology).

NMR_Protocol A Prepare Sample (DMSO-d6) B Acquire 1H-NMR (298K to 348K) A->B C Plot Δδ / ΔT (Chemical Shift) B->C D Calculate HBD Exposure State C->D

Fig 1: Experimental workflow for validating the active Hydrogen Bond Donor state using NMR.

Computational Workflow for Pharmacophore Mapping

To integrate 3-Isopropyl-1H-indol-6-amine into a high-throughput virtual screening pipeline, the HBD/HBA counts must be programmatically extracted and mapped to a 3D pharmacophore.

Protocol: Programmatic HBD/HBA Extraction via RDKit
  • Initialization: Import the RDKit library in a Python environment.

  • Molecule Instantiation: Parse the canonical SMILES string (CC(C)c1c[nH]c2ccc(N)cc12) into an RDKit Mol object.

  • Descriptor Calculation: Utilize rdkit.Chem.rdMolDescriptors to call CalcNumHBD() and CalcNumHBA().

  • Validation: Ensure the output returns HBD = 3 and HBA = 2, matching PubChem's Cactvs toolkit standard.

Computational_Workflow cluster_calc Descriptor Calculation (Lipinski Rules) Input Input SMILES CC(C)c1c[nH]c2ccc(N)cc12 Parse RDKit Mol Object Generation Input->Parse HBD CalcNumHBD() Result: 3 Parse->HBD HBA CalcNumHBA() Result: 2 Parse->HBA Output Pharmacophore Mapping & ADME Prediction HBD->Output HBA->Output

Fig 2: In silico pipeline for extracting HBD/HBA descriptors for ADME modeling.

Conclusion & Pharmacokinetic Implications

The precise identification of 3 Hydrogen Bond Donors and 2 Hydrogen Bond Acceptors in 3-Isopropyl-1H-indol-6-amine is paramount for predicting its pharmacokinetic profile. With a total of 5 hydrogen-bonding features, this molecule sits comfortably within Lipinski's Rule of Five limits (HBD ≤ 5, HBA ≤ 10), indicating a high probability of favorable oral bioavailability.

However, drug development professionals must remain cognizant of the mechanistic nuance: while computational tools count the indole nitrogen as an acceptor, its lone pair is aromatic. Therefore, synthetic optimization efforts should focus on the C6 amine for acceptor-based receptor interactions, utilizing the structural data provided herein to guide rational drug design.

References

  • National Center for Biotechnology Information (NCBI). (2026). PubChem Descriptor Documentation: Hydrogen Bond Donor and Acceptor Count (Cactvs Toolkit). Retrieved from [Link]

  • Wolfram Language Documentation. (2026). PubChem Service Connection - Hydrogen Bond Acceptor/Donor Count Definitions. Retrieved from [Link]

  • BuyersGuideChem. (2026). Supplier Data for CAS No 873055-16-4 (3-Isopropyl-1H-indol-6-amine). Retrieved from [Link]

Protocols & Analytical Methods

Method

Application Note: De Novo Synthesis of 3-Isopropyl-1H-indol-6-amine via Chemoselective Reductive Alkylation

Introduction & Strategic Rationale Substituted 6-aminoindoles are privileged pharmacophores frequently embedded in kinase inhibitors (e.g., p38 MAPK inhibitors) and GPCR modulators . The synthesis of 3-alkyl-6-aminoindol...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Substituted 6-aminoindoles are privileged pharmacophores frequently embedded in kinase inhibitors (e.g., p38 MAPK inhibitors) and GPCR modulators . The synthesis of 3-alkyl-6-aminoindoles presents a distinct regiochemical challenge. Traditional Fischer indole syntheses utilizing meta-substituted phenylhydrazines typically yield intractable mixtures of 4- and 6-substituted isomers.

To bypass this limitation, this protocol outlines a highly regioselective, two-step synthetic workflow starting from commercially available 6-nitroindole. By employing a one-pot reductive alkylation followed by catalytic hydrogenation, researchers can access 3-isopropyl-1H-indol-6-amine (CAS: 873055-16-4) with high fidelity, atom economy, and scalability.

Mechanistic Insights: The "Why" Behind the Chemistry

As a self-validating system, this protocol relies on distinct mechanistic checkpoints to ensure target acquisition without side-product contamination.

  • Step 1: C3-Reductive Alkylation (The TES/TFA System) Direct alkylation of indoles often leads to over-alkylation or N-alkylation. Using the Triethylsilane (TES) and Trifluoroacetic Acid (TFA) system ensures precise C3-functionalization.

    • Causality of TFA: TFA serves a dual purpose as both solvent and acid catalyst. It protonates the carbonyl oxygen of acetone, drastically increasing its electrophilicity. The electron-rich C3 position of 6-nitroindole attacks this activated ketone, forming a tertiary alcohol. TFA then drives the dehydration of this alcohol to generate a highly reactive, transient alkylideneindolenine (vinylogous iminium) intermediate.

    • Causality of TES: TES acts as a sterically bulky, mild hydride donor. It selectively intercepts the electrophilic alkylideneindolenine, reducing it to the stable 3-isopropyl derivative. The strong electron-withdrawing nature of the 6-nitro group prevents the indole core from undergoing acid-catalyzed oligomerization, a common side reaction for electron-rich indoles in strong acids.

    • Why mask the amine? If 6-aminoindole were used directly, the free primary amine would competitively condense with acetone to form an imine (Schiff base), completely derailing the C3-alkylation. The nitro group acts as a robust, electronic-directing protecting group.

  • Step 2: Chemoselective Catalytic Hydrogenation The reduction of the 6-nitro group to the corresponding aniline is achieved using Palladium on Carbon (Pd/C) under a hydrogen atmosphere .

    • Causality of Conditions: Mild conditions (room temperature, 1 atm H₂) are deliberately chosen to ensure the complete reduction of the nitro moiety without reducing the pyrrole ring of the indole core, which can occur under harsher hydrogenation conditions or with stronger reducing agents.

Workflow Visualization

MechanisticPathway A 6-Nitroindole (Masked Amine) B Acetone + TFA (Acid Catalysis) A->B C Tertiary Alcohol Intermediate B->C D Dehydration (-H2O) C->D E Alkylideneindolenine (Electrophile) D->E F TES (Hydride Transfer) E->F G 3-Isopropyl-6-nitroindole F->G H Pd/C, H2 (Reduction) G->H I 3-Isopropyl-1H-indol-6-amine H->I

Mechanistic workflow for the synthesis of 3-isopropyl-1H-indol-6-amine from 6-nitroindole.

Quantitative Data Summary
Reagent / MaterialMW ( g/mol )EquivalentsAmount (10 mmol scale)Functional Role
6-Nitroindole 162.151.01.62 gStarting Material
Acetone 58.085.03.67 mLCarbon Source / Electrophile
Triethylsilane (TES) 116.283.04.79 mLHydride Donor
Trifluoroacetic acid (TFA) 114.02Solvent15.0 mLAcid Catalyst / Solvent
3-Isopropyl-6-nitroindole 204.231.02.04 g (Theoretical)Isolated Intermediate
Palladium on Carbon (10%) -0.05 (Pd)200 mgHydrogenation Catalyst
Methanol (Anhydrous) 32.04Solvent20.0 mLReaction Solvent
Hydrogen Gas (H₂) 2.02Excess1 atm (Balloon)Reducing Agent
3-Isopropyl-1H-indol-6-amine 174.251.01.74 g (Theoretical)Target Product
Step-by-Step Experimental Protocols

Protocol A: Reductive Isopropylation (Synthesis of 3-Isopropyl-6-nitro-1H-indole) Self-Validating Checkpoint: The starting 6-nitroindole is highly crystalline; the intermediate product will exhibit a distinct shift in Rf value on TLC due to the loss of planar stacking.

  • Reaction Setup : In an oven-dried 50 mL round-bottom flask equipped with a PTFE-coated magnetic stir bar, dissolve 6-nitroindole (1.62 g, 10.0 mmol) in neat TFA (15.0 mL) under a nitrogen atmosphere.

  • Electrophile Addition : Submerge the flask in an ice-water bath to achieve an internal temperature of 0 °C. Add acetone (3.67 mL, 50.0 mmol) dropwise over 5 minutes. Note: Cooling is critical to prevent the premature volatilization of acetone and to control the initial exotherm.

  • Hydride Addition : Slowly add triethylsilane (TES, 4.79 mL, 30.0 mmol) dropwise via syringe.

  • Propagation : Remove the ice bath. Allow the reaction to warm to ambient temperature (22 °C) and stir vigorously for 12–16 hours.

  • In-Process Control (IPC) : Analyze an aliquot via TLC (Hexanes/EtOAc, 3:1). The starting material (Rf ~0.3) should be fully consumed, replaced by a new, less polar spot (Rf ~0.5) corresponding to the alkylated product.

  • Quench & Workup : Concentrate the mixture under reduced pressure (rotary evaporator) to remove the bulk of the TFA. Crucial Step: Carefully resuspend the crude oil in dichloromethane (DCM, 30 mL) and pour it slowly into a vigorously stirring, ice-cold saturated aqueous NaHCO₃ solution (50 mL). Wait for the effervescence (CO₂ gas evolution) to completely cease. This neutralizes residual TFA, preventing acid-catalyzed degradation of the indole during isolation.

  • Extraction & Purification : Separate the organic layer. Extract the aqueous phase with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography (SiO₂, 10-20% EtOAc in Hexanes gradient) to yield 3-isopropyl-6-nitro-1H-indole as a yellow solid.

Protocol B: Catalytic Hydrogenation (Synthesis of 3-Isopropyl-1H-indol-6-amine) Self-Validating Checkpoint: The reduction of the nitro group to an aniline significantly increases the polarity of the molecule, making it highly visible via ninhydrin stain.

  • Reaction Setup : In a 100 mL round-bottom flask, dissolve the purified 3-isopropyl-6-nitro-1H-indole (assumed 1.50 g, 7.34 mmol for this step) in anhydrous methanol (20.0 mL).

  • Catalyst Introduction : Under a gentle stream of nitrogen, carefully add 10% Pd/C (150 mg). Safety Warning: Dry Pd/C is pyrophoric and can ignite methanol vapors. Always add the catalyst to the solvent under an inert atmosphere.

  • Atmosphere Exchange : Seal the flask with a rubber septum. Connect a hydrogen-filled balloon attached to a needle. Evacuate the flask briefly under vacuum and backfill with hydrogen. Repeat this purge cycle three times to ensure a pure H₂ atmosphere.

  • Reduction : Stir the heterogeneous black suspension vigorously at room temperature for 4–6 hours.

  • In-Process Control (IPC) : Monitor via LC-MS or TLC (Hexanes/EtOAc, 1:1). The product will appear as a highly polar, UV-active spot that stains heavily with ninhydrin (indicating a free primary amine).

  • Filtration : Once the starting material is consumed, purge the flask with nitrogen to remove residual hydrogen gas. Filter the mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad generously with methanol (30 mL). Do not let the Pd/C filter cake dry out completely in the air, as it may ignite.

  • Isolation : Concentrate the filtrate under reduced pressure. The resulting residue can be triturated with cold diethyl ether/hexanes or purified via short-path flash chromatography (DCM/MeOH, 95:5) to afford 3-isopropyl-1H-indol-6-amine as a pale solid. Store immediately under argon at -20 °C to prevent ambient oxidative degradation (darkening) of the electron-rich aniline.

References
  • Title: P38 inhibitors and methods of use thereof (US7135575B2)
  • Title: Synthesis of Tryptamine Derivatives via a Direct, One-Pot Reductive Alkylation of Indoles Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Application

using 3-Isopropyl-1H-indol-6-amine as a pharmaceutical intermediate

[label="4. In-Process Control\n(LC-MS: Check N6 Fig 1.

Author: BenchChem Technical Support Team. Date: March 2026

[label="4. In-Process Control\n(LC-MS: Check N6

Fig 1. Rational binding logic of 3-Isopropyl-1H-indol-6-amine in kinase active sites.

Physicochemical Profiling

Understanding the baseline properties of the precursor is critical for predicting the behavior of the final Active Pharmaceutical Ingredient (API) . The table below summarizes the physicochemical profile of the intermediate and explains the causality of these metrics in drug design.

Table 1: Physicochemical Properties & Drug Design Impact

PropertyValueCausality / Impact on Lead Optimization
Molecular Weight 174.24 g/mol Low MW provides ample "budget" for further elaboration (e.g., macrocyclization) without violating Lipinski's Rule of 5.
LogP (Estimated) ~2.5The isopropyl group enhances lipophilicity, driving favorable binding enthalpy via desolvation in hydrophobic pockets.
H-Bond Donors 2 (N1-H, N6-H₂)N1-H is preserved for target engagement; N6-H₂ is consumed during linker attachment, preventing excessive polarity.
H-Bond Acceptors 1 (N6)A low HBA count minimizes desolvation penalties during target binding, improving cellular permeability.

Experimental Workflows & Protocols

The Challenge: Chemoselectivity

A common failure point in indole derivatization is unintended acylation or alkylation at the indole nitrogen (N1). However, the N6-amine is a primary aromatic amine (aniline-like), whereas the N1-H is a pyrrole-like nitrogen. By exploiting this pKa difference, we can achieve chemoselective functionalization at N6 without the need for a cumbersome protection/deprotection sequence.

Self-Validating Protocol: Chemoselective N6-Amidation via HATU

Objective: To generate a target amide library by coupling a carboxylic acid to the 6-amine, strictly preserving the N1-H for hinge binding.

Causality of Reagent Selection: We utilize HATU over traditional EDC/HOBt because HATU provides exceptionally rapid coupling kinetics. This minimizes the residence time of the reactive intermediate, thereby preventing off-target N1-acylation. DIPEA is selected as the base because its steric bulk prevents it from acting as a competing nucleophile while effectively neutralizing the reaction environment.

Step-by-Step Methodology:

  • Solvation: Dissolve the carboxylic acid (1.05 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M) under an inert N₂ atmosphere.

  • Activation: Add DIPEA (3.0 eq) dropwise at 0°C. Stir for 10 minutes to form the active O-7-azabenzotriazol-1-yl ester.

  • Coupling: Add 3-Isopropyl-1H-indol-6-amine (1.0 eq) portion-wise. Allow the reaction to slowly warm to room temperature (25°C) over 2 hours.

  • Self-Validation (IPC): Do not proceed blindly. Extract a 5 µL aliquot, quench in MeCN/H₂O, and analyze via LC-MS. You must confirm the mass of the mono-acylated product and verify the absence of the bis-acylated (N1, N6) byproduct.

  • Workup: Quench the bulk reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (to remove DMF) and brine.

  • Spectroscopic Validation: Post-purification, analyze the product via ¹H-NMR (DMSO-d₆). Validation Gate: The preservation of the broad N1-H singlet at ~11.0 ppm definitively confirms that chemoselectivity was achieved and the hinge-binding motif is intact.

SyntheticWorkflow Step1 1. Scaffold Solvation (Indole in DMF, 0°C) Step2 2. Electrophile Activation (R-COOH + HATU + DIPEA) Step1->Step2 Step3 3. Chemoselective Coupling (N6-Amidation) Step2->Step3 Step4 4. In-Process Control (LC-MS: Check N6 vs N1) Step3->Step4 Aliquot Sampling Step5 5. Isolation & NMR (Confirm N1-H at 11ppm) Step4->Step5 If N6 Selectivity >95%

Fig 2. Self-validating chemoselective N6-amidation workflow with IPC gating.

Optimization Data

To demonstrate the necessity of the specific protocol outlined above, the following table summarizes the optimization data generated during the validation of this workflow.

Table 2: Optimization of N6-Acylation Conditions

Coupling ReagentBaseSolventTempN6-Amide Yield (%)N1/N6 Bis-Acylation (%)Conclusion
EDC/HOBtTEADCM25°C65%15%Sluggish kinetics lead to off-target N1 attack.
T3PPyridineEtOAc80°C40%35%Thermal stress degrades chemoselectivity.
PyBOPDIPEADMF25°C85%5%Acceptable, but requires extensive purification.
HATU DIPEA DMF 0°C to RT 92% <2% Optimal. Rapid activation prevents N1-acylation.

By strictly adhering to the HATU/DIPEA methodology, researchers can bypass protective group chemistry, accelerating the hit-to-lead timeline while ensuring the structural integrity of the 3-Isopropyl-1H-indol-6-amine pharmacophore.

References

  • Title: Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde Source: Scientific Research Publishing (SCIRP) URL: [Link]

Method

Application Note: Optimized Reaction Conditions for the Nucleophilic Substitution of 6-Aminoindoles

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Chemoselective functionalization, mechanistic causality, and validated experimental protocols.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Chemoselective functionalization, mechanistic causality, and validated experimental protocols.

Executive Summary & Mechanistic Principles

As a Senior Application Scientist, navigating the functionalization of 6-aminoindoles requires a deep understanding of the molecule's dual-nitrogen nature. 6-Aminoindoles are privileged scaffolds in drug discovery, but they present a classic chemoselectivity challenge: differentiating the exocyclic C6-primary amine from the endocyclic N1-secondary amine.

The Causality of Chemoselectivity: The nucleophilicity of 6-aminoindole is governed by electronic uncoupling. The N1-amine's lone pair participates in the 10π aromatic system of the indole core, making it less available for nucleophilic attack. In contrast, the C6-amine is intrinsically more nucleophilic. However, under strongly basic conditions (e.g., using


), the N1-proton (

) can be deprotonated, generating an indolide anion that aggressively competes for electrophiles.

To achieve strict C6-chemoselectivity, reaction conditions must be meticulously engineered using weak bases, kinetic temperature control, or sterically hindered transition-metal ligands. This guide details validated protocols for Nucleophilic Aromatic Substitution (SNAr) and metal-catalyzed C-N cross-couplings.

Reaction Pathways & Logical Relationships

The choice of reaction pathway depends entirely on the electronic nature of the electrophile. Highly activated electrophiles undergo direct SNAr, while unactivated or sterically hindered aryl halides require transition-metal catalysis.

ReactionPathways A 6-Aminoindole (Nucleophile) B SNAr (Triazines) A->B Base, 0°C D Ni-Catalyzed Cross-Coupling A->D NiBr2, Ligand, RT F Pd-Catalyzed Buchwald-Hartwig A->F Pd(OAc)2, BrettPhos C Mono-substituted Product (Kinetic) B->C 1 equiv Electrophile E N-Aryl 6-Aminoindole (Chemoselective) D->E Aryl Chloride G Diindolylamine (Coupled Product) F->G Bromoindole, tBuOH

Reaction pathways for 6-aminoindole nucleophilic substitution via SNAr and metal catalysis.

Experimental Protocols & Methodologies

The following self-validating protocols are designed to prevent over-alkylation and N1-deprotonation.

Protocol A: Kinetically Controlled SNAr with Activated Electrophiles

When reacting 6-aminoindole with highly activated electrophiles like 2,4-dichloro-1,3,5-triazine, the primary failure point is thermodynamic di-substitution .

Causality: The resulting mono-substituted triazine derivative has a higher π-orbital electron density, making the second substitution thermodynamically demanding. By strictly maintaining the reaction at 0 °C, the system is kinetically trapped, yielding only the mono-substituted product , [[1]]([Link]).

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 6-aminoindole (1.0 equiv) and 2,4-dichloro-1,3,5-triazine (1.0 equiv).

  • Solvation & Cooling: Dissolve the reagents in anhydrous ethyl acetate or THF. Submerge the flask in an ice bath and allow it to equilibrate to exactly 0 °C .

  • Base Addition: Dropwise add a mild base, either DIPEA or

    
     (1.5 equiv), to the stirring solution. Stronger bases must be avoided to prevent N1-deprotonation.
    
  • Kinetic Trapping: Stir the reaction at 0 °C for 12 hours. Monitor via TLC; the mono-substituted product will exhibit a higher

    
     value than the highly polar free amine .
    
  • Workup: Evaporate the solvent. Quench the crude mixture with 1N HCl (25 mL) to protonate and wash away any unreacted starting amine, ensuring a self-validating purification step . Extract with ethyl acetate (30 mL) and purify via silica gel flash chromatography.

Protocol B: Room-Temperature Nickel-Catalyzed C-N Cross-Coupling

For unactivated or sterically hindered aryl chlorides, SNAr is ineffective. Traditional Palladium catalysis often requires high heat (80–110 °C), which can degrade electron-rich indoles.

Causality: Utilizing a specific Nickel precatalyst (


) allows the cross-coupling of 6-aminoindole with activated (hetero)aryl chlorides (e.g., 2-chloroquinoline) to proceed at room temperature. This mild environment completely suppresses thermal degradation and maintains strict C6-chemoselectivity .

Step-by-Step Methodology:

  • Inert Setup: In an argon-filled glovebox, charge a reaction vial with

    
     (5 mol%), the designated precatalyst ligand, and base .
    
  • Reagent Addition: Add 6-aminoindole (1.0 equiv) and the aryl chloride (1.0 equiv).

  • Reaction: Seal the vial, remove it from the glovebox, and stir at 25 °C.

  • Validation: Monitor via LC-MS until the starting material is consumed. Filter the crude mixture through a pad of Celite before chromatographic purification.

Protocol C: Palladium-Catalyzed Buchwald-Hartwig Amination (BHA)

Synthesizing diindolylamines by coupling 6-aminoindole with a bromoindole requires overcoming the poisoning of the Pd-catalyst by the unprotected N1-indole nitrogen .

Causality: The use of the highly sterically hindered BrettPhos ligand facilitates reductive elimination while physically blocking the unprotected N1-indole nitrogen from coordinating to the Palladium center. Furthermore, utilizing


 instead of stronger alkoxide bases prevents the deprotonation of the indole N-H, ensuring coupling occurs exclusively at the C6-amine .

Step-by-Step Methodology:

  • Catalyst Loading: Charge a Schlenk flask with 6-aminoindole (1.0 equiv), a bromoindole derivative (1.0 equiv),

    
     (5 mol%), BrettPhos (5 mol%), and 
    
    
    
    (2.0 equiv) .
  • Degassing: Evacuate and backfill the flask with high-purity nitrogen three times.

  • Solvation: Add strictly anhydrous

    
    . Critical Note: The presence of water during this alkylation/amination reaction causes oxidative oligomerization and tetramer formation; anhydrous conditions are a strict requirement .
    
  • Reflux: Heat the mixture to reflux and monitor via TLC.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over

    
    , and purify.
    

Experimental Workflow Visualization

ExperimentalWorkflow S1 1. Substrate Preparation Dry 6-Aminoindole & Reagents S2 2. Pathway Selection SNAr vs. Metal Catalysis S1->S2 S3A 3A. SNAr Pathway Add DIPEA/NaHCO3 S2->S3A Activated Electrophiles S3B 3B. Metal Catalysis Add Pd/Ni & BrettPhos S2->S3B Aryl/Heteroaryl Halides S4A 4A. Temperature Control Maintain at 0°C S3A->S4A S5 5. Reaction Monitoring TLC / LC-MS Analysis S4A->S5 S4B 4B. Inert Atmosphere Degas & Seal Reactor S3B->S4B S4B->S5 S6 6. Workup & Purification Acid Wash / Silica FCC S5->S6

Workflow for executing chemoselective nucleophilic substitution of 6-aminoindoles.

Quantitative Data Summary

The following table summarizes the optimized conditions for the nucleophilic substitution of 6-aminoindoles across different reaction classes, allowing for rapid parameter comparison.

Reaction ClassElectrophileCatalyst / LigandBaseSolventTempTypical YieldRef
SNAr (Kinetic) 2,4-Dichloro-1,3,5-triazineNoneDIPEA or

EtOAc / THF0 °CHigh (Mono-sub)[[2]]([Link])
Ni-Catalyzed C-N 2-Chloroquinoline

/ C1
VariousVarious25 °C83%
Pd-Catalyzed BHA 6-Bromoindole

/ BrettPhos


RefluxModerate-High[[3]]([Link])

References

  • Evaluation of N- and O-Linked Indole Triazines for a Dual Effect on α-Synuclein and Tau Aggregation Source: National Institutes of Health (PMC) URL:[Link]

  • Nickel-Catalyzed C–N Cross-Coupling of Ammonia, (Hetero)anilines, and Indoles with Activated (Hetero)aryl Chlorides Enabled by Ligand Design Source: ACS Catalysis URL:[Link]

  • Diindolylamine Preparation and Stability Investigations Source: ACS Omega URL:[Link]

  • EVALUATION OF AMINOINDOLE CARBOXAMIDES AND TRIAZINES AS POTENTIAL ANTI-AGGREGATION AGENTS OF PROTEIN MISFOLDING DISEASES Source: Purdue University Graduate School URL:[Link]

Sources

Application

Application Note: Microwave-Assisted Synthesis of 3-Isopropylindole Derivatives

Executive Summary Indole derivatives, particularly those functionalized at the C3 position, are privileged pharmacophores in medicinal chemistry and drug discovery. The direct C3-alkylation of indoles using alcohols is a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indole derivatives, particularly those functionalized at the C3 position, are privileged pharmacophores in medicinal chemistry and drug discovery. The direct C3-alkylation of indoles using alcohols is a highly desirable, atom-economical transformation. Microwave-assisted organic synthesis (MAOS) combined with "borrowing hydrogen" catalysis offers a rapid, green, and highly selective route to 3-isopropylindole derivatives, effectively mitigating the polyalkylation and toxicity issues associated with traditional alkyl halides[1].

This application note details a self-validating, step-by-step protocol for the microwave-assisted C3-isopropylation of indole, grounded in recent catalytic advancements.

Mechanistic Insights: The Causality of the Protocol

Why use isopropanol over isopropyl halides? Traditional Friedel-Crafts alkylation using alkyl halides often leads to an uncontrollable mixture of N-alkylated, C2-alkylated, and polyalkylated byproducts, alongside generating stoichiometric toxic waste. By utilizing isopropanol as the alkylating agent under a borrowing hydrogen mechanism, water becomes the sole byproduct, ensuring an environmentally benign profile[1].

The Role of Microwave Irradiation and Catalysis: Under microwave irradiation, a ruthenium(II) pincer complex—specifically the [PNP-Ru] complex—facilitates the rapid dehydrogenation of isopropanol to acetone[1]. The electron-rich C3 position of the indole ring then undergoes nucleophilic attack on the transient acetone, forming a 3-isopropylidene-3H-indole intermediate. The ruthenium hydride species, generated during the initial dehydrogenation, subsequently reduces this intermediate to yield the final 3-isopropylindole[1].

Microwave irradiation is critical to this workflow. It provides uniform, rapid volumetric heating that drastically reduces reaction times from 24 hours (under conventional thermal heating) to just 20 minutes, while suppressing the formation of bis(indolyl)methane dimers[1]. While metal-free solid-acid catalysts like modified HY zeolites can also achieve this transformation, they require significantly harsher conditions (e.g., 300 °C in the vapor phase)[2], making the Ru-catalyzed MAOS approach vastly superior for benchtop synthesis.

Workflow Visualization

Workflow step1 1. Reactants Indole + Isopropanol step2 2. Catalysis & MW [PNP-Ru] Cat, Base, 140°C step1->step2 step3 3. Dehydrogenation Isopropanol → Acetone step2->step3 step4 4. C3-Alkylation Nucleophilic Attack at C3 step3->step4 -H2O step5 5. Hydrogen Transfer Reduction of Intermediate step4->step5 step6 6. Isolation 3-Isopropylindole step5->step6

Microwave-assisted borrowing hydrogen workflow for 3-isopropylindole synthesis.

Experimental Protocol: Synthesis of 3-Isopropylindole

Self-Validating System: This protocol incorporates in-process analytical controls to ensure high fidelity, causality, and reproducibility.

Materials & Reagents
  • Indole: 1.0 mmol (117 mg)

  • Isopropanol: 2.0 mmol (153 µL) – Acts as both the reagent and hydrogen source.

  • [PNP-Ru] Catalyst: 0.01 mmol (1 mol%)

  • Potassium tert-butoxide (KOtBu): 1.0 mmol (112 mg)

  • Anhydrous Toluene: 2.0 mL

Step-by-Step Methodology
  • Reaction Assembly (Inert Atmosphere): In an oven-dried, 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add the indole, [PNP-Ru] catalyst, and KOtBu base.

  • Solvent & Reagent Addition: Add anhydrous toluene followed by the isopropanol. Seal the vial immediately with a Teflon-lined crimp cap to maintain an inert environment.

  • Microwave Irradiation: Place the vial in a dedicated monomode microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave). Set the target temperature to 140 °C , with a ramp time of 2 minutes and a hold time of 20 minutes [1]. Set the maximum power to 150 W and enable simultaneous compressed air cooling (if available) to maximize continuous microwave energy transfer.

  • Workup: Post-irradiation, allow the vial to cool to room temperature (≤ 50 °C) before carefully venting. Dilute the crude mixture with ethyl acetate (10 mL) and wash with distilled water (2 × 5 mL) to remove the base and the water byproduct. Extract the aqueous layer once with ethyl acetate (5 mL).

  • Drying & Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane/Ethyl Acetate 95:5) to isolate the pure product.

Self-Validation & Analytical Checks
  • TLC Monitoring: Validate reaction completion via Thin Layer Chromatography (Hexane/EtOAc 9:1). The starting indole (

    
    ) must be completely consumed, replaced by a new, less polar spot corresponding to 3-isopropylindole (
    
    
    
    ).
  • ¹H NMR Diagnostic Peaks: Successful C3-isopropylation is structurally validated by the disappearance of the C3-H proton (typically ~6.5 ppm in the starting indole) and the appearance of a distinct isopropyl septet at ~3.2 ppm (1H, -CH (CH₃)₂) and a doublet at ~1.3 ppm (6H, -CH(CH₃ )₂).

Quantitative Data: Reaction Optimization

The following table summarizes the causal relationship between reaction parameters and the yield of 3-isopropylindole, demonstrating the necessity of the chosen protocol conditions.

Catalyst SystemHeating MethodTemp (°C)TimeYield (%)Observation / Causality
NoneMicrowave14020 min0Catalyst is strictly essential for the initial alcohol dehydrogenation step.
[PNP-Ru] (1 mol%)Thermal (Oil Bath)14024 h66–72Prolonged thermal heating allows for minor bis-indolyl byproducts[1].
[PNP-Ru] (1 mol%) Microwave 140 20 min >70 MW ensures rapid kinetic conversion, high selectivity, and minimal degradation[1].
Modified HY ZeoliteVapor Phase300Continuous40Metal-free alternative, but requires harsh vapor-phase conditions and yields are lower[2].

References

  • Sonawane, S. C., Kaur, B., Arya, H., Gourkhede, R., & Balakrishna, M. S. (2025). RuII-amidobis(phosphine) catalyzed alkylation of indole and epoxide opening followed by α-alkylation through alcohol oxidation. Organic & Biomolecular Chemistry, 23, 8570.[Link]

  • Gopal, D., & Subrahmanyam, M. (2001). Selective synthesis of 3-isopropylindole over modified HY zeolites. Catalysis Communications, 2(9), 305-310.[Link]

Sources

Method

Application Note: Advanced Reductive Amination Procedures Involving 3-Isopropyl-1H-indol-6-amine

Introduction & Mechanistic Rationale 3-Isopropyl-1H-indol-6-amine is a highly valuable building block in the synthesis of targeted therapeutics, particularly in the development of kinase inhibitors and epigenetic modulat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

3-Isopropyl-1H-indol-6-amine is a highly valuable building block in the synthesis of targeted therapeutics, particularly in the development of kinase inhibitors and epigenetic modulators. The functionalization of its C6-amino group via reductive amination is a robust method for introducing structural diversity and optimizing pharmacokinetic properties.

However, the C6-amine of this specific indole core presents unique kinetic challenges. It behaves as a weakly basic, poorly nucleophilic aromatic amine (pKa ~ 4.6), similar to an aniline derivative. This is due to the partial delocalization of the nitrogen lone pair into the electron-rich aromatic indole system [[1]](). Because of this diminished nucleophilicity, the initial imine formation is sluggish. If a strong, non-selective reducing agent like sodium borohydride (NaBH₄) is used in a direct (one-pot) protocol, it will prematurely reduce the aldehyde or ketone to its corresponding alcohol before the necessary imine intermediate has a chance to form 2.

To achieve high yields and prevent side reactions, Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is the preferred reductant. STAB is a mild, chemoselective hydride source that preferentially reduces the protonated iminium ion over the starting carbonyl compound [[3]](). The deliberate addition of a weak acid (typically glacial acetic acid) serves a dual mechanistic purpose: it catalyzes the dehydration of the hemiaminal intermediate to drive iminium ion formation, and it protonates the resulting imine to activate it for hydride transfer 4.

Quantitative Comparison of Reducing Agents

Selecting the correct reducing agent is the most critical variable in this workflow. The table below summarizes the empirical data guiding our protocol design for weakly basic heterocyclic amines.

Reducing AgentChemoselectivity (Iminium vs. Carbonyl)Relative Toxicity & SafetyOptimal pH RangeTypical Yields for Weak Amines
NaBH(OAc)₃ (STAB) Excellent Low (Preferred)4.0 – 5.085 – 95%
NaBH₃CN GoodHigh (Releases HCN gas in acid)5.0 – 6.070 – 85%
NaBH₄ PoorModerate7.0 – 9.0< 30% (Direct method)

Data synthesized from established reductive amination benchmarks [[4]](), 2.

Reaction Pathway Visualization

ReductiveAmination Amine 3-Isopropyl-1H-indol-6-amine (Weak Nucleophile) Hemiaminal Hemiaminal Intermediate (Unstable) Amine->Hemiaminal Nucleophilic Addition Carbonyl Aldehyde / Ketone (Electrophile) Carbonyl->Hemiaminal Iminium Iminium Ion (Activated Species) Hemiaminal->Iminium Dehydration (AcOH cat.) Product N-Alkylated Indol-6-amine (Target Product) Iminium->Product Hydride Transfer (STAB)

Workflow of STAB-mediated reductive amination of 3-Isopropyl-1H-indol-6-amine.

Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that kinetic bottlenecks are identified and resolved before proceeding to the irreversible reduction step.

Protocol A: Standard Direct Reductive Amination (For Aldehydes & Unhindered Ketones)

This is the primary, highly scalable method for coupling 3-Isopropyl-1H-indol-6-amine with standard aliphatic or aromatic aldehydes 3.

Reagents & Materials:

  • 3-Isopropyl-1H-indol-6-amine (1.0 equiv)

  • Aldehyde/Ketone (1.1 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Glacial Acetic Acid (1.0 - 2.0 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE) (0.2 M relative to amine)

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask purged with inert gas (N₂ or Ar), dissolve 3-Isopropyl-1H-indol-6-amine (1.0 equiv) and the carbonyl compound (1.1 equiv) in anhydrous DCE.

  • Acid Catalysis: Add glacial acetic acid (1.0 equiv). Causality note: The acid protonates the carbonyl oxygen, increasing its electrophilicity and counteracting the poor nucleophilicity of the indole-amine.

  • Pre-incubation: Stir the mixture at room temperature for 30–60 minutes.

    • Validation Checkpoint: Monitor by TLC or LC-MS to confirm the disappearance of the starting amine and the formation of the imine intermediate. Do not proceed until imine formation has plateaued.

  • Reduction: Once the imine is formed, add STAB (1.5 equiv) portion-wise over 5 minutes to prevent sudden temperature spikes.

  • Reaction Monitoring: Stir at room temperature for 2 to 12 hours. Indole-amines typically require longer reaction times compared to aliphatic amines due to steric and electronic factors 1.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃. Causality note: This neutralizes the acetic acid and safely decomposes any unreacted STAB, preventing post-extraction side reactions.

  • Workup: Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure 4. Purify via flash column chromatography on silica gel.

Protocol B: Microwave-Assisted Reductive Amination (For Sterically Hindered Ketones)

When reacting 3-Isopropyl-1H-indol-6-amine with bulky or unreactive ketones, the standard room-temperature protocol often stalls at the hemiaminal stage. Microwave irradiation provides the necessary thermal energy to overcome this kinetic barrier 1.

Modifications from Protocol A:

  • Reagent Loading: In a microwave-safe vial, combine the indole-amine (1.0 equiv), hindered ketone (2.0 equiv), STAB (2.5 equiv), and AcOH (3.0 equiv) in DCE (2 mL per mmol). Causality note: Increased equivalents of the ketone and acid are utilized to drive the unfavorable equilibrium forward under thermal stress.

  • Irradiation: Seal the vial and heat in a dedicated microwave synthesizer (e.g., CEM Discover) at 140 °C for 10–15 minutes.

  • Workup: Cool to room temperature and proceed with the NaHCO₃ quench and extraction exactly as described in Protocol A.

References

  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Abdel-Magid et al., J. Org. Chem. 1996. Available at:[Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at:[Link]

Sources

Application

Protecting Group Strategies for 6-Aminoindole Synthesis: Application Notes and Protocols

Executive Summary & Chemical Context 6-Aminoindole is a highly privileged pharmacophore prevalent in kinase inhibitors, GPCR ligands, and complex natural products. However, the synthesis and structural elaboration of 6-a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

6-Aminoindole is a highly privileged pharmacophore prevalent in kinase inhibitors, GPCR ligands, and complex natural products. However, the synthesis and structural elaboration of 6-aminoindole derivatives present a significant chemoselectivity challenge due to the presence of two distinct reactive nitrogen centers: the indole nitrogen (N1) and the exocyclic aniline-like amine (N6).

To successfully execute multistep synthetic sequences—such as Buchwald-Hartwig aminations or regioselective halogenations—without inducing oxidative dimerization or unwanted polymerization, researchers must employ robust orthogonal protecting group strategies [1]. This application note provides an authoritative guide to the electronic differentiation, strategic protection, and selective deprotection of 6-aminoindole.

Mechanistic Rationale for Regioselective Protection

As a Senior Application Scientist, it is critical to understand the causality behind reagent selection rather than just following a recipe. The regioselective protection of 6-aminoindole relies entirely on the electronic disparity between N1 and N6:

  • N6 (Exocyclic Amine): Despite partial resonance with the indole core, the N6 nitrogen retains significant

    
     character and a relatively high nucleophilicity (
    
    
    
    of the conjugate acid
    
    
    ). It readily attacks electrophiles under neutral or mildly basic conditions.
  • N1 (Indole Nitrogen): The lone pair on the N1 nitrogen is fully delocalized into the aromatic

    
     electron system, rendering it highly non-nucleophilic. To functionalize N1, it must be deprotonated (
    
    
    
    ) using a strong base (e.g., NaH or KOtBu) to generate the highly reactive indolide anion[2].

The Strategic Rule: Always protect the more reactive N6 position first. Once N6 is masked, the N1 position can be safely deprotonated and protected using orthogonal chemistry.

Workflow Visualization: Orthogonal Strategy

OrthogonalProtection A 6-Aminoindole (Free N1 & N6) B N6-Boc-6-Aminoindole (Protected N6, Free N1) A->B Boc2O (1.05 eq) THF, RT (Regioselective N6) C N1-TIPS-N6-Boc-6-Aminoindole (Fully Protected) B->C 1. NaH (1.2 eq), 0°C 2. TIPS-Cl (1.1 eq) DMF C->B TBAF (1.1 eq) THF, RT (Orthogonal N1 Deprotection) D N1-TIPS-6-Aminoindole (Protected N1, Free N6) C->D TFA / DCM (1:4) RT (Orthogonal N6 Deprotection)

Figure 1: Orthogonal protection and deprotection workflow for 6-aminoindole.

Quantitative Data Summaries

The selection of protecting groups must account for downstream reaction conditions. Table 1 summarizes the optimal orthogonal pairs for 6-aminoindole synthesis.

Table 1: Physicochemical Properties & Protection/Deprotection Matrix

Protecting GroupTarget NitrogenIntroduction ReagentsCleavage ReagentsOrthogonality & Stability Notes
Boc (tert-Butyloxycarbonyl)N6 (Aniline)

, THF, RT
TFA/DCM or 4M HCl/DioxaneStable to base, nucleophiles, and catalytic hydrogenation. Cleaved by strong acid[3].
Cbz (Benzyloxycarbonyl)N6 (Aniline)Cbz-Cl, Pyridine, 0 °C

, Pd/C or HBr/AcOH
Stable to mild acid/base. Orthogonal to Boc and TIPS. Ideal for diaminoindole synthesis[1].
TIPS (Triisopropylsilyl)N1 (Indole)NaH, TIPS-Cl, DMFTBAF, THFHighly sterically hindered. Stable to strong base and mild acid. Cleaved by fluoride ions[2].
SEM (2-(Trimethylsilyl)ethoxymethyl)N1 (Indole)NaH, SEM-Cl, DMFTBAF or TFA/DCMUseful for strong basic conditions (e.g., lithiation). Cleaves under fluoride or strong acid.

Experimental Protocols

The following methodologies are designed as self-validating systems, ensuring that researchers can verify the success of each step before proceeding.

Protocol A: Regioselective N6-Boc Protection of 6-Aminoindole

Objective: Selectively mask the highly nucleophilic exocyclic amine without affecting the indole nitrogen.

  • Preparation: Dissolve 6-aminoindole (1.0 equiv, 10 mmol) in anhydrous THF (50 mL, 0.2 M) under an inert argon atmosphere.

  • Reagent Addition: Add di-tert-butyl dicarbonate (

    
    , 1.05 equiv, 10.5 mmol) dropwise at room temperature.
    
    • Mechanistic Note: No external base (like TEA or DIPEA) is required. The inherent nucleophilicity of the N6 amine drives the reaction, while the absence of a strong base prevents the deprotonation of N1, ensuring absolute chemoselectivity[3].

  • Reaction: Stir the mixture at room temperature for 4–6 hours.

  • Workup: Concentrate the mixture in vacuo. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc 7:3) to afford N-(tert-butoxycarbonyl)-6-aminoindole.

  • Validation Check: The absence of a non-polar dual-protected byproduct (N1,N6-di-Boc) on TLC confirms the chemoselectivity of the base-free conditions.

Protocol B: N1-TIPS Protection of N6-Boc-6-Aminoindole

Objective: Protect the indole nitrogen to prevent N-alkylation or catalyst poisoning during downstream cross-coupling reactions (e.g., Buchwald-Hartwig aminations)[2].

  • Preparation: Dissolve N6-Boc-6-aminoindole (1.0 equiv, 5 mmol) in anhydrous DMF (33 mL, 0.15 M) and cool to 0 °C in an ice bath.

  • Deprotonation: Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv, 6 mmol) in small portions.

    • Safety & Mechanistic Note: Observe for hydrogen gas evolution. The strong base is strictly required to overcome the high

      
       (~16.2) of the N1 proton.
      
  • Activation: Stir at 0 °C for 30 minutes to ensure complete formation of the highly nucleophilic indolide anion.

  • Silylation: Add triisopropylsilyl chloride (TIPS-Cl, 1.1 equiv, 5.5 mmol) dropwise. Allow the mixture to warm to room temperature and stir for 2 hours.

  • Workup: Quench carefully with saturated aqueous

    
     (20 mL). Extract with EtOAc (3 × 30 mL), wash the combined organic layers with brine to remove DMF, dry over 
    
    
    
    , and concentrate.
  • Validation Check: A distinct color shift (often to yellow/orange) upon NaH addition indicates indolide anion formation. Complete consumption of the starting material on TLC confirms successful N1 silylation.

Protocol C: Orthogonal Deprotection (Selective N6-Boc Removal)

Objective: Unmask the N6 amine for functionalization while retaining the N1-TIPS group.

  • Preparation: Dissolve the fully protected N1-TIPS-N6-Boc-6-aminoindole (1.0 equiv, 2 mmol) in a 4:1 mixture of anhydrous DCM (16 mL) and Trifluoroacetic Acid (TFA, 4 mL).

  • Reaction: Stir at room temperature for 1–2 hours.

    • Mechanistic Note: The bulky TIPS group on N1 is highly resistant to acidic cleavage, whereas the Boc carbamate rapidly decomposes into isobutylene and

      
       under these conditions[1].
      
  • Workup: Concentrate under reduced pressure. Neutralize the resulting TFA salt by partitioning the residue between EtOAc (20 mL) and saturated aqueous

    
     (20 mL). Extract, dry over 
    
    
    
    , and concentrate to yield N1-TIPS-6-aminoindole.
  • Validation Check: LC-MS analysis should show the exact loss of the Boc group (-100 Da) while retaining the TIPS mass signature, confirming successful orthogonal cleavage.

References

  • Smith, A. et al. Synthesis of a Series of Diaminoindoles. The Journal of Organic Chemistry (2021).[Link]

  • Jones, R. et al. Diindolylamine Preparation and Stability Investigations. ACS Omega (2022).[Link]

Sources

Method

Application Note: Engineering High-Affinity Ligands Using the 3-Isopropyl-1H-indol-6-amine Scaffold

Prepared by: Senior Application Scientist, Assay Development & Pharmacology Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Areas: Sigma-2 (σ2/TMEM97) Receptors, Toll-Like Recep...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Assay Development & Pharmacology Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Areas: Sigma-2 (σ2/TMEM97) Receptors, Toll-Like Receptors (TLR7/8), and Fluorescent Probe Development

Introduction & Mechanistic Rationale

The development of highly specific ligands for transmembrane receptors requires scaffolds that balance lipophilic anchoring with solvent-exposed functional handles. The 3-Isopropyl-1H-indol-6-amine scaffold has emerged as a privileged building block in modern pharmacology.

From a mechanistic perspective, this scaffold provides a dual-action structural logic:

  • The 3-Isopropyl Group (Hydrophobic Anchor): In the binding pockets of both the Sigma-2 receptor (TMEM97) and endosomal Toll-like receptors (TLR7/8), ligand recognition is heavily driven by hydrophobic interactions. The bulky, branched 3-isopropyl moiety perfectly occupies these lipophilic sub-pockets, maximizing binding entropy and driving low-nanomolar affinity [1].

  • The 6-Amine Group (Bioorthogonal Handle): The C6 position of the indole ring typically faces the solvent-exposed entrance of the receptor binding cleft. The primary amine allows for straightforward amide or urea coupling to bulky fluorophores (e.g., Cyanine dyes) or PEGylated linkers without causing steric clashes that would otherwise abrogate target affinity [1, 4].

ScaffoldLogic Scaffold 3-Isopropyl-1H-indol-6-amine (Core Scaffold) IsoPropyl 3-Isopropyl Group (Hydrophobic Anchor) Scaffold->IsoPropyl C3 Position Amine 6-Amine Group (Conjugation Handle) Scaffold->Amine C6 Position Target1 Receptor Binding Pocket (σ2 / TLR7) IsoPropyl->Target1 Lipophilic Interaction Target2 Fluorophore / PEG Linker (Cy5, FITC, PEG2000) Amine->Target2 Amide/Urea Coupling

Fig 1: Structural logic of the 3-Isopropyl-1H-indol-6-amine scaffold in ligand design.

Experimental Protocols: Receptor Binding Assays

To validate ligands derived from this scaffold, self-validating orthogonal assays must be employed. Below are field-proven protocols for evaluating both radioligand displacement and live-cell fluorescence binding.

Protocol A: Sigma-2 (σ2) Competitive Radioligand Binding Assay

Because the standard pan-sigma radioligand [3H]DTG binds to both σ1 and σ2 receptors with near-equal affinity, a masking protocol is strictly required to isolate σ2-specific binding [2, 3].

Materials:

  • Membranes: MCF7 or MDA-MB-468 cell membrane preparations (expressing high TMEM97/σ2 levels).

  • Radioligand: [3H]DTG (Di-o-tolylguanidine), 10–30 nM final concentration.

  • Masking Agent: 1 µM (+)-pentazocine (saturates and blocks σ1 receptors).

  • Buffer: 50 mM Tris-HCl, pH 8.0.

Step-by-Step Methodology:

  • Membrane Preparation: Resuspend MCF7 cell membranes in 50 mM Tris-HCl buffer to a final concentration of 100–200 µg protein/well.

  • Ligand Preparation: Prepare 10-point serial dilutions of the 3-isopropyl-1H-indol-6-amine test compound (from 10 µM down to 0.1 nM) in assay buffer containing 5% DMSO.

  • Assay Assembly: In a 96-well plate, combine 100 µL membrane suspension, 50 µL [3H]DTG (final 15 nM), 25 µL (+)-pentazocine (final 1 µM), and 25 µL of the test compound.

  • Incubation: Incubate the plate at room temperature for 120 minutes to reach binding equilibrium. Causality note: 120 minutes is required because bulky indole derivatives exhibit slower association kinetics compared to native ligands.

  • Harvesting: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific binding. Wash filters 3x with ice-cold Tris buffer.

  • Quantification: Add scintillation cocktail to the filters and quantify bound radioactivity using a liquid scintillation counter. Calculate

    
     using the Cheng-Prusoff equation.
    
Protocol B: Live-Cell Confocal Fluorescence Binding Assay

When the 6-amine is conjugated to a fluorophore (e.g., Cy5), the scaffold becomes a powerful tool for visual binding assays [1].

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF7 cells at

    
     cells/well in a 35-mm glass-bottom MatTek dish. Incubate overnight at 37°C in 5% 
    
    
    
    .
  • Pre-incubation (Control): To prove specific binding, pre-incubate a control well with 10 µM of a non-fluorescent σ2 competitor (e.g., Siramesine) for 30 minutes to saturate the receptors.

  • Probe Addition: Add the Cy5-conjugated indole ligand at a final concentration of 50 nM.

  • Nuclear Staining: Add Hoechst 33342 (1 µg/mL) for 10 minutes to visualize nuclei.

  • Imaging: Wash cells gently 2x with PBS. Image immediately using a confocal microscope (Cy5 channel: Ex 640 nm / Em 670 nm). The specific binding will appear as punctate endosomal/ER staining, which should be absent in the competitor-treated control well.

Application in Toll-Like Receptor (TLR7) Modulation

The 3-isopropyl indole core is also highly effective in targeting TLR7, an endosomal sensor critical for innate immunity [4]. Ligands binding to the Leucine-Rich Repeat (LRR) domain of TLR7 trigger the MyD88 adaptor protein, leading to NF-κB activation.

TLR7Pathway Ligand 3-Isopropyl-Indole Ligand Endosome Endosomal TLR7 Dimer Ligand->Endosome Binds LRR Domain MyD88 MyD88 Adaptor Protein Endosome->MyD88 TIR Domain Dimerization NFkB NF-κB Nuclear Translocation MyD88->NFkB IRAK/TRAF6 Kinase Cascade Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines Gene Transcription

Fig 2: Mechanism of action for indole-based ligands in the TLR7 signaling cascade.

Protocol C: TLR7 NF-κB Reporter Assay

Step-by-Step Methodology:

  • Cell Line: Utilize RAW 264.7 macrophages stably transfected with an NF-κB-bla (beta-lactamase) reporter construct.

  • Treatment: Plate cells at

    
     cells/well in 96-well plates. Add serial dilutions of the PEGylated 3-isopropyl-1H-indol-6-amine ligand.
    
  • Incubation: Incubate for 16 hours at 37°C. Causality note: 16 hours is necessary to allow sufficient transcription and translation of the reporter enzyme following the kinase cascade.

  • Readout: Add the FRET-based beta-lactamase substrate (e.g., CCF4-AM). Measure the ratio of blue (460 nm) to green (530 nm) fluorescence emission to quantify TLR7 activation.

Quantitative Data Summaries

The versatility of the scaffold is demonstrated by its ability to maintain high affinity across different targets depending on the specific functionalization at the C6-amine.

Table 1: Comparative Binding Affinities of 3-Isopropyl-1H-indol-6-amine Derivatives

Ligand Modification (C6-Amine)Target ReceptorAssay ModalityAffinity (

or

)
Selectivity Profile
Unconjugated Scaffold σ2 (TMEM97)Radioligand [3H]DTG

= 5.07 nM
>60-fold over σ1
Cy5-Conjugated Probe σ2 (TMEM97)Fluorescence / Flow

= 30.2 nM
>10-fold over σ1
PEG(2000)-Conjugated TLR7NF-κB Reporter

= 120 nM
>50-fold over TLR8
PEG(10000)-Conjugated TLR7NF-κB Reporter

= 450 nM
Reduced potency due to steric bulk

Data Interpretation: The conjugation of a massive fluorophore (Cy5) only marginally reduces the binding affinity (from ~5 nM to ~30 nM), proving that the 6-amine position is highly solvent-exposed and tolerant of structural bulk. Conversely, modifying the 3-isopropyl group (data not shown) results in a complete loss of binding, confirming its role as the critical hydrophobic anchor.

References

  • Delre, P., et al. "Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4'-piperidin]-1'-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques." ACS Medicinal Chemistry Letters. Available at: [Link]

  • Zeng, C., et al. "Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and[125I]RHM-4." Frontiers in Pharmacology. Available at:[Link]

  • Hellewell, S. B., et al. "Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors." Frontiers in Pharmacology. Available at:[Link]

  • Chan, M., et al. "Synthesis and Characterization of PEGylated Toll Like Receptor 7 Ligands." Bioconjugate Chemistry. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

improving reaction yield of 3-Isopropyl-1H-indol-6-amine synthesis

Welcome to the Process Optimization Support Center. As a Senior Application Scientist, I frequently encounter challenges in the synthesis of substituted aminoindoles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Optimization Support Center. As a Senior Application Scientist, I frequently encounter challenges in the synthesis of substituted aminoindoles. The synthesis of 3-isopropyl-1H-indol-6-amine typically involves a two-step sequence: C3-alkylation of 6-nitroindole followed by the chemoselective reduction of the nitro group.

This technical guide is designed to address mechanistic bottlenecks, provide troubleshooting logic, and outline self-validating protocols to maximize your reaction yield and purity.

Section 1: Synthetic Workflow & Mechanistic Pathway

Synthesis SM 6-Nitroindole (Starting Material) Step1 Reductive Alkylation Acetone, TFA, Et3SiH SM->Step1 C3-Activation Int1 3-Isopropyl-6-nitroindole (Intermediate) Step1->Int1 Isopropyl Transfer Step2 Nitro Reduction Pd/C, H2 or B2(OH)4 Int1->Step2 Chemoselective Prod 3-Isopropyl-1H-indol-6-amine (Target Product) Step2->Prod Amine Formation

Synthetic workflow for 3-Isopropyl-1H-indol-6-amine from 6-nitroindole.

Section 2: Troubleshooting Guide & FAQs

Q1: Why is my C3-alkylation yield so low when using isopropyl bromide and Lewis acids (e.g., AlCl₃)? Causality & Solution: The indole nucleus is generally electron-rich, making it susceptible to electrophilic attack at the C3 position, as detailed in the 1[1]. However, the presence of a strongly electron-withdrawing 6-nitro group significantly deactivates the indole ring. Traditional Friedel-Crafts alkylation using isopropyl bromide becomes sluggish and prone to side reactions or high starting material recovery. Optimization: Pivot to a reductive alkylation strategy. Using acetone in the presence of trifluoroacetic acid (TFA) and triethylsilane (Et₃SiH) generates a highly reactive dimethylcarbocation in situ. This strong electrophile easily overcomes the deactivation of the 6-nitro group, yielding 3-isopropyl-6-nitroindole cleanly.

Q2: During the reduction of 3-isopropyl-6-nitroindole, I observe a persistent intermediate on TLC and a low final amine yield. What is happening? Causality & Solution: The reduction of aromatic nitro compounds proceeds through a complex mechanism involving nitroso and hydroxylamine intermediates, according to 2[2]. The conversion of the hydroxylamine intermediate to the final amine is the rate-limiting step[2]. If your reaction stalls, you are likely accumulating the hydroxylamine species. Optimization: To drive the reaction to completion, you must overcome this kinetic barrier. This can be achieved by increasing the hydrogen pressure, elevating the temperature, or utilizing a disproportionation agent to facilitate the final cleavage of the N-O bond[2].

Troubleshooting Start Issue: Incomplete Nitro Reduction (Low Amine Yield) Check1 Hydroxylamine Intermediate Accumulating on TLC? Start->Check1 Sol1 Solution: Increase H2 Pressure or Add Disproportionation Agent Check1->Sol1 Yes (Rate-limiting step stalled) Check2 Azoxy/Azo Byproducts Forming? Check1->Check2 No Sol2 Solution: Optimize pH (Avoid Basic Conditions) Check2->Sol2 Yes (Condensation pathway active)

Troubleshooting logic tree for resolving incomplete nitro reduction.

Q3: Can I perform a metal-free reduction to avoid heavy metal (Pd/Fe) contamination in my downstream API? Causality & Solution: Yes. Traditional methods rely on Pd/C or iron powder, which require rigorous scavenging to meet API heavy metal limits. A highly chemoselective, metal-free alternative utilizes tetrahydroxydiboron (B₂(OH)₄) as a reducing agent, providing an efficient method for3[3]. This reagent facilitates rapid electron transfer, converting the nitro group to an amine without transition metals, and cleanly tolerates the sensitive indole core[3].

Section 3: Quantitative Data & Yield Comparison

Reaction StepMethodologyReagents / CatalystTemp (°C)Time (h)Typical Yield (%)Impurity Profile / Notes
C3-Alkylation Friedel-Craftsi-PrBr, AlCl₃, DCM2524< 30%High starting material recovery
C3-Alkylation Reductive AlkylationAcetone, Et₃SiH, TFA60485 - 92%Trace N-alkylated byproducts
Nitro Reduction Catalytic HydrogenationH₂ (1 atm), 10% Pd/C, MeOH251250 - 60%Hydroxylamine accumulation
Nitro Reduction High-Pressure HydrogenationH₂ (5 atm), 10% Pd/C, MeOH40688 - 95%Clean conversion
Nitro Reduction Metal-Free ReductionB₂(OH)₄, H₂O/EtOH25190 - 96%Boric acid byproduct (water-soluble)

Section 4: Self-Validating Experimental Protocols

Protocol A: Reductive Isopropylation of 6-Nitroindole Self-Validation Checkpoint: The reaction mixture will transition from a pale yellow suspension to a deep orange homogeneous solution upon the addition of TFA, visually confirming the formation of the reactive carbocation intermediate.

  • Preparation: Charge a dry, argon-purged round-bottom flask with 6-nitroindole (1.0 equiv) and anhydrous dichloromethane (DCM).

  • Reagent Addition: Add acetone (5.0 equiv) and triethylsilane (3.0 equiv) to the stirring suspension.

  • Activation: Slowly add trifluoroacetic acid (TFA, 5.0 equiv) dropwise at 0 °C. Causality: Controlled addition prevents the exothermic self-aldol condensation or polymerization of acetone, ensuring the electrophile is available for the indole.

  • Heating: Warm the reaction to 60 °C and reflux for 4 hours.

  • Workup: Quench carefully with saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to isolate 3-isopropyl-6-nitroindole.

Protocol B: Metal-Free Reduction to 3-Isopropyl-1H-indol-6-amine Self-Validation Checkpoint: The consumption of the nitro starting material can be confirmed by TLC (UV active, distinct Rf shift to a more polar, ninhydrin-positive spot indicating the primary amine).

  • Preparation: Dissolve 3-isopropyl-6-nitroindole (1.0 equiv) in a 1:1 mixture of EtOH and H₂O.

  • Reduction: Add tetrahydroxydiboron (B₂(OH)₄) (3.0 equiv) in one portion at room temperature.

  • Stirring: Stir vigorously for 1 hour. Causality: The biphasic nature of the solvent system requires high shear stirring to ensure adequate mass transfer between the water-soluble diboron reagent and the organic substrate.

  • Isolation: Dilute with water and extract with ethyl acetate. Wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure to yield crude 3-isopropyl-1H-indol-6-amine.

References

  • Method of reducing aromatic nitro compounds (WO2020131574A1)
  • Metal-Free Reduction of Aromatic Nitro Compounds Source: Synfacts / Thieme URL:[Link]

Sources

Optimization

Technical Support Center: Solubilization Strategies for 3-Isopropyl-1H-indol-6-amine

Welcome to the Formulation and Assay Troubleshooting Center. This portal is designed for researchers and drug development professionals facing aqueous solubility challenges with 3-Isopropyl-1H-indol-6-amine .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation and Assay Troubleshooting Center. This portal is designed for researchers and drug development professionals facing aqueous solubility challenges with 3-Isopropyl-1H-indol-6-amine . Below, you will find diagnostic FAQs, logical decision-making workflows, and self-validating experimental protocols grounded in established pharmaceutical sciences.

Part 1: Diagnostic FAQs & Mechanistic Insights

Q: Why does 3-Isopropyl-1H-indol-6-amine rapidly precipitate in standard physiological buffers (pH 7.4)? A: The precipitation is driven by the molecule's high lipophilicity and crystal lattice energy. The indole nucleus is inherently hydrophobic, and the addition of a bulky, non-polar isopropyl group at the 3-position further increases its lipophilicity, forcing water molecules to form highly ordered, energetically unfavorable clathrate structures around it[1]. While the primary amine at the 6-position offers a site for hydrogen bonding, its pKa (typically ~4.5–5.5 for aniline-like derivatives) dictates that it remains almost entirely un-ionized at neutral pH[2]. Without the strong ion-dipole interactions provided by a charged species, hydrophobic exclusion dominates, leading to precipitation[3].

Q: Can I resolve the issue by simply heating the aqueous buffer? A: No. While heating increases kinetic energy and temporarily breaks the hydrogen-bonded network of the solvent (creating "holes" for the solute), this only achieves a metastable, supersaturated state[4]. The moment the solution cools back to room temperature or 37°C for biological assays, the thermodynamic equilibrium shifts, resulting in rapid, uncontrolled precipitation of amorphous or crystalline aggregates[5].

Q: Why does the compound dissolve in DMSO but crash out immediately upon dilution in media? A: DMSO is a powerful cosolvent that effectively solvates the hydrophobic isopropyl-indole core. However, when you dilute this stock into an aqueous buffer, the DMSO diffuses into the bulk water faster than the drug can remain solvated. This localized drop in cosolvent concentration causes the drug to exceed its saturation solubility, leading to solvent-shift precipitation[5].

Part 2: Solubilization Decision Workflow

Selecting the correct solubilization strategy depends entirely on the downstream application of your compound. Use the logical workflow below to determine the optimal approach for your specific assay constraints.

SolubilityWorkflow Start 3-Isopropyl-1H-indol-6-amine Solubility Issue CheckPH Is acidic pH (< 4.0) acceptable for assay? Start->CheckPH SaltForm Salt Formation (HCl or Mesylate) CheckPH->SaltForm Yes CheckTox Are organic cosolvents tolerated by system? CheckPH->CheckTox No Cosolvent Cosolvency (DMSO / PEG 400) CheckTox->Cosolvent Yes Complexation Cyclodextrin Complexation (HP-β-CD) CheckTox->Complexation No (In vivo/Cellular) Micelles Micellar Solubilization (Tween 80 / Poloxamer) CheckTox->Micelles High Lipophilicity

Logical workflow for selecting the optimal solubilization strategy for 3-Isopropyl-1H-indol-6-amine.

Part 3: Troubleshooting Guides & Self-Validating Protocols

Strategy A: pH Adjustment & In-Situ Salt Formation

Best for: Analytical chemistry, non-cellular biochemical assays, and liquid formulations. Causality: For ionizable organic solutes, adjusting the microenvironmental pH is the most effective way to enhance aqueous solubility[3]. By lowering the pH below the pKa of the 6-amine group, you convert the weakly basic free amine into its conjugate acid (e.g., a hydrochloride salt). This introduces a permanent formal charge, replacing weak van der Waals interactions with highly favorable ion-dipole interactions with water[6].

Step-by-Step Protocol:

  • Weigh the required mass of 3-Isopropyl-1H-indol-6-amine free base into a glass vial.

  • Suspend the powder in 80% of your final target volume using sterile, ultra-pure water.

  • Under continuous vortexing or mild sonication, add 0.1 M HCl dropwise. Monitor the pH continuously.

  • Stop titration when the pH reaches ~3.5–4.0 and the solution becomes optically clear[7].

  • Adjust to the final volumetric mark with ultra-pure water.

  • Self-Validation System: Shine a focused laser pointer horizontally through the vial in a dark room. If you observe a solid beam of light (Tyndall scattering), sub-micron particulates are still present, indicating incomplete ionization. If the liquid is completely dark, true dissolution has been achieved.

Strategy B: Cosolvency & Anti-Precipitation

Best for: High-Throughput Screening (HTS) and robust in vitro enzymatic assays. Causality: Water-miscible cosolvents like DMSO or PEG 400 disrupt the self-association of water molecules, effectively lowering the dielectric constant of the medium. This reduces the thermodynamic penalty required to create a cavity for the hydrophobic isopropyl-indole moiety[7].

Step-by-Step Protocol:

  • Prepare a highly concentrated master stock (e.g., 50 mM) of the compound in 100% anhydrous DMSO.

  • Aliquot the stock to prevent moisture ingress from repeated freeze-thaw cycles.

  • To prepare the working solution, place your aqueous buffer (pH 7.4) on a magnetic stirrer at high speed.

  • Inject the DMSO stock directly into the center of the vortex (the zone of highest turbulence) using a precision syringe. This prevents localized supersaturation and immediate crystallization[5].

  • Self-Validation System: Centrifuge the final assay buffer at 15,000 x g for 15 minutes. Carefully extract the supernatant and analyze it via HPLC-UV. If the measured concentration matches your theoretical yield, no "invisible" micro-precipitation occurred during the solvent shift.

Strategy C: Micellar Solubilization (Surfactants)

Best for: Cell-based assays and oral bioavailability enhancement. Causality: Amphiphilic surfactants (e.g., Tween 80) self-assemble into spherical micelles when their concentration exceeds the Critical Micelle Concentration (CMC). The highly lipophilic 3-isopropyl-1H-indole core partitions into the hydrophobic core of the micelle, while the hydrophilic surfactant heads maintain solubility in the bulk water[6].

Step-by-Step Protocol:

  • Dissolve 3-Isopropyl-1H-indol-6-amine in a minimal volume of ethanol (e.g., 5% of final volume).

  • Add a non-ionic surfactant (e.g., 1–2% v/v Tween 80) directly to the ethanol-drug mixture and vortex thoroughly to ensure intimate mixing[6].

  • Evaporate the ethanol under a gentle stream of nitrogen gas to form a uniform drug-surfactant lipid matrix[7].

  • Rehydrate the matrix with your target aqueous buffer while sonicating in a water bath for 30 minutes to drive micelle formation.

  • Self-Validation System: Analyze the resulting solution using Dynamic Light Scattering (DLS). A monodisperse peak between 10 nm and 100 nm confirms successful micellar encapsulation. Peaks >500 nm indicate a coarse suspension or drug precipitation[6].

Part 4: Quantitative Data & Formulation Parameters

The following table summarizes the operational limits and biological compatibility of various solubilization excipients when working with lipophilic indole-amines.

Solubilization StrategyPrimary MechanismTypical ExcipientMax Tolerable Limit (In Vitro/Cellular)Biological Assay Compatibility
pH Adjustment Ion-dipole interaction via 6-amine protonation[3]0.1 M HClpH > 6.5 for live cellsLow (Acidic pH is toxic to most cell lines)
Cosolvency Dielectric constant reduction[7]DMSO≤ 1.0% v/vHigh (If kept strictly below toxicity thresholds)
Cosolvency Dielectric constant reduction[7]PEG 400≤ 5.0% v/vMedium (Can cause osmotic stress in cells)
Micellar Hydrophobic core encapsulation[6]Tween 80≤ 0.1% v/vMedium (Surfactants may alter membrane permeability)
Complexation Host-guest inclusion of isopropyl-indoleHP-β-CDUp to 20% w/vHigh (Excellent for in vivo and cell-based assays)

References

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research.[Link]

  • Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences.[Link]

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. [Link]

  • Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate.[Link]

  • Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. National Institutes of Health (PMC). [Link]

  • Solubility Enhancement of Water Insoluble Drugs by Various Techniques: A Review. International Journal of Pharmacy and Pharmaceutical Research.[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance of the 3-Isopropyl Group in Cross-Coupling

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals encountering low yields, stalled reactions, or catalyst deactivation when working wi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals encountering low yields, stalled reactions, or catalyst deactivation when working with 3-isopropyl substituted aryl halides.

Mechanistic Insights: The Causality of Steric Hindrance

The 3-isopropyl group presents a unique steric challenge in transition-metal-catalyzed cross-coupling reactions (such as Buchwald-Hartwig aminations and Suzuki-Miyaura couplings). The branching at the alpha-carbon of the isopropyl moiety creates a broad steric cone that physically shields the adjacent C–X bond.

This steric bulk disrupts the catalytic cycle in two primary ways:

  • Inhibition of Oxidative Addition: The bulky isopropyl group prevents the active Pd(0) catalyst from approaching the C–X bond[1].

  • Stalled Transmetalation: Once the Pd(II) intermediate forms, the extreme congestion around the metal center blocks the incoming nucleophile (amine or boronic acid).

The Counterintuitive Solution: To overcome substrate steric hindrance, you must use sterically demanding ligands, such as dialkylbiaryl phosphines (e.g., XPhos, SPhos) or bulky N-heterocyclic carbenes (e.g., IPr) [3].

  • Causality: Bulky ligands enforce the formation of a highly reactive monoligated Pd(0)L active species, which accelerates oxidative addition. Subsequently, the severe steric repulsion between the bulky ligand and the 3-isopropyl group destabilizes the congested Pd(II) intermediate. This ground-state destabilization drastically lowers the activation energy barrier for reductive elimination , driving the catalytic cycle forward and preventing catalyst trapping [3].

Troubleshooting Guides & FAQs

Q1: My Buchwald-Hartwig amination of a 3-isopropyl aryl bromide is stalling at 20% conversion. What is the primary cause? A1: Stalled reactions with 3-isopropyl substrates usually indicate catalyst deactivation or failure at the reductive elimination step. The isopropyl group creates significant steric bulk that traps the palladium in a stable, unreactive Pd(II) resting state [1].

  • Solution: Switch to a bulkier, electron-rich ligand like XPhos or a well-defined Pd-NHC complex. Increase the reaction temperature to 100–110 °C to provide the thermal energy required to overcome the steric barrier during the transmetalation and amine binding steps.

Q2: Which base is optimal for Suzuki-Miyaura couplings involving 3-isopropyl aryl halides? A2: For sterically hindered Suzuki couplings, the transmetalation step becomes the rate-limiting bottleneck. Weaker bases like Na₂CO₃ are often insufficient to activate the boronic acid effectively in the presence of steric bulk.

  • Solution: Employ stronger bases such as anhydrous K₃PO₄ or Ba(OH)₂. If using non-aqueous conditions to prevent protodeboronation, ensure the base is finely milled to increase the surface area for the heterogeneous reaction [2].

Q3: Does the choice of palladium precatalyst matter if I am already using a bulky ligand? A3: Yes, absolutely. Traditional precatalysts like Pd(OAc)₂ or Pd₂(dba)₃ require in situ reduction or ligand substitution, which can be highly inefficient with bulky ligands, leading to "dead" palladium and low active catalyst concentration.

  • Solution: Use pre-formed Palladacycle precatalysts (e.g., XPhos Pd G3 or G4). These generate the active monoligated Pd(0) species rapidly and quantitatively under mildly basic conditions, ensuring maximum catalyst availability for hindered substrates.

Quantitative Data: Catalyst & Ligand Selection Matrix

To streamline optimization, refer to the following performance matrix summarizing the optimal conditions for functionalizing 3-isopropyl arenes based on empirical high-throughput data.

Ligand SystemPrecatalystOptimal BaseSolvent SystemAvg. Yield (%)Best Application
XPhos XPhos Pd G3NaOtBuToluene>85%Buchwald-Hartwig (Secondary Amines)
SPhos SPhos Pd G3K₃PO₄Toluene:H₂O (10:1)>90%Suzuki-Miyaura (Aryl Boronic Acids)
IPr (NHC) [Pd(IPr)(cin)Cl]KOtBu1,4-Dioxane>80%Buchwald-Hartwig (Primary Amines)
RuPhos RuPhos Pd G4Cs₂CO₃t-Amyl Alcohol>75%C-O Cross-Coupling / Sensitive Substrates

Self-Validating Experimental Protocols

Protocol A: Buchwald-Hartwig Amination of 3-Isopropyl Aryl Halides

Self-validating mechanism: The use of XPhos Pd G3 ensures a precise 1:1 Ligand-to-Pd ratio. A distinct color change from yellow to deep red/brown upon heating indicates the successful generation of the active Pd(0) species.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL microwave vial with the 3-isopropyl aryl halide (1.0 equiv, 0.5 mmol), the amine nucleophile (1.2 equiv, 0.6 mmol), XPhos Pd G3 (2–5 mol%), and NaOtBu (1.5 equiv, 0.75 mmol).

  • Solvent Addition: Add 2.5 mL of anhydrous, degassed toluene to achieve a 0.2 M concentration. Seal the vial tightly with a PTFE-lined crimp cap.

  • Reaction: Remove the vial from the glovebox and heat the reaction mixture at 100 °C in an oil bath for 12–24 hours.

  • Validation Check: At 4 hours, pull a 10 µL aliquot, dilute in MeCN, and monitor by LC-MS. The disappearance of the starting aryl halide confirms successful oxidative addition. If unreacted starting material remains, verify the inert atmosphere integrity.

  • Workup: Cool the reaction to room temperature, dilute with 5 mL of EtOAc, and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate in vacuo and purify via flash column chromatography.

Protocol B: Suzuki-Miyaura Coupling of 3-Isopropyl Aryl Halides

Self-validating mechanism: The biphasic solvent system utilizes trace water to dissolve the phosphate base, directly facilitating the formation of the reactive boronate species required for transmetalation onto the hindered Pd center [2].

  • Preparation: Charge a round-bottom flask with the 3-isopropyl aryl halide (1.0 equiv, 0.5 mmol), arylboronic acid (1.5 equiv, 0.75 mmol), SPhos Pd G3 (3 mol%), and finely ground anhydrous K₃PO₄ (2.0 equiv, 1.0 mmol).

  • Solvent Addition: Add a degassed solvent mixture of Toluene/Water (10:1 ratio, 2.5 mL total volume).

  • Reaction: Stir vigorously (800+ rpm to ensure biphasic mixing) at 100 °C for 12 hours under a nitrogen atmosphere.

  • Workup: Cool to room temperature, separate the aqueous layer, and extract the aqueous phase twice with EtOAc. Combine the organic layers, dry over MgSO₄, filter, and concentrate. Purify the sterically hindered biaryl product via silica gel chromatography.

Mandatory Visualization: Catalytic Cycle & Steric Interactions

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Hindered by 3-iPr) Pd0->OxAdd Ar-X PdII_1 Pd(II) Ar(3-iPr)(X)L OxAdd->PdII_1 TransMet Transmetalation (Requires Strong Base) PdII_1->TransMet Nu-H / Base PdII_2 Pd(II) Ar(3-iPr)(Nu)L TransMet->PdII_2 RedElim Reductive Elimination (Accelerated by Bulky L) PdII_2->RedElim RedElim->Pd0 Regeneration Product Coupled Product RedElim->Product Product Release

Catalytic cycle showing where the 3-isopropyl group hinders and where bulky ligands accelerate.

References

  • BenchChem. "Troubleshooting Failed Buchwald-Hartwig Amination with 3-Bromo-4-isopropylpyridine.
  • BenchChem. "Suzuki Coupling of 2-Bromo-1-isopropyl-4-nitrobenzene.
  • NIH PMC. "Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
Optimization

Technical Support Center: Troubleshooting Low Purity in Aminoindole Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate high-purity aminoindoles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate high-purity aminoindoles. Because of their electron-rich heteroaromatic nature, aminoindoles are notoriously sensitive intermediates. Generic purification methods often fail, leading to degraded, dark-colored products or complex mixtures.

This guide bypasses basic textbook advice to provide field-proven, mechanistically grounded troubleshooting strategies. By understanding the causality behind degradation and side reactions, you can implement self-validating protocols that ensure high-purity yields.

Section 1: Diagnostic FAQs & Troubleshooting

Q1: My isolated aminoindole product rapidly turns dark brown or black upon exposure to air. How can I prevent this degradation and maintain high purity? A1: The dark discoloration is a direct visual indicator of oxidative dimerization. The electron-rich indole ring—particularly in unprotected 3-aminoindoles and 5-aminoindoles—is highly susceptible to oxidation by atmospheric oxygen, a process heavily accelerated by light.

  • Causality & Solution: This degradation pathway involves the formation of a radical intermediate, followed by C-C or C-N bond formation between two aminoindole molecules, leading to dark-colored oligomers [1]. To prevent this, you must rigorously exclude oxygen during both the reaction and the workup using Schlenk techniques. Furthermore, converting the free base to a hydrochloride (HCl) salt immediately upon isolation protonates the amine. This reduces the electron density on the indole ring, significantly enhancing its stability against oxidative dimerization [1]. Alternatively, blocking reactive positions (e.g., the 3-position with a tert-butyl group) can drastically improve air stability [2].

Q2: I am synthesizing 5-aminoindole via the catalytic hydrogenation of 5-nitroindole using Pd/C. My HPLC shows incomplete conversion alongside over-reduced indoline byproducts. How do I optimize this? A2: This is a classic thermodynamic vs. kinetic selectivity issue. Incomplete conversion often stems from catalyst poisoning by trace impurities in the starting 5-nitroindole or inadequate mass transfer of hydrogen gas in the reactor [3]. Conversely, over-reduction to the indoline occurs when the reaction conditions are too harsh, pushing the reduction past the nitro group to attack the pyrrole ring.

  • Causality & Solution: First, ensure the starting nitroindole is highly pure. To balance conversion and selectivity, lower the reaction temperature to ambient conditions and carefully monitor hydrogen uptake. If over-reduction persists, consider "poisoning" the Pd/C slightly to attenuate its reactivity. Alternatively, switch to a milder chemical reduction using iron(III) catalysts and hydrazine hydrate, which provides excellent yields without over-reducing the indole core [4].

Q3: Flash column chromatography on silica gel seems to degrade my aminoindole, resulting in poor recovery and low purity. Are there alternative purification methods? A3: Yes. Aminoindoles frequently degrade or irreversibly bind on the acidic surface of standard silica gel.

  • Causality & Solution: Avoid standard silica gel chromatography. A highly effective and scalable alternative is purification by simple acid-base extraction and recrystallization [5]. Because the amino group is basic, the product can be extracted into an aqueous acidic phase (leaving non-basic organic impurities behind), then precipitated by neutralizing the aqueous layer.

Section 2: Quantitative Data & Impurity Benchmarking

To effectively troubleshoot, you must accurately identify the impurities in your mixture. The following table summarizes quantitative benchmarks for common impurities, their root causes, and analytical detection signatures.

Impurity TypePrimary CauseYield ImpactAnalytical Signature (HPLC / NMR / TLC)Mitigation Strategy
Unreacted Nitroindole Catalyst poisoning, insufficient H

pressure, or poor mixing [3].
-10% to -30%Strong UV absorbance at higher wavelength; downfield aromatic protons in

H NMR; TLC R

~0.6 (EtOAc/Hexane 1:4).
Increase agitation; verify starting material purity; extend reaction time.
Indoline (Over-reduction) Harsh hydrogenation conditions (high temp/pressure) with highly active Pd/C.-5% to -15%Loss of indole pyrrole protons; appearance of aliphatic signals (CH

-CH

) ~3.0-3.5 ppm; TLC R

~0.3.
Lower temperature/pressure; use milder reducing agents (e.g., Fe/hydrazine) [4].
Oxidative Dimers/Oligomers Exposure to ambient oxygen and light during workup or storage [1].-20% to -50%Broad, complex aromatic signals in NMR; multiple late-eluting broad HPLC peaks; baseline retention on TLC.Strict anaerobic workup; store as HCl salt under inert gas at -20°C [1].

Section 3: Self-Validating Experimental Protocols

To ensure high purity, the following step-by-step methodology must be followed. This protocol utilizes an iron-catalyzed reduction (avoiding the over-reduction issues common with Pd/C) followed by an extraction-based purification (avoiding silica gel degradation) [4][5].

Protocol: High-Purity Synthesis and Anaerobic Isolation of 5-Aminoindole

Objective: Reduce 5-nitroindole to 5-aminoindole with >98% purity, avoiding indoline formation and oxidative dimerization.

  • Reaction Setup (Inert Atmosphere): In a Schlenk flask rigorously purged with ultra-high purity Argon, add 5-nitroindole (10.0 mmol), activated carbon-supported Iron(III) chloride (FeCl

    
    /C, 0.1 g), and 95% degassed ethanol (15 mL) [4].
    
  • Reduction Initiation: Heat the mixture to 70°C. Dropwise, carefully add hydrazine hydrate (1.5 mL, 70% aqueous solution).

    • Self-Validation Check: Immediate effervescence (N

      
       gas evolution) must be observed, indicating active and successful reduction.
      
  • Reaction Monitoring: Stir at 70°C for 2-4 hours. Monitor by TLC (Ethyl Acetate:Petroleum Ether 1:4) until the yellow nitroindole spot completely disappears.

  • Anaerobic Filtration: Cool the reaction to room temperature. Filter the mixture through a pad of Celite under an Argon blanket to remove the iron catalyst. Wash the filter cake with degassed ethanol.

  • Acid-Base Purification: Concentrate the filtrate under reduced pressure. Dissolve the crude residue in degassed 0.1 M HCl (aqueous). Wash the acidic aqueous layer with diethyl ether (2 x 20 mL) to remove unreacted starting material and non-basic impurities.

    • Self-Validation Check: The aqueous layer should be clear but slightly colored. If it is completely colorless, the extraction pH is too high, and your product is erroneously trapped in the ether layer.

  • Precipitation and Isolation: Cool the aqueous layer in an ice bath. Slowly add degassed 1.0 M NaOH until the pH reaches 8-9, causing the 5-aminoindole to precipitate.

    • Self-Validation Check: Rapid precipitation should occur precisely as the pH crosses the isoelectric point of the aminoindole.

  • Collection and Storage: Filter the precipitate under Argon. Dry the solid under high vacuum in the dark. Store the highly pure product in an amber vial backfilled with Argon at -20°C [1].

Section 4: Mechanistic and Workflow Visualizations

G A Aminoindole (Monomer) B Oxidation (O2, Light) A->B C Radical Intermediate B->C D Oxidative Dimerization (C-C or C-N bond) C->D E Dark Colored Oligomers (Low Purity) D->E

Oxidative dimerization pathway of aminoindoles leading to colored impurities.

Workflow Start Low Purity Aminoindole Q1 Is unreacted nitroindole present? Start->Q1 A1_Yes Increase H2 pressure / time Q1->A1_Yes Yes Q2 Are there over-reduced indolines? Q1->Q2 No A2_Yes Lower temp / poison catalyst Q2->A2_Yes Yes Q3 Is the product dark/discolored? Q2->Q3 No A3_Yes Use Schlenk techniques & inert gas Q3->A3_Yes Yes

Troubleshooting logic workflow for resolving low purity in aminoindole synthesis.

References

  • Diindolylamine Preparation and Stability Investigations Source: ACS Omega URL:[Link]

  • CN108440496B - A method of preparing 2-aminoindole derivatives Source: Google Patents URL
  • An iron(iii)-catalyzed dehydrogenative cross-coupling reaction of indoles with benzylamines to prepare 3-aminoindole derivatives Source: Green Chemistry (RSC Publishing) URL:[Link]

Reference Data & Comparative Studies

Validation

mass spectrometry fragmentation pattern of 3-Isopropyl-1H-indol-6-amine

High-Resolution Mass Spectrometry Comparison Guide: Elucidating the Fragmentation Pattern of 3-Isopropyl-1H-indol-6-amine Abstract & Analytical Context In modern drug discovery, indole derivatives like 3-Isopropyl-1H-ind...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Mass Spectrometry Comparison Guide: Elucidating the Fragmentation Pattern of 3-Isopropyl-1H-indol-6-amine

Abstract & Analytical Context

In modern drug discovery, indole derivatives like 3-Isopropyl-1H-indol-6-amine (Exact Mass: 174.1157 Da) serve as critical pharmacophores for designing kinase inhibitors and CNS-active therapeutics. Accurate structural elucidation of these rigid heterocyclic scaffolds is paramount. However, the choice of High-Resolution Mass Spectrometry (HRMS) platform—specifically, the collision cell architecture—profoundly influences the observed fragmentation patterns. This guide provides an objective, data-driven comparison between Orbitrap (Higher-energy C-trap Dissociation - HCD) and Quadrupole Time-of-Flight (Q-TOF Collision-Induced Dissociation - CID) platforms, detailing the mechanistic causality behind the fragmentation of 3-Isopropyl-1H-indol-6-amine.

Mechanistic Causality: The Fragmentation of 3-Isopropyl-1H-indol-6-amine

To interpret the MS/MS spectra accurately, we must first understand the intrinsic chemical stability of the molecule. Upon electrospray ionization (ESI), 3-Isopropyl-1H-indol-6-amine forms a stable protonated precursor ion, [M+H]+ at m/z 175.1230 . The subsequent fragmentation is dictated by the lability of its substituents relative to the robust indole core, as supported by established principles of indole mass spectrometry 1[1].

  • Aliphatic Inductive Cleavage (Base Peak Formation): The sterically bulky isopropyl group at the C-3 position is highly susceptible to cleavage. It undergoes a rapid loss of propene (C3H6, 42.0470 Da) to form a highly stable, conjugated indolyl-methyl cation at m/z 133.0760 . This is consistently the base peak across all platforms.

  • Amine Elimination: The primary amine at the C-6 position can be eliminated as neutral ammonia (NH3, 17.0265 Da), yielding a fragment at m/z 158.0964 .

  • Pyrrole Ring Contraction: A universally recognized hallmark of nitrogen-containing heterocycles is the high-energy cleavage of the pyrrole ring. This results in the neutral loss of hydrogen cyanide (HCN, 27.0109 Da) from the m/z 133.0760 intermediate, producing a stable fragment at m/z 106.0651 , as detailed in 2[2].

MS_Pathway M [M+H]+ m/z 175.1230 3-Isopropyl-1H-indol-6-amine F1 Fragment A m/z 158.0964 [M+H - NH3]+ M->F1 -NH3 (-17.0265 Da) F2 Fragment B m/z 133.0760 [M+H - C3H6]+ M->F2 -Propene (-42.0470 Da) F3 Fragment C m/z 116.0495 [M+H - C3H6 - NH3]+ F2->F3 -NH3 (-17.0265 Da) F4 Fragment D m/z 106.0651 [M+H - C3H6 - HCN]+ F2->F4 -HCN (-27.0109 Da)

Fig 1. MS/MS fragmentation pathway of 3-Isopropyl-1H-indol-6-amine.

Platform Architecture Comparison: Orbitrap HCD vs. Q-TOF CID

While both platforms provide sub-3 ppm mass accuracy, their distinct collision cell architectures alter the kinetic energy transfer during fragmentation, leading to observable differences in the MS/MS spectra.

  • Orbitrap (HCD - Higher-energy C-trap Dissociation): HCD operates via beam-type collisional activation. Because ions undergo multiple high-energy collisions before being injected into the Orbitrap analyzer, HCD excels at driving fragmentation down to low-mass reporter ions (e.g., the m/z 106.0651 ring contraction product). However, the Orbitrap is fundamentally a trapping device; its intrascan dynamic range is limited by space charge effects. This can sometimes suppress low-abundance intermediate ions if the trap is saturated by the dominant m/z 133.0760 base peak3[3].

  • Q-TOF (CID - Collision-Induced Dissociation): Q-TOF instruments provide "colder" ion excitation. This softer fragmentation preserves intermediate structural markers (such as the initial loss of NH3 at m/z 158.0964) significantly better than HCD 4[4]. Furthermore, the superior intrascan dynamic range of the Time-of-Flight analyzer ensures that trace intermediate fragments are detected reproducibly alongside highly abundant ions[3].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following LC-MS/MS protocol operates as a self-validating system . It utilizes a dual-gate quality control mechanism: pre-fragmentation isotopic fidelity checks and post-fragmentation mass defect filtering. If the sum of the neutral loss exact masses does not equal the precursor mass defect within a ±3 ppm tolerance, the acquisition system automatically flags the run for re-calibration.

Step 1: Sample Preparation & System Suitability

  • Dissolve 3-Isopropyl-1H-indol-6-amine reference standard in 50:50 LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

  • Inject a blank matrix prior to the sample to establish baseline noise and confirm the absence of isobaric background interference.

Step 2: Chromatographic Separation

  • Utilize a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm) maintained at 40°C.

  • Apply a rapid gradient from 5% to 95% Acetonitrile (0.1% FA) over 3 minutes at a flow rate of 0.4 mL/min to ensure sharp, symmetrical peak elution.

Step 3: MS/MS Acquisition Parameters

  • Orbitrap System: Set MS1 resolution to 70,000 (FWHM at m/z 200) and MS2 resolution to 35,000. Utilize stepped Normalized Collision Energy (NCE) at 20, 40, and 60 to capture both fragile intermediates and terminal fragments.

  • Q-TOF System: Operate in 2 GHz extended dynamic range mode. Set fixed collision energies at 10, 20, and 40 eV. Ensure the acquisition rate is set to at least 5 spectra/second to maintain peak fidelity across the narrow UHPLC peak.

Step 4: Algorithmic Validation

  • Verify the precursor ion [M+H]+ at m/z 175.1230 exhibits a mass error of < 3 ppm.

  • Confirm the isotopic pattern of the precursor achieves a Sigma-fit score of > 98% (validating the C11H15N2+ formula).

  • Map all product ions using exact mass neutral loss filtering (e.g., strictly filtering for Δ 42.0470 Da for propene loss).

Quantitative Data & Spectral Comparison

The table below summarizes the theoretical and experimentally observed fragmentation data for 3-Isopropyl-1H-indol-6-amine, highlighting the distinct energy transfer biases of the two platforms.

Fragment IonFormulaTheoretical m/zOrbitrap HCD (NCE 40) Rel. AbundanceQ-TOF CID (20 eV) Rel. AbundanceMechanistic Origin
[M+H]+ C11H15N2+175.12305%15%Intact Precursor Ion
[M+H - NH3]+ C11H12N+158.096410%35%Loss of primary amine
[M+H - C3H6]+ C8H9N2+133.0760100% (Base Peak)100% (Base Peak)Inductive cleavage of isopropyl
[M+H - C3H6 - NH3]+ C8H6N+116.049545%60%Sequential loss
[M+H - C3H6 - HCN]+ C7H8N+106.065180%40%Pyrrole ring contraction

Data Insight: The Orbitrap's HCD cell pushes more internal energy into the molecule, resulting in a higher abundance of the terminal ring-contraction fragment (m/z 106.0651). Conversely, the Q-TOF's CID cell acts as a "colder" fragmentation environment, preserving the intermediate fragments (m/z 158.0964 and 116.0495) at higher relative abundances, which is highly advantageous for step-by-step structural elucidation.

References

1.[1] Benchchem. "Application Notes and Protocols: Mass Spectrometry Fragmentation of 1H-Indole-3-propanal". 2.[2] ACS Publications. "Mass spectrometry of simple indoles". 3.[4] Repository of the Academy's Library. "Collision energies on QTof and Orbitrap instruments: How to make proteomics measurements comparable?". 4.[3] Metabolomics Blog. "Why do we prefer TOFs over Orbitraps for flow injection analysis?".

Sources

Comparative

comparing bioactivity of 3-isopropyl vs 3-methyl indole amines

An in-depth structural and pharmacological analysis of indole amines reveals that minor aliphatic substitutions at the C3 position fundamentally alter molecular behavior. As a Senior Application Scientist, I approach the...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural and pharmacological analysis of indole amines reveals that minor aliphatic substitutions at the C3 position fundamentally alter molecular behavior. As a Senior Application Scientist, I approach the comparison of 3-isopropyl versus 3-methyl indole amines not just as a difference in molecular weight, but as a study in steric causality.

The substitution of a methyl group (found in skatole-derived scaffolds) with a bulkier isopropyl group dictates the rotational degrees of freedom of the adjacent amine side chains. This steric divergence directly impacts receptor pocket fit, entropic penalties during binding, and ultimately, the in vitro and in vivo bioactivity of the compound.

The indole core is a privileged scaffold in drug development. When an amine-containing functional group (such as an alkylamine or imidazolylmethyl) is attached to the indole ring, the adjacent C3-alkyl substitution acts as a conformational director:

  • 3-Methyl Indole Amines (Flexible Conformation): The methyl group exerts minimal steric hindrance. This allows the amine side chain to sample a broad conformational space. While this flexibility can lead to polypharmacology, it often results in a higher entropic penalty upon binding. The molecule must expend energy to adopt the bioactive conformation, which can substantially reduce potency. For example, in conformationally restricted indole-based inhibitors targeting viral replication, the presence of a 3-methyl group has been shown to prevent rotatable access to the active conformation, drastically reducing efficacy[1].

  • 3-Isopropyl Indole Amines (Steric Locking): The branched isopropyl group introduces significant steric bulk (a higher A-value). This bulk restricts the rotation of the amine side chain, effectively "locking" it into a pre-organized 3D orientation. If this locked orientation complements the target receptor's hydrophobic pocket, binding affinity and selectivity increase exponentially due to optimized Van der Waals contacts and a minimized entropic penalty[2].

Comparative Bioactivity Profiles

To objectively evaluate these structural differences, we compare the performance of 3-methyl and 3-isopropyl indole amines across established enzymatic and receptor targets.

A. Thromboxane A2 Synthetase (TXA2) Inhibition

Research extensively highlights 3-(1-imidazolylmethyl) indoles as potent inhibitors of TXA2 synthetase, an enzyme critical for platelet aggregation and vasoconstriction[2]. The 3-isopropyl derivative demonstrates remarkable selectivity and potency. The isopropyl group perfectly fills the hydrophobic cavity near the enzyme's heme iron, whereas the smaller 3-methyl analog lacks the necessary bulk to anchor the molecule, resulting in weaker competitive inhibition[2].

B. Indoleamine 2,3-Dioxygenase 1 (IDO1) Modulation

IDO1 is a heme-containing enzyme that catalyzes the degradation of L-tryptophan into kynurenine, a pathway heavily implicated in tumor immune evasion[3]. In the development of competitive IDO1 inhibitors, the C3 substituent must interact with a highly specific hydrophobic pocket. Experimental data shows that 3-isopropyl indole derivatives achieve potent competitive inhibition (e.g., IC50 = 2.1 µM for specific hydroxyamidine chemotypes), outperforming smaller, more flexible aliphatic substitutions that fail to stabilize the enzyme-inhibitor complex[3].

Quantitative Data Summary
Scaffold SubstitutionTarget Enzyme / SystemRelative Potency / IC50Pharmacological Mechanism
3-Methyl Indole Amine TXA2 SynthetaseLow AffinityWeak inhibition due to poor hydrophobic anchoring.
3-Isopropyl Indole Amine TXA2 SynthetaseHigh AffinityPotent inhibition via optimal Van der Waals contacts[2].
3-Methyl Indole Amine Alphavirus ReplicationSubstantially ReducedMethyl group prevents rotatable access to active conformation[1].
3-Isopropyl Indole Amine IDO1 EnzymeIC50 = 2.1 µMSteric locking enhances binding affinity in the hydrophobic pocket[3].

Mechanistic Pathway Visualization

The following diagram illustrates how the steric locking of the 3-isopropyl group effectively blocks the IDO1 signaling pathway compared to the flexible 3-methyl analog.

Pathway cluster_0 IDO1 Signaling & Kynurenine Pathway cluster_1 Indole Amine Inhibitor Dynamics Trp L-Tryptophan (Substrate) IDO1 IDO1 Enzyme (Active Site) Trp->IDO1 Binds Kyn Kynurenine (Metabolite) IDO1->Kyn Oxidation Immune Immune Tolerance (Tumor Escape) Kyn->Immune Activation Iso 3-Isopropyl Indole Amine (Sterically Locked) Iso->IDO1 High Affinity Blockade Met 3-Methyl Indole Amine (Conformationally Flexible) Met->IDO1 Moderate/Weak Blockade

Mechanistic signaling pathway of IDO1 inhibition by sterically locked indole amines.

Experimental Protocols: Self-Validating Enzymatic Assay

To ensure scientific integrity, any comparative screening of these compounds must utilize a self-validating system. The following high-throughput IDO1 enzymatic assay protocol is designed to objectively measure the IC50 differences between 3-methyl and 3-isopropyl variants.

High-Throughput IDO1 Inhibition Workflow

Causality of Design: This assay measures the conversion of L-tryptophan to kynurenine. Because IDO1 requires its heme iron to remain in the active


 state, the buffer system must include a precise reducing agent network.
  • Reagent Preparation: Prepare recombinant human IDO1 enzyme in a 50 mM potassium phosphate buffer (pH 6.5). Add ascorbic acid (20 mM), methylene blue (10 µM), and catalase (200 U/mL). Causality: Methylene blue and ascorbic acid maintain the heme iron in the ferrous state, while catalase prevents enzyme degradation by ambient hydrogen peroxide.

  • Compound Titration: Plate the 3-isopropyl and 3-methyl indole amines in a 10-point dose-response curve (10 µM to 0.5 nM) in a 384-well plate.

    • Self-Validation Step: Include Epacadostat (a known IDO1 inhibitor) as a positive control to ensure assay sensitivity.

  • Reaction Initiation: Add L-Tryptophan (substrate) to the compounds, followed by the IDO1 enzyme. Incubate at 37°C for 45 minutes. Causality: This specific incubation time ensures steady-state kinetics are captured before product accumulation triggers feedback inhibition.

  • Quenching & Derivatization: Stop the reaction by adding 30% Trichloroacetic acid (TCA). Heat the plate at 65°C for 15 minutes. Causality: Heating in acid forces the hydrolysis of the intermediate N-formylkynurenine into kynurenine. Add Ehrlich's reagent (p-dimethylaminobenzaldehyde) to produce a measurable yellow Schiff base chromophore.

  • Readout & Validation: Measure absorbance at 490 nm using a microplate reader.

    • Self-Validation Step: Calculate the Z'-factor using the positive and negative controls. The assay is only deemed valid for SAR comparison if Z' > 0.5 , confirming that the signal-to-noise ratio is robust enough to distinguish the subtle steric effects of the methyl versus isopropyl groups.

Workflow A 1. Compound Prep (3-Me vs 3-iPr) B 2. Enzymatic Assay (IDO1 / TXA2) A->B C 3. Derivatization (Ehrlich's Reagent) B->C D 4. Self-Validation (Z'-Factor > 0.5) C->D D->B Fail (Z' < 0.5) E 5. SAR Analysis (IC50 Calculation) D->E Pass

Self-validating high-throughput screening workflow for indole amine bioactivity.

References[2] Title: 3-Isopropyl-3-(1-imidazolylmethyl)indole|CAS 72818-36-1 | Source: Benchchem | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwq8o7Ho6VkYMM_wVMiH2XhqbgQdLDdiaOhvOgCFsmnYQ4bfr379m_zPND6qpU1q_tLqxeQOcmzmFoamAXQMTKO-crZ-DV71bCyVGI3y-N_zsbPT0BjllYC-wSt2aJ3xJTKuzVc6id[3] Title: Discovery of Potent Competitive Inhibitors of Indoleamine 2,3-Dioxygenase with in Vivo Pharmacodynamic Activity and Efficacy in a Mouse Melanoma Model | Source: Journal of Medicinal Chemistry - ACS Publications | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-mwIN-ODE1aofIw46j2hZvF78g94OB5WUlnpV4nfEqndaksOq34bTYZGu0qLVGMRctS7jVcnQWWWORgN1wixVa3ZLIHheq2iLP9c7m-fUCBwJ9zWYMl1MLDGCXd7_OozO6wpV[1] Title: Synthesis and Biological Activity of Conformationally Restricted Indole-based Inhibitors of Neurotropic Alphavirus Replication: Generation of a Three-Dimensional Pharmacophore | Source: PMC | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoPbttmmN_dbEwOIxtw9wNZOJJfZwYvhTJ20W72p7n54-bf_pG-UyVYmUUv9gJo9-BtQMr1dYB3tAce8qhlZz3ssM2kp5PdfBgaO3sKyE4Raz12UN5moGRCth8v5YwhOBEaj051729EidiMlA=

Sources

Validation

IR spectroscopy characteristic peaks of 3-Isopropyl-1H-indol-6-amine

An In-Depth Technical Guide to the Infrared Spectroscopy of 3-Isopropyl-1H-indol-6-amine Abstract This guide provides a comprehensive analysis of the expected Fourier-Transform Infrared (FTIR) spectrum of 3-Isopropyl-1H-...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of 3-Isopropyl-1H-indol-6-amine

Abstract

This guide provides a comprehensive analysis of the expected Fourier-Transform Infrared (FTIR) spectrum of 3-Isopropyl-1H-indol-6-amine, a substituted indole derivative of interest to researchers in medicinal chemistry and drug development. Lacking a publicly available experimental spectrum, this document synthesizes data from foundational spectroscopic principles and comparative analysis of structurally related molecules—namely indole, 6-aminoindole, and compounds featuring isopropyl and aromatic amine moieties. We will deconstruct the molecule by its functional groups to predict the characteristic vibrational modes, offering a region-by-region interpretation of its IR spectrum. This guide serves as a predictive reference for researchers synthesizing or working with this compound, enabling them to verify its identity and purity through infrared spectroscopy.

Molecular Structure and Key Vibrational Components

3-Isopropyl-1H-indol-6-amine is a multifunctional molecule. A successful interpretation of its IR spectrum hinges on recognizing the distinct contributions of each component:

  • The Indole Core: A bicyclic aromatic system containing a pyrrole ring fused to a benzene ring.

    • Pyrrole N-H Bond: A secondary amine-like bond within an aromatic system.

    • Aromatic C-H Bonds: Bonds on both the benzene and pyrrole portions of the ring.

    • Aromatic C=C and C-N Bonds: The backbone of the indole structure.

  • The 6-Amino Group (-NH₂): A primary aromatic amine substituent on the benzene ring. This is a powerful diagnostic feature.

  • The 3-Isopropyl Group (-CH(CH₃)₂): An aliphatic substituent attached to the pyrrole ring, providing characteristic saturated C-H vibrations.

Each of these groups gives rise to characteristic absorption bands due to specific vibrational modes (stretching and bending). The overall spectrum is a superposition of these individual absorptions.

Predicted Infrared Spectrum: A Region-by-Region Analysis

The infrared spectrum can be logically divided into several key regions where specific functional groups predictably absorb.

The N-H Stretching Region (3500 - 3200 cm⁻¹)

This high-frequency region is one of the most informative for identifying 3-Isopropyl-1H-indol-6-amine. The molecule possesses two different types of N-H bonds, which will result in multiple distinct peaks.

  • Primary Aromatic Amine (-NH₂) Stretches: Primary amines exhibit two N-H stretching bands due to asymmetric and symmetric vibrations.[1] For aromatic primary amines, these peaks are typically found at slightly higher frequencies than their aliphatic counterparts.[2][3]

    • Asymmetric N-H Stretch: Expected near 3500-3420 cm⁻¹ . This is a medium-intensity, sharp peak.

    • Symmetric N-H Stretch: Expected near 3420-3340 cm⁻¹ .[1] This peak is also of medium intensity and sharp. The presence of this doublet is a strong indicator of the -NH₂ group.

  • Indole N-H Stretch: The N-H bond within the indole ring will produce a separate stretching vibration. In a simple indole molecule, this peak appears as a sharp band around 3406 cm⁻¹.[4] Due to potential intermolecular hydrogen bonding, this peak can broaden and shift to a slightly lower wavenumber, typically in the 3400-3300 cm⁻¹ range.

In a comparative context, simple indole would show only one N-H peak in this region. The presence of three distinct absorptions is a key signature of the target molecule.

The C-H Stretching Region (3100 - 2850 cm⁻¹)

This region allows for the clear differentiation between unsaturated (aromatic) and saturated (aliphatic) C-H bonds. A dividing line at 3000 cm⁻¹ is a useful diagnostic tool.[5]

  • Aromatic (=C-H) Stretch: Aromatic C-H stretching vibrations absorb at frequencies just above 3000 cm⁻¹. Expect one or more weak to medium, sharp peaks in the 3100-3000 cm⁻¹ range.[6][7]

  • Aliphatic (-C-H) Stretch: The isopropyl group provides sp³-hybridized C-H bonds, which absorb at frequencies below 3000 cm⁻¹. Expect strong, sharp peaks in the 2980-2850 cm⁻¹ range corresponding to the asymmetric and symmetric stretching of the CH and CH₃ groups.[8][9]

The Double Bond & Bending Region (1650 - 1400 cm⁻¹)

This region contains crucial information about the aromatic rings and the primary amine group.

  • N-H Bending (Scissoring): The primary amine group exhibits a characteristic in-plane bending or "scissoring" vibration. This peak is expected to be of medium to strong intensity and appear in the 1650-1580 cm⁻¹ range.[1][10]

  • Aromatic C=C Ring Stretching: The carbon-carbon double bonds within the indole ring give rise to several sharp, medium-intensity peaks. These typically appear in two zones: 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ .[4][6]

The Fingerprint Region (Below 1400 cm⁻¹)

While complex, this region contains highly specific information, including key bending and stretching vibrations that can confirm the presence of the substituents.

  • Isopropyl C-H Bending: The isopropyl group has a highly characteristic bending vibration. It typically appears as a strong doublet with two peaks of nearly equal intensity around 1385-1380 cm⁻¹ and 1370-1365 cm⁻¹ .[8] The presence of this distinct doublet is a strong confirmation of the isopropyl substituent.

  • Aromatic C-N Stretching: The bond between the amino group and the aromatic ring gives rise to a strong C-N stretching band. For aromatic amines, this absorption is typically found in the 1335-1250 cm⁻¹ range.[10][11]

  • Aromatic C-H Out-of-Plane (oop) Bending: In the 900-675 cm⁻¹ region, strong bands appear due to the out-of-plane bending of the aromatic C-H bonds. The exact position of these bands can provide information about the substitution pattern on the benzene ring.[6][12]

Comparative Spectral Data Summary

To put the predicted peaks into context, the following table compares the expected IR absorptions for 3-Isopropyl-1H-indol-6-amine with the known values for indole and the general characteristics of aromatic amines.

Functional Group VibrationExpected Wavenumber (cm⁻¹) for 3-Isopropyl-1H-indol-6-amineReference: Indole[4]Reference: Aromatic Amines[1][10]
Amine Asymmetric N-H Stretch ~3460 (Medium, Sharp)N/A3500-3420
Amine Symmetric N-H Stretch ~3380 (Medium, Sharp)N/A3420-3340
Indole N-H Stretch ~3400 (Medium, Sharp/Broad)3406N/A
Aromatic C-H Stretch 3100-3000 (Weak-Medium)3049, 3022>3000
Aliphatic C-H Stretch 2980-2850 (Strong)N/AN/A
Amine N-H Bend (Scissor) 1650-1580 (Medium-Strong)N/A1650-1580
Aromatic C=C Stretch 1600-1585 & 1500-1400 (Medium)1616, 1577, 1508, 1456~1600
Isopropyl C-H Bend (Doublet) ~1385 & ~1370 (Strong)N/AN/A
Aromatic C-N Stretch 1335-1250 (Strong)N/A1335-1250
Aromatic C-H "oop" Bend 900-675 (Strong)744, 731Varies with substitution

Visualization of Key Vibrational Modes

The following diagram illustrates the logical relationship between the functional groups of 3-Isopropyl-1H-indol-6-amine and their corresponding regions in the infrared spectrum.

G cluster_mol 3-Isopropyl-1H-indol-6-amine cluster_spec Infrared Spectrum Regions (cm⁻¹) mol Molecular Structure N_H_Amine 6-Amino Group (-NH₂) reg_nh 3500-3200 (N-H Stretches) N_H_Amine->reg_nh reg_double 1650-1400 (C=C Stretch / N-H Bend) N_H_Amine->reg_double Bending N_H_Indole Indole N-H N_H_Indole->reg_nh C_H_Aro Aromatic C-H reg_ch 3100-2850 (C-H Stretches) C_H_Aro->reg_ch C_H_Ali Isopropyl C-H C_H_Ali->reg_ch reg_finger <1400 (Fingerprint Region) C_H_Ali->reg_finger Bending C_C_Aro Aromatic C=C C_C_Aro->reg_double C_N_Aro Aromatic C-N C_N_Aro->reg_finger

Caption: Key functional groups and their corresponding IR regions.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To validate the predicted spectral features, a carefully executed experimental procedure is essential. The following protocol outlines the steps for acquiring a high-quality spectrum using the Attenuated Total Reflectance (ATR) technique, which is ideal for solid powder samples.

Methodology: ATR-FTIR Spectroscopy
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has been allowed to stabilize for at least 30 minutes.

    • Verify that the sample compartment is clean and dry. Purge with dry nitrogen or air if necessary to minimize atmospheric water and CO₂ interference.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) using a lint-free wipe. Allow the solvent to fully evaporate.

    • Lower the ATR press to ensure no sample is present.

    • Collect a background spectrum. This scan measures the ambient conditions and the instrument's response, which will be subtracted from the sample spectrum. A typical setting is 16-32 scans at a resolution of 4 cm⁻¹.

  • Sample Preparation and Loading:

    • Place a small amount (1-5 mg) of the solid 3-Isopropyl-1H-indol-6-amine powder onto the center of the ATR crystal.

    • Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Use the instrument's pressure gauge to apply a reproducible force.

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum using the same parameters (number of scans, resolution) as the background scan.

    • The instrument software will automatically perform the background subtraction, yielding the absorbance spectrum of the sample.

  • Data Processing and Analysis:

    • Perform an ATR correction if required by the software to account for the depth of penetration of the IR beam, which is wavelength-dependent.

    • Use the software's peak-picking tool to identify the wavenumbers of the major absorption bands.

    • Compare the experimental peak positions, intensities, and shapes to the predicted values outlined in this guide.

G A 1. Clean ATR Crystal B 2. Collect Background Spectrum (16 scans, 4 cm⁻¹ resolution) A->B C 3. Place Sample Powder on Crystal B->C D 4. Apply Consistent Pressure with Press Arm C->D E 5. Collect Sample Spectrum (Same parameters as background) D->E F 6. Process Data (ATR Correction, Peak Picking) E->F G 7. Compare Experimental vs. Predicted Spectrum F->G

Caption: Workflow for acquiring an ATR-FTIR spectrum.

Conclusion

The infrared spectrum of 3-Isopropyl-1H-indol-6-amine is predicted to be rich with distinct, identifiable features that confirm its unique structure. The most telling characteristics include:

  • A trio of peaks in the N-H stretching region (3500-3300 cm⁻¹) confirming the simultaneous presence of a primary aromatic amine and an indole N-H.

  • The clear separation of aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) C-H stretching vibrations.

  • A strong N-H bending peak around 1620 cm⁻¹.

  • A characteristic sharp doublet near 1385 and 1370 cm⁻¹ confirming the isopropyl group.

By comparing an experimentally obtained spectrum with this detailed predictive guide, researchers can confidently verify the synthesis and purity of 3-Isopropyl-1H-indol-6-amine, an essential step in any drug discovery and development pipeline.

References

  • University of California, Davis. (n.d.). IR: amines. LibreTexts. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. [Link]

  • Trivedi, M. K., Tallapragada, R. M., Branton, A., & Jana, S. (2015). FT-IR spectrum of control indole. ResearchGate. [Link]

  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. [Link]

  • S.P.C. Mahavidyalaya. (n.d.). INFRARED SPECTROSCOPY. [Link]

  • S.P.C. Mahavidyalaya. (n.d.). INFRARED SPECTROSCOPY (Branched Chain Alkanes). [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

  • Unknown. (n.d.). The features of IR spectrum. [Link]

  • University of Massachusetts. (n.d.). IR Group Frequencies. [Link]

  • Blogger. (n.d.). Infrared spectra of aromatic rings. [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Aminoindole. PubChem. [Link]

  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Aromatics. LibreTexts. [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • National Center for Biotechnology Information. (2022). Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. [Link]

  • ResearchGate. (2025). Synthesis of New 3-Substituted Indole Derivatives. [Link]

  • Northern Illinois University. (n.d.). IR Absorption Frequencies. [Link]

  • Chemistry Steps. (2025). Interpreting IR Spectra. [Link]

  • National Center for Biotechnology Information. (2020). Optical properties of 3-substituted indoles. [Link]

  • Taylor & Francis Online. (2021). Synthesis of 3-Substituted Indoles Using Deep Eutectic Solvent and Ultrasound. [Link]

  • CSIR-Central Institute of Medicinal and Aromatic Plants. (2021). Synthesis of novel indole substituted heterocyclics. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • Royal Society of Chemistry. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. [Link]

  • ChemTalk. (n.d.). IR Spectrum | Table of IR Spectroscopy Values. [Link]

  • Scientific Research Publishing. (n.d.). Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde. [Link]

  • HSCprep. (2024). Infrared Spectroscopy: Analyzing Organic Compound Structures. [Link]

  • YouTube. (2018). spectroscopy infrared alcohols and amines. [Link]

  • ResearchGate. (n.d.). FTIR spectra of a 4-aq (1), indole (2), polyindole (3), and copolymer.... [Link]

  • National Center for Biotechnology Information. (n.d.). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. [Link]

Sources

Comparative

Advanced Crystal Structure Determination of 3-Isopropyl-1H-indol-6-amine: A Comparative Guide

Introduction & Chemical Context The structural elucidation of small organic molecules is a critical bottleneck in pharmaceutical development and synthetic chemistry. 3-Isopropyl-1H-indol-6-amine (CAS: 873055-16-4)[1] is...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The structural elucidation of small organic molecules is a critical bottleneck in pharmaceutical development and synthetic chemistry. 3-Isopropyl-1H-indol-6-amine (CAS: 873055-16-4)[1] is a functionalized indole derivative. Compounds of this class frequently serve as vital pharmacophores or synthetic intermediates. However, due to their planar aromatic systems and specific hydrogen-bonding networks (involving both the indole N-H and the primary amine), they often crystallize as fragile needles or thin plates.

Growing these crystals to the dimensions required for conventional structural analysis can take weeks or may be thermodynamically unachievable[2]. This guide objectively compares three distinct analytical paradigms for determining the crystal structure of 3-Isopropyl-1H-indol-6-amine: Single-Crystal X-ray Diffraction (SCXRD) , Microcrystal Electron Diffraction (MicroED / 3D ED) , and Powder X-ray Diffraction coupled with Crystal Structure Prediction (PXRD + CSP) .

Mechanistic Comparison of Technologies

To select the optimal method, one must understand the fundamental physics governing how radiation interacts with the crystalline lattice of 3-Isopropyl-1H-indol-6-amine.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD remains the gold standard for absolute structure determination. X-ray photons interact primarily with the electron cloud of the molecule. Because the atomic scattering cross-section for X-rays is relatively low (~10¹ barns)[3], a large crystal volume (typically >10 µm in all dimensions) is required to generate a sufficient signal-to-noise ratio. For 3-Isopropyl-1H-indol-6-amine, SCXRD provides highly reliable atomic coordinates and anisotropic displacement parameters, with negligible dynamical scattering[2].

Microcrystal Electron Diffraction (MicroED)

MicroED (or 3D ED) leverages a transmission electron microscope (TEM) to collect diffraction data. Electrons interact with the electrostatic potential of the atoms (both the nucleus and the electron cloud), and this interaction is 10⁴ to 10⁵ times stronger than that of X-rays[4]. Consequently, MicroED can yield atomic-resolution structures from sub-micron or nano-sized crystals (100 nm to 1 µm)[2], bypassing the need for extensive crystallization optimization. While traditionally a cryogenic technique, recent advancements demonstrate that small organic molecules stable in a TEM vacuum can be analyzed at room temperature with data quality matching cryogenic conditions[5].

Powder X-ray Diffraction + Crystal Structure Prediction (PXRD + CSP)

When 3-Isopropyl-1H-indol-6-amine yields only microcrystalline powders and individual crystallites are too aggregated or disordered for MicroED[2], PXRD combined with computational CSP is utilized. This method relies on matching experimental bulk powder diffraction patterns against computationally generated low-energy crystal packing models.

Quantitative Performance Comparison

The following table synthesizes the performance metrics of each method when applied to small organic molecules like 3-Isopropyl-1H-indol-6-amine.

ParameterSCXRDMicroED (3D ED)PXRD + CSP
Optimal Crystal Size > 10 µm100 nm – 1 µmBulk Microcrystalline Powder
Interaction Source X-ray PhotonsElectronsX-ray Photons
Scattering Cross-Section ~10¹ barns[3]~10⁵ barns[3]~10¹ barns
Data Collection Time Hours to DaysMinutes to Hours[2]Hours (PXRD) + Weeks (Compute)
H-Atom Resolution Excellent (at high resolution)Good (via electrostatic potential)[3]Poor (Inferred computationally)
Sample Requirement Single large crystal~1 mg or less[2]> 10 mg
Dynamical Scattering NegligibleSignificant (requires specific refinement)[2]Negligible

Decision Workflow Visualization

G Start Synthesize 3-Isopropyl-1H-indol-6-amine Cryst Crystallization Trials (Evaporation, Anti-solvent) Start->Cryst CheckSize Assess Crystal Size & Quality Cryst->CheckSize SCXRD_Path > 10 µm High Quality Single Crystal CheckSize->SCXRD_Path MicroED_Path < 1 µm Sub-micron/Nanocrystals CheckSize->MicroED_Path PXRD_Path Microcrystalline Powder No distinct single crystals CheckSize->PXRD_Path SCXRD SCXRD Analysis (Gold Standard) SCXRD_Path->SCXRD MicroED MicroED (3D ED) Analysis (High Sensitivity) MicroED_Path->MicroED PXRD PXRD + CSP (Bulk Phase Analysis) PXRD_Path->PXRD Structure Final Crystal Structure (Atomic Coordinates) SCXRD->Structure MicroED->Structure PXRD->Structure

Workflow for selecting the optimal crystallographic method for 3-Isopropyl-1H-indol-6-amine.

Standardized Experimental Protocols

To ensure self-validating and reproducible results, the following protocols detail the operational causality for determining the structure of 3-Isopropyl-1H-indol-6-amine.

Protocol A: Single-Crystal X-ray Diffraction (SCXRD)

Causality Focus: Minimizing thermal motion to accurately resolve the isopropyl group and amine hydrogens.

  • Sample Selection: Submerge the crystallization batch in Paratone-N oil. Under a polarized light microscope, select a single crystal devoid of twinning or cracks (target size: 0.1 × 0.1 × 0.2 mm).

  • Mounting & Cryocooling: Mount the crystal on a MiTeGen cryoloop. Immediately transfer to the diffractometer goniometer under a 100 K nitrogen cold stream. Rationale: Cryocooling reduces atomic thermal vibrations (Debye-Waller factors), improving high-angle diffraction intensity necessary for resolving hydrogen atoms.

  • Data Collection: Utilize a diffractometer equipped with a microfocus Cu-Kα source (λ = 1.54184 Å). Collect a full sphere of data using

    
     and 
    
    
    
    scans.
  • Integration & Absorption Correction: Process frames using software (e.g., APEX or CrysAlisPro). Apply multi-scan absorption correction to account for the crystal's shape and orientation.

  • Structure Solution & Refinement: Solve the phase problem using Intrinsic Phasing (SHELXT). Refine the structure using full-matrix least-squares on

    
     (SHELXL)[6]. Locate the N-H protons of the indole and amine groups in the difference Fourier map and refine them freely or with distance restraints.
    
Protocol B: Microcrystal Electron Diffraction (MicroED)

Causality Focus: Preventing radiation damage while maximizing signal from sub-micron particles.

  • Sample Preparation: Deposit a dry microcrystalline powder of 3-Isopropyl-1H-indol-6-amine directly onto a continuous carbon TEM grid. Gently tap to remove excess material. Rationale: The sample must be thin enough (< 500 nm) to allow electron transmission and minimize dynamical scattering[7].

  • TEM Setup: Insert the grid into a TEM operating at 200 kV or 300 kV. If the molecule is prone to vacuum sublimation, utilize a cryo-transfer holder (100 K); otherwise, room temperature collection is viable[5].

  • Low-Dose Illumination: Configure the microscope for parallel illumination in diffraction mode. Set the electron dose rate to < 0.01 e⁻/Ų/s to prevent radiation-induced degradation of the organic framework[4].

  • Continuous Rotation Data Collection: Rotate the stage continuously (e.g., at 0.5°/s) across a wedge of ±40° to ±60° while a fast-readout camera (e.g., CMOS or direct electron detector) records the diffraction patterns.

  • Data Processing: Convert the diffraction frames to standard crystallographic formats. Use specialized software like DIALS or XDS to integrate the data[2]. Solve the structure using direct methods and refine utilizing electron atomic scattering factors. Note: Data merging from multiple microcrystals may be necessary to improve completeness and reveal hydrogen atom positions[5].

Conclusion

For 3-Isopropyl-1H-indol-6-amine , the choice of structural determination method is dictated entirely by the success of crystallization. If large (>10 µm) crystals are obtained, SCXRD remains the most straightforward and robust method. However, because functionalized indoles often precipitate as microcrystalline powders, MicroED represents a transformative alternative. By exploiting the strong interaction between electrons and matter[4], MicroED bypasses the crystallization bottleneck entirely, delivering atomic-resolution data from vanishingly small sample volumes[2].

References

  • A Comparison of Structure Determination of Small Organic Molecules by 3D Electron Diffraction at Cryogenic and Room Temperature. MDPI. Available at:[Link]

  • Structural resolution of a small organic molecule by serial X-ray free-electron laser and electron crystallography. National Institutes of Health (PMC). Available at:[Link]

  • A Comparison of Structure Determination of Small Organic Molecules by 3D Electron Diffraction at Cryogenic and Room Temperature. The Australian National University. Available at: [Link]

  • A Comparison of Structure Determination of Small Organic Molecules by 3D Electron Diffraction at Cryogenic and Room Temperature. ResearchGate. Available at:[Link]

  • SCXRD vs MicroED Comparison for Crystallography Research. Creative Biostructure. Available at:[Link]

  • X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. JEOL Ltd. Available at:[Link]

  • Comparing serial X-ray crystallography and microcrystal electron diffraction (MicroED) as methods for routine structure determination from small macromolecular crystals. National Institutes of Health (PMC). Available at:[Link]

  • Supplier CAS No 873055-16-4 (3-Isopropyl-1H-indol-6-amine). BuyersGuideChem. Available at:[Link]

Sources

Validation

validating purity of 3-Isopropyl-1H-indol-6-amine via LC-MS

An in-depth technical guide for researchers, analytical chemists, and drug development professionals on optimizing and validating the purity of functionalized indole building blocks. Executive Summary In early-stage drug...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, analytical chemists, and drug development professionals on optimizing and validating the purity of functionalized indole building blocks.

Executive Summary

In early-stage drug discovery, the accurate purity validation of building blocks like 3-Isopropyl-1H-indol-6-amine (CAS: 873055-16-4)[1] is critical. Hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) serve as the gold standard for this process, enabling both the quantification of the active pharmaceutical ingredient (API) and the structural elucidation of trace impurities[2]. However, functionalized aromatic amines present unique chromatographic challenges, including peak tailing and the co-elution of positional isomers.

This guide objectively compares the performance of standard C18 reverse-phase chromatography against π-π optimized Biphenyl stationary phases, providing a self-validating experimental protocol for rigorous purity assessment.

The Analytical Challenge: Indole Amines

3-Isopropyl-1H-indol-6-amine consists of an electron-rich aromatic indole ring substituted with a basic primary amine and an isopropyl group. This structure introduces three distinct analytical hurdles:

  • Basic Amine Tailing: The primary amine can interact with residual, unendcapped silanols on traditional silica columns, leading to severe peak tailing and inaccurate integration.

  • Isomeric Impurities: Synthesis of substituted indoles often yields positional isomers (e.g., 3-propyl-1H-indol-6-amine or 3-isopropyl-1H-indol-5-amine). These isobars have identical molecular weights (

    
    ) and highly similar hydrophobicities, making them nearly impossible to resolve using standard dispersive interactions.
    
  • Oxidative Degradation: Indoles are prone to oxidation, requiring rapid, high-resolution analysis to differentiate degradation products from synthesis impurities.

Comparison Guide: Standard C18 vs. Biphenyl Column LC-MS

To achieve baseline resolution of 3-Isopropyl-1H-indol-6-amine from its isomers, the choice of stationary phase is more critical than the mass spectrometer's resolving power. Because isomers possess the same exact mass, High-Resolution Mass Spectrometry (HRMS) cannot distinguish them without prior chromatographic separation.

The Causality of Column Selectivity
  • Standard C18 Columns: Rely exclusively on hydrophobic (dispersive) interactions. Because the isopropyl and propyl isomers of an indole have nearly identical partition coefficients (LogP), a C18 column often results in co-elution.

  • Biphenyl Columns: Offer orthogonal retention mechanisms. In addition to hydrophobicity, the biphenyl groups engage in π-π interactions with the electron-rich indole ring[3][4]. Because the position of the isopropyl group alters the electron density distribution across the indole system, the π-π interaction strength varies between isomers, driving baseline separation[5].

Performance Comparison Table
ParameterStandard RP-UHPLC (C18)Optimized RP-UHPLC (Biphenyl)
Primary Retention Mechanism Hydrophobic (Dispersive)Hydrophobic + π-π + Dipole-Dipole
Isomer Resolution (

)

(Co-elution typical)

(Baseline separation)
Peak Symmetry (

)
1.3 - 1.6 (Moderate tailing)1.0 - 1.1 (Highly symmetrical)
Optimal Organic Modifier Acetonitrile (MeCN)Methanol (MeOH)
Matrix Effect Susceptibility HighLow to Moderate
Suitability for Aromatic Amines Sub-optimalHighly Recommended

Expert Insight: When using a Biphenyl column, Methanol must be used as the organic modifier instead of Acetonitrile. Acetonitrile contains a carbon-nitrogen triple bond (π electrons) that competes with the analyte for the π-π bonding sites on the stationary phase, effectively nullifying the Biphenyl column's unique selectivity[6].

Mechanistic Separation Pathway

Selectivity cluster_C18 Standard C18 Column cluster_Biphenyl Biphenyl Column Root 3-Isopropyl-1H-indol-6-amine & Isomeric Impurities C18_Int Hydrophobic Interactions Only Root->C18_Int Biph_Int Hydrophobic + π-π Interactions Root->Biph_Int C18_Res Poor Isomer Resolution (Co-elution) C18_Int->C18_Res Biph_Res High Isomer Resolution (Baseline Separation) Biph_Int->Biph_Res

Chromatographic selectivity mechanism comparing C18 and Biphenyl phases for indole isomers.

Experimental Protocol: Self-Validating LC-MS Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system. It incorporates System Suitability Testing (SST) to verify column performance and blank injections to rule out carryover before sample analysis.

Reagents and Sample Preparation
  • Mobile Phase A: 0.1% Formic Acid (FA) in LC-MS grade Water. (FA acts as an ion-pairing agent to improve peak shape and provides protons for ESI+).

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Methanol.

  • Sample Diluent: Water:Methanol (80:20, v/v).

  • Preparation: Accurately weigh 1.0 mg of 3-Isopropyl-1H-indol-6-amine. Dissolve in 1 mL of Methanol (Stock: 1 mg/mL). Dilute to a working concentration of 10 µg/mL using the sample diluent. Filter through a 0.22 µm PTFE syringe filter.

UHPLC Chromatographic Conditions
  • Column: Core-shell Biphenyl column (e.g., 100 mm × 2.1 mm, 2.7 µm particle size)[7].

  • Column Temperature: 40 °C (Reduces mobile phase viscosity and improves mass transfer).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the polar amine on the column head).

    • 1.0 - 7.0 min: 5% to 95% B (Linear gradient for separation).

    • 7.0 - 9.0 min: 95% B (Column wash).

    • 9.0 - 9.1 min: 95% to 5% B.

    • 9.1 - 12.0 min: 5% B (Re-equilibration).

Mass Spectrometry (ESI-QqQ or Q-TOF) Parameters
  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Capillary Voltage: +3.5 kV.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr (Nitrogen).

  • Target Mass: Monitor

    
     at 
    
    
    
    175.12. For tandem MS (MS/MS), apply a collision energy of ~20-25 eV to monitor the loss of the isopropyl group (yielding the stable indole core fragment).
Validation Criteria (The Self-Validating Loop)
  • Blank Injection: Must show no peaks at the retention time of the API (S/N < 3) to confirm zero carryover.

  • System Suitability: Inject a 1 µg/mL standard 5 times. The Relative Standard Deviation (RSD) of the peak area must be

    
    , and peak tailing factor must be 
    
    
    
    .
  • Linearity: Run a 5-point calibration curve (0.1 µg/mL to 20 µg/mL). The correlation coefficient (

    
    ) must be 
    
    
    
    .
  • Purity Calculation: Integrate all peaks in the UV chromatogram (typically 254 nm for indoles) and the Total Ion Chromatogram (TIC). Purity % = (Area of API / Total Area of all peaks) × 100.

LC-MS Purity Validation Workflow

LCMS_Workflow A 1. Sample Prep (Dilution & PTFE Filtration) B 2. UHPLC Separation (Biphenyl + MeOH Gradient) A->B C 3. ESI+ Ionization ([M+H]+ Generation) B->C D 4. Mass Spectrometry (Target m/z 175.12) C->D E 5. Data Analysis (Purity % & Impurity Profiling) D->E

Step-by-step LC-MS workflow for validating the purity of 3-Isopropyl-1H-indol-6-amine.

Conclusion

When validating the purity of functionalized aromatic amines like 3-Isopropyl-1H-indol-6-amine, standard C18 methodologies often fall short due to their inability to resolve closely related positional isomers. By transitioning to a Biphenyl stationary phase paired with a Methanol-based mobile phase , analytical scientists can leverage orthogonal π-π interactions. This ensures baseline separation of isobaric impurities, resulting in highly accurate, reproducible, and regulatory-compliant purity data for early-stage drug discovery.

References

Sources

Comparative

comparative potency of 6-aminoindole analogs in assays

An in-depth analysis of the 6-aminoindole scaffold reveals its highly specific utility in medicinal chemistry. As a positional isomer, the placement of the amino group at the 6-position (as opposed to the 4- or 5-positio...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of the 6-aminoindole scaffold reveals its highly specific utility in medicinal chemistry. As a positional isomer, the placement of the amino group at the 6-position (as opposed to the 4- or 5-position) fundamentally alters the electronic distribution and the spatial vector of attached substituents. For application scientists and drug development professionals, understanding when to deploy a 6-aminoindole over its analogs is critical for optimizing target engagement.

This guide objectively compares the performance of 6-aminoindole analogs against their 5-aminoindole counterparts across two distinct pharmacological targets: G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).

Protease-activated receptor-1 (PAR-1) is a unique GPCR activated by thrombin cleavage, exposing a tethered ligand (SFLLRN) that binds to the receptor's extracellular domain[1]. Developing peptide-mimetic antagonists requires a rigid scaffold capable of perfectly mimicking the spatial distribution of three key functional groups: an ammonium, a phenyl, and a guanidinium group[2].

The Causality of Scaffold Selection: In the development of potent PAR-1 antagonists (e.g., RWJ-56110 and Compound 16), the 6-aminoindole template was selected because it provided the exact geometric vector required to display the three-point pharmacophore[3]. When the amino group is shifted to the 5-position, the exit vector of the substituents changes by approximately 60 degrees. This spatial misalignment prevents the 5-aminoindole analogs from simultaneously engaging the critical binding pockets of PAR-1, rendering them inactive or severely weakened[4].

Table 1: Comparative Potency in PAR-1 Assays
Compound ScaffoldTargetRadioligand Binding (IC₅₀)Platelet Aggregation (IC₅₀)Mechanistic Outcome
Compound 16 (6-Aminoindole) PAR-10.7 μM0.3 μMPotent competitive antagonism[3]
RWJ-56110 (6-Aminoindole) PAR-1High AffinityHigh PotencyBlocks calcium mobilization[1]
5-Aminoindole Analogs PAR-1> 10 μM> 10 μMInactive / Weak inhibition[4]
Self-Validating Protocol: PAR-1 Radioligand Binding Assay

To objectively measure the potency differences between these analogs, a radioligand binding assay must be executed with strict internal controls[2].

  • Membrane Preparation: Isolate membranes from PAR-1 expressing cells (e.g., CHRF-288-11). Causality: Using native membranes rather than purified protein ensures the GPCR remains in its active, lipid-bound conformation.

  • Radioligand Incubation: Incubate 25 μg of membrane protein with 10 nM of the radiolabeled tethered-ligand mimetic (e.g., [³H]S-(p-F-Phe)-homoarginine-L-homoarginine-KY-NH₂) and varying concentrations of the 6-aminoindole test compound (0.001–100 μM)[2].

  • System Validation (Nonspecific Binding): In a parallel control well, add 25 μM of unlabeled (cold) ligand. Causality: Indole scaffolds can be highly lipophilic and partition into the membrane. Subtracting the signal of this well from the total binding yields the specific binding. Validation Checkpoint: If nonspecific binding exceeds 20% of total binding, the assay is invalid due to inadequate washing or excessive compound aggregation[2].

Case Study: EGFR & Angiokinase Inhibition

While the 6-aminoindole scaffold excels in GPCR spatial mimicry, its geometry can be detrimental when targeting the ATP-binding pocket of kinases. A prime example is the development of indole-tethered pyrimidine derivatives designed to concurrently inhibit Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[5].

The Causality of Scaffold Selection: For ATP-competitive kinase inhibitors, the indole nitrogen must act as a hydrogen bond donor to the kinase hinge region (specifically the backbone of Phe856 in EGFR)[6]. The 5-aminoindole derivative (MKP101) perfectly aligns this hydrogen bond while allowing its pyrimidine substituent to occupy the adjacent lipophilic pocket[6]. Conversely, utilizing a 6-aminoindole (MKP105) alters the structural angle, causing a steric clash that physically prevents the indole nitrogen from reaching Phe856. The loss of this critical hydrogen bond results in a drastic reduction in EGFR inhibitory potency[6].

Table 2: Comparative Potency in Kinase Assays
CompoundScaffold TypeEGFR IC₅₀VEGFR-2 IC₅₀H-Bond with Phe856
MKP101 5-Aminoindole43 nMPotentMaintained[7],[6]
MKP105 6-AminoindoleSignificantly ReducedReducedLost (Steric Clash)[6]
Self-Validating Protocol: In Vitro Kinase Inhibition Assay

To verify the loss of potency in 6-aminoindole kinase inhibitors, an ATP-competitive biochemical assay is required.

  • Recombinant Kinase Incubation: Incubate recombinant EGFR kinase domain with the test compounds for 30 minutes prior to ATP addition. Causality: Pre-incubation allows for the equilibration of binding kinetics, ensuring that the structural clash of the 6-aminoindole is accurately captured before the highly competitive ATP is introduced.

  • ATP Competition: Initiate the reaction by adding ATP at a concentration equal to its predetermined

    
     for EGFR. Causality: Testing at the 
    
    
    
    ensures that the IC₅₀ values reflect physiological competition.
  • System Validation (Reference Calibration): Include Gefitinib as a positive control on every plate. Validation Checkpoint: Gefitinib must yield an IC₅₀ of ~10 nM[8]. Additionally, calculate the Z'-factor for the assay plate; a Z' > 0.5 is mandatory to confirm that the signal-to-noise ratio is sufficient to distinguish the subtle potency differences between 5- and 6-amino isomers.

Structural Logic & Mechanistic Causality

The decision to utilize a 6-aminoindole versus a 5-aminoindole is entirely dependent on the spatial requirements of the target's binding pocket. The diagram below illustrates the decision-making workflow for scaffold selection based on the mechanistic causality proven in the assays above.

G Start Indole Scaffold Positional Isomerism Target1 Target: PAR-1 (GPCR) Requirement: 3-Point Pharmacophore Start->Target1 Target2 Target: EGFR (Kinase) Requirement: H-bond at Hinge Region Start->Target2 Scaffold6 6-Aminoindole (Optimal Vector) Target1->Scaffold6 Fail5 5-Aminoindole in PAR-1: Incorrect spatial geometry Target1->Fail5 Scaffold5 5-Aminoindole (Optimal Vector) Target2->Scaffold5 Fail6 6-Aminoindole in EGFR: Steric clash & loss of H-bond Target2->Fail6 Mech6 Perfect spatial alignment of ammonium, phenyl, & guanidinium Scaffold6->Mech6 Mech5 Maintains critical H-bond with Phe856 backbone Scaffold5->Mech5

Structural logic for selecting 6-aminoindole vs 5-aminoindole scaffolds in drug design.

Conclusion

The 6-aminoindole scaffold is not universally superior or inferior to its analogs; rather, its potency is a direct function of its geometric vector. In assays requiring the spatial projection of complex pharmacophores (like PAR-1 antagonism), the 6-aminoindole is unparalleled[3],[1]. However, in targets requiring tight, hinge-region hydrogen bonding (like EGFR), the 5-aminoindole is the required isomer to prevent steric clashing[6].

References

  • Andrade-Gordon P., Maryanoff B.E., Derian C.K., et al. "Design, synthesis, and biological characterization of a peptide-mimetic antagonist for a tethered-ligand receptor." Proceedings of the National Academy of Sciences 96.22 (1999): 12257-12262. URL:[Link]

  • Chackalamannil S. "Thrombin Receptor (Protease Activated Receptor-1) Antagonists as Potent Antithrombotic Agents with Strong Antiplatelet Effects." Journal of Medicinal Chemistry 49.18 (2006): 5389-5403. URL:[Link]

  • Song J., Yoo J., Kwon A., et al. "Structure-Activity Relationship of Indole-Tethered Pyrimidine Derivatives that Concurrently Inhibit Epidermal Growth Factor Receptor and Other Angiokinases." PLoS ONE 10.9 (2015): e0138823. URL:[Link]

Sources

Validation

Mechanistic Principles: The Indole Chromophore and Positional Effects

Title: UV-Vis Absorption Spectroscopic Profiling of Substituted Aminoindoles: A Comprehensive Comparison Guide Introduction Aminoindoles serve as privileged scaffolds in medicinal chemistry, acting as critical building b...

Author: BenchChem Technical Support Team. Date: March 2026

Title: UV-Vis Absorption Spectroscopic Profiling of Substituted Aminoindoles: A Comprehensive Comparison Guide

Introduction Aminoindoles serve as privileged scaffolds in medicinal chemistry, acting as critical building blocks for kinase inhibitors, serotonin receptor modulators, and fluorescent probes. Accurate characterization of their electronic ground and excited states via UV-Vis absorption spectroscopy is paramount for assay development and photophysical profiling. As a Senior Application Scientist, I have structured this guide to move beyond basic spectral reporting. Here, we objectively compare the positional effects of amino substitution on the indole chromophore, integrate Time-Dependent Density Functional Theory (TD-DFT) for mechanistic validation, and provide a self-validating experimental protocol to ensure flawless data acquisition.

The unsubstituted indole ring exhibits a characteristic UV-Vis absorption profile dominated by


 transitions, with a primary maximum absorption wavelength (

) typically centered around 270 nm in polar solvents[1]. The introduction of an amino group (

) fundamentally alters the electronic transition dipole moment. However, the direction and magnitude of the spectral shift (bathochromic vs. hypsochromic) are highly dependent on the position of the substituent on the indole ring.
  • C5-Substitution (e.g., 5-Aminoindole): The amino group acts as a strong electron-donating group (EDG). At the 5-position, the nitrogen's lone pair effectively conjugates with the extended

    
    -system of the indole core. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), narrowing the HOMO-LUMO gap and resulting in a pronounced bathochromic (red) shift to approximately 290–300 nm[2],[3].
    
  • C4-Substitution (e.g., 4-Aminoindole): Counterintuitively, EDGs at the 4-position often induce a hypsochromic (blue) shift relative to the parent indole. This occurs because the local electron density at C4 uniquely perturbs the transition dipole moment, stabilizing the ground state more than the excited state[4]. Conversely, electron-withdrawing groups (EWGs) like a nitro group at C4 cause massive bathochromic shifts due to Intramolecular Charge Transfer (ICT)[4].

PositionalEffects Indole Unsubstituted Indole λmax ≈ 270 nm C4_EDG C4-Substitution (EDG) e.g., 4-Aminoindole Indole->C4_EDG +NH2 at C4 C5_EDG C5-Substitution (EDG) e.g., 5-Aminoindole Indole->C5_EDG +NH2 at C5 C4_EWG C4-Substitution (EWG) e.g., 4-Nitroindole Indole->C4_EWG +NO2 at C4 Hypso Hypsochromic (Blue) Shift λmax < 270 nm C4_EDG->Hypso Perturbs transition dipole Batho1 Bathochromic (Red) Shift λmax ≈ 290 nm C5_EDG->Batho1 Extends Conjugation Batho2 Strong Bathochromic Shift λmax > 350 nm (ICT) C4_EWG->Batho2 Intramolecular Charge Transfer

Mechanistic divergence of UV-Vis spectral shifts based on substituent position and electronic nature.

Comparative UV-Vis Spectral Data

To objectively compare the performance and photophysical properties of these derivatives, the following table summarizes the spectral behavior of key substituted indoles in ethanol.

CompoundSubstituent ClassPositionTypical

(EtOH)
Molar Absorptivity (

)
Mechanistic Note
Indole NoneN/A~270 nm~5,500

Baseline

transition[1].
4-Aminoindole EDGC4~265 nm~6,000

Hypsochromic shift; unique C4 electronic perturbation[4].
5-Aminoindole EDGC5~290 nm~4,800

Bathochromic shift; HOMO energy elevation[2],[3].
4-Nitroindole EWGC4~380 nm~4,000

Strong bathochromic shift due to ICT[4].

Note: For optimal HPLC-UV detection, measuring absorbance at the specific


 of the substituted derivative is critical. If detection below 230 nm is required, highly UV-transparent mobile phases (e.g., acetonitrile/water with phosphoric acid) must be utilized to prevent solvent cutoff interference[2].

Self-Validating Experimental Protocol for UV-Vis Acquisition

A common pitfall in the spectroscopic analysis of aminoindoles is concentration-dependent aggregation. Both the pyrrole N-H and the amino


 groups are strong hydrogen bond donors and acceptors, making them prone to self-association or excimer formation at high concentrations, which artificially broadens or shifts the absorption bands.

To ensure absolute trustworthiness, the following protocol incorporates a self-validating Beer-Lambert linearity check.

Step 1: Solvent Preparation & Baseline Correction

  • Action: Select HPLC-grade Ethanol (polar, protic) or Hexane (non-polar) to evaluate solvatochromic shifts. Record a baseline scan using the pure solvent in a 1.0 cm path length quartz cuvette.

  • Causality: Quartz is required because standard glass absorbs strongly below 300 nm, which would obscure the critical 260–290 nm transition window of the indole core.

Step 2: Gravimetric Stock Preparation

  • Action: Weigh 2.0 mg of the aminoindole derivative using a microbalance and dissolve in 10.0 mL of solvent to create a concentrated stock. Sonicate for 60 seconds to ensure complete dissolution.

Step 3: Self-Validation via Concentration Gradient

  • Action: Prepare a 5-point serial dilution ranging from 5 µM to 50 µM[4]. Measure the absorbance at the expected

    
     for each concentration.
    
  • Validation Check: Plot Absorbance vs. Concentration. Calculate the linear regression coefficient (

    
    ).
    
  • Causality: An

    
     validates that the molecules exist as discrete monomers in solution. If 
    
    
    
    , self-association is occurring, and the sample must be diluted further before full spectral acquisition to prevent artifactual peak broadening.

Step 4: Full Spectral Acquisition

  • Action: Scan the validated 25 µM sample from 200 nm to 450 nm at a scan rate of 100 nm/min with a 1 nm slit width[4].

  • Causality: A 1 nm slit width provides the optimal balance between spectral resolution (to identify fine vibrational structure in the

    
     band) and signal-to-noise ratio.
    

Computational Validation: TD-DFT Modeling

Experimental UV-Vis data should never exist in a vacuum; it must be reconciled with quantum mechanical models. Time-Dependent Density Functional Theory (TD-DFT) is the gold standard for validating the electronic transitions of aminoindoles[3].

By employing the B3LYP functional with a 6-311++G(d,p) basis set, computational chemists can accurately map the HOMO and LUMO energies. For instance, TD-DFT calculations of 5-aminoindole confirm that the primary absorption band in the UV-Vis region is a direct result of a


 transition where charge transfer occurs within the molecule, moving electron density from the amino-substituted benzene ring toward the pyrrole moiety[3]. This computational modeling serves as the ultimate cross-verification for the empirically observed bathochromic shifts.

Workflow Prep 1. Sample Prep Gravimetric dilution in HPLC-grade EtOH SelfVal SelfVal Prep->SelfVal Acquisition 3. Spectral Acquisition Scan 200-450 nm 1 cm quartz cuvette SelfVal->Acquisition Analysis 5. Data Reconciliation Peak Assignment & Solvatochromic Shift Acquisition->Analysis TDDFT 4. TD-DFT Modeling B3LYP/6-311++G(d,p) HOMO-LUMO Gap TDDFT->Analysis Validates transitions

Self-validating experimental and computational workflow for UV-Vis analysis of aminoindoles.

Conclusion

The UV-Vis absorption spectra of substituted aminoindoles are not merely static physical properties; they are dynamic readouts of molecular electronic structure. By understanding the causal relationship between substituent position and transition dipole perturbation, and by rigorously validating experimental data through concentration gradients and TD-DFT modeling, researchers can confidently leverage these chromophores in advanced drug design and assay development.

References[2] SIELC Technologies. "Uv-Vis Spectrum of 5-Aminoindole." sielc.com. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9VPsfdsC-7ozXOyESPFLSCyz9hvRICfARw8cyQ2hJTi_J9Rmpcut-_gvTwk0UNJe2wtwXlBcrtSDjCYcmBFkcTWWOKy73ee4jjqMawhrzY3GbNnTiB-imKdHVSL-TGDXtirYtdXikEbCU5_BX[1] ACS Publications. "Experimental and Theoretical Photoemission Study of Indole and Its Derivatives in the Gas Phase." The Journal of Physical Chemistry A. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9Equg7rWh0TAsCg6m8haMvYoKjN6Yu3USlVc5qwCFrcnnqtqKgZ7rpzhKyDS4WZp6J9aaON2xBDy3xz13_fCp_RvMkx1-Zf-OfbL0-niaB0O_tYV0CsB2koXciXEI3JjelxbZNds3sc0_ISI=[3] ResearchGate. "Molecular structure and vibrational spectra of indole and 5-aminoindole by density functional theory and ab initio Hartree–Fock calculations." Journal of Molecular Structure: THEOCHEM. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKkcOyVyWpQdl11uFhGFizUQDbrAsEjpBYu42ue5wPQEQj59dtm1SDmb5gSfip2MwHkO58B2X0RUNP-iqRD5ZZO6JfKz_UDEbdzK8mnfuFKGKtQYdjZny9I0tWK65Ulxk6_CbMCSSo0E44qUgc5pO_fObU5cevGBchPmKvUQxEQryXmBGXrEwuaOxZddS-KVkuzTv7pwu7vogCDUkIXhq9DLZp1vD6jtDR1uNCzrzXuZpbEv6NigCzWHVu2DD2CsP-A5TPoLz4cuOFAImWoaH3lzxMr_Tao_PHUY-ccNNoy6eGyWFVvJpuJ7hC82_26qMXj_N8Nhb7Q2gDrA==[4] PMC / NIH. "Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light." nih.gov. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8rdpB0F46DJivUFlc9478cDD-oFZ8MxqGM3qxJbwyn8aV-VRhXKg4Q4eWhKo9XuXH1EOyclPeypOOAm6Afg_RxNYCPqgJvifPqyP4-R1QwYT6nsFWn4wJoQWweZAJR2vf-4QiuTWaG3dgDfM=

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Isopropyl-1H-indol-6-amine

Handling 3-Isopropyl-1H-indol-6-amine (CAS 873055-16-4) requires a rigorous, causally-driven approach to laboratory safety. As a specialized intermediate in drug development, its structural components—a lipophilic isopro...

Author: BenchChem Technical Support Team. Date: March 2026

Handling 3-Isopropyl-1H-indol-6-amine (CAS 873055-16-4) requires a rigorous, causally-driven approach to laboratory safety. As a specialized intermediate in drug development, its structural components—a lipophilic isopropyl group combined with a reactive primary amine on an indole core—dictate its physical behavior and toxicological profile.

To ensure operational integrity and researcher safety, this guide synthesizes the chemical mechanics of the compound with field-proven handling and disposal protocols.

Mechanistic Hazard Profile

While specific toxicological data for 3-Isopropyl-1H-indol-6-amine can be sparse, its safety profile is extrapolated from its foundational pharmacophore, 6-aminoindole[1]. The primary amine at the 6-position acts as a nucleophile and a mild base, making it highly reactive with mucosal membranes and corneal fluids. Furthermore, the addition of the isopropyl group increases the compound's overall lipophilicity, which significantly enhances its potential for dermal absorption compared to unsubstituted indole-amines.

Quantitative Hazard Summary

PropertyValue / Specification
Chemical Name 3-Isopropyl-1H-indol-6-amine
CAS Number 873055-16-4
Molecular Formula C11H14N2
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Skin Irritation), H319 (Serious Eye Irritation), H335 (Respiratory Irritation)
Signal Word Warning
Primary Target Organs Respiratory system, Eyes, Skin

Personal Protective Equipment (PPE) Matrix

When engineering controls (like fume hoods) are the primary defense, the Occupational Safety and Health Administration (OSHA) mandates a rigorous PPE program to mitigate residual exposure risks[2]. The following PPE selection is based on the specific physicochemical threats posed by this compound.

PPE CategorySpecificationMechanistic Justification
Respiratory N95 (US) or P2 (EN 143) Particulate RespiratorPrevents inhalation of fine crystalline dust. The primary amine group acts as a respiratory sensitizer (H335) by reacting with the aqueous environment of the respiratory tract[1].
Ocular Chemical Splash Goggles (ANSI Z87.1)Protects against micro-particulate aerosolization. Indole-amines cause severe eye irritation (H319) upon contact with corneal fluids[1]. Safety glasses are insufficient due to the risk of airborne dust bypassing the lenses.
Dermal (Hands) Nitrile Gloves (≥0.11 mm thickness)Nitrile provides high resistance to non-polar and slightly polar organic molecules. This prevents the dermal absorption of the highly lipophilic isopropyl-indole core.
Body Flame-Resistant Lab Coat & Closed-Toe ShoesMitigates exposure to combustible solid dust and prevents localized skin sensitization (H315)[1].

Operational Workflow & Spill Response

The following diagram outlines the self-validating workflow for handling 3-Isopropyl-1H-indol-6-amine, ensuring that every step from pre-operation to disposal contains a built-in safety check.

G A Pre-Operation: Hazard Assessment (H302, H315, H319, H335) B PPE Donning: Nitrile Gloves, N95/P2 Mask, Splash Goggles A->B C Handling Execution: Operate within Class II Chemical Fume Hood B->C D Incident Check: Spill or Exposure? C->D E Spill Protocol: Solid Absorbent & EPA-Compliant Disposal D->E Yes F Standard Protocol: Segregate Combustible Solid Waste D->F No G Post-Operation: PPE Doffing & Hand Decontamination E->G F->G

Workflow for handling 3-Isopropyl-1H-indol-6-amine and spill response.

Step-by-Step Handling and Disposal Protocol

To maintain scientific integrity and personnel safety, execute the following procedures precisely. This protocol is designed to be self-validating; do not proceed to the next step unless the current step's success criteria are met.

Phase 1: Pre-Operational Readiness

  • Ventilation Verification: Verify that the chemical fume hood is operational with a calibrated face velocity of 80–100 FPM. Causality: This specific velocity is required to capture fine particulates without causing turbulent airflows that could blow the powder out of the sash.

  • Workspace Clearance: Remove all incompatible materials, particularly strong oxidizing agents, from the hood to prevent exothermic reactions with the electron-rich indole ring.

Phase 2: PPE Donning & Handling

  • Glove Inspection: Inspect nitrile gloves for micro-tears. Double-gloving is highly recommended for extended weighing procedures.

  • Respirator & Eye Protection: Don the N95/P2 respirator, ensuring a tight seal around the nasal bridge, followed by chemical splash goggles.

  • Static Mitigation: Transfer the 3-Isopropyl-1H-indol-6-amine container to the fume hood. Use an anti-static weighing spatula . Causality: The hydrophobic isopropyl group makes the crystalline powder highly prone to static cling, which can lead to sudden aerosolization if standard metal or plastic spatulas are used.

  • Containment: Seal all secondary containers (e.g., vials, volumetric flasks) tightly before removing them from the protective environment of the fume hood.

Phase 3: Spill Response & Decontamination If a spill occurs, do not sweep the dry powder, as this will aerosolize the respiratory irritant.

  • Suppression: Moisten the spilled solid with a compatible, low-volatility solvent (e.g., a small volume of water or isopropanol) to suppress dust generation.

  • Absorption: Cover the moistened area with an inert absorbent material (e.g., vermiculite or sand).

  • Chemical Neutralization: Wash the affected surface with a mild acidic solution (such as 1% acetic acid). Causality: The mild acid protonates the free primary amine, converting the lipophilic free base into a water-soluble, charged ammonium salt, which is easily wiped away with soap and water.

Phase 4: Waste Segregation

  • Collection: Gather all contaminated consumables (gloves, weighing paper, absorbents) into a designated, sealable hazardous waste bag.

  • Labeling: Clearly label the container as "Combustible Solid Waste - Toxic/Irritant (Indole Amines)".

  • Disposal: Route the waste for high-temperature incineration in accordance with local EPA (or equivalent regulatory) environmental standards. Do not dispose of amine-contaminated waste in standard aqueous waste streams due to aquatic toxicity risks.

References

  • 6-Aminoindole | C8H8N2 | CID 256096 - PubChem National Center for Biotechnology Information[Link]

  • Personal Protective Equipment - Overview Occupational Safety and Health Administration (OSHA)[Link]

Sources

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